LY2794193
描述
Structure
3D Structure
属性
IUPAC Name |
(1S,2S,4S,5R,6S)-2-amino-4-[(3-methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6/c1-24-8-4-2-3-7(5-8)13(19)18-9-6-16(17,15(22)23)12-10(9)11(12)14(20)21/h2-5,9-12H,6,17H2,1H3,(H,18,19)(H,20,21)(H,22,23)/t9-,10-,11-,12-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNRHIJPZNNDDJ-VZAVHYRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2CC(C3C2C3C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)N[C@H]2C[C@]([C@H]3[C@@H]2[C@@H]3C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
LY2794193: A Potent and Selective mGlu3 Receptor Agonist for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
LY2794193, chemically known as (1S,2S,4S,5R,6S)-2-amino-4-[(3-methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, is a highly potent and selective orthosteric agonist of the metabotropic glutamate (B1630785) receptor 3 (mGlu3).[1][2][3][4] As a member of the group II mGlu receptors, mGlu3 is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and neuronal excitability.[5][6] The remarkable selectivity of this compound for mGlu3 over the closely related mGlu2 receptor and other mGlu receptor subtypes makes it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of mGlu3.[3][4] This document provides a comprehensive technical overview of this compound, including its pharmacological properties, key experimental protocols, and the signaling pathways it modulates.
Pharmacological Data
The quantitative data for this compound's binding affinity, potency, and in vivo pharmacokinetics are summarized in the tables below. This data highlights its high affinity and functional potency at the human mGlu3 receptor, with significant selectivity over the human mGlu2 receptor.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Receptor/Assay | Value | Reference |
| Binding Affinity (Ki) | human mGlu3 | 0.927 nM | [3] |
| human mGlu2 | 412 nM | [3] | |
| Functional Potency (EC50) | human mGlu3 | 0.47 nM | [3] |
| human mGlu2 | 47.5 nM | [3] | |
| Rat Cortical Neuron Ca2+ Oscillation (high affinity) | 0.44 nM | [3] | |
| Rat Cortical Neuron Ca2+ Oscillation (low affinity) | 43.6 nM | [3] | |
| Maximal Agonist Efficacy (Emax) | Rat Cortical Neuron Ca2+ Oscillation | 66% | [3] |
Table 2: In Vivo Pharmacokinetics of this compound in Male Sprague-Dawley Rats
| Route of Administration | Dose | AUC | Cmax | Tmax | Bioavailability | Clearance | Volume of Distribution | Plasma Half-life (T1/2) | Reference |
| Subcutaneous (s.c.) | 3 mg/kg | 9.9 µM | 6.78 µM | 0.44 h | 121% | - | - | - | [3] |
| Intravenous (i.v.) | 1 mg/kg | - | - | - | - | 18.3 mL/min/kg | 1.17 L/kg | 3.1 h | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.[7][8]
-
Membrane Preparation:
-
Cells expressing the target receptor (e.g., HEK293 cells with recombinant human mGlu3) or tissue homogenates are lysed in a cold buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[5]
-
The lysate is centrifuged at low speed to remove nuclei and large debris.[5]
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[5]
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[5] Protein concentration is determined using a standard method like the BCA assay.[5]
-
-
Binding Reaction:
-
In a 96-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [3H]-LY341495) at a fixed concentration and varying concentrations of the unlabeled test compound (this compound).[5][8]
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.[5]
-
-
Separation and Detection:
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger for Gi/o-coupled receptors like mGlu3.[9][10][11]
-
Cell Culture and Plating:
-
Compound Treatment:
-
The cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[9]
-
Cells are then treated with varying concentrations of the test compound (this compound).
-
To stimulate cAMP production, an adenylyl cyclase activator such as forskolin (B1673556) is added.[9]
-
The plates are incubated for a defined period at a controlled temperature.
-
-
cAMP Measurement:
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.[10]
-
The amount of cAMP produced in the presence of the test compound is quantified.
-
The EC50 value, representing the concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation, is calculated using non-linear regression.
-
Rat Cortical Neuron Calcium Oscillation Assay
This assay assesses the functional activity of a compound on native receptors in a more physiologically relevant system.[1][13][14]
-
Primary Neuron Culture:
-
Calcium Imaging:
-
The cultured neurons are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Cal-520 or Fura-2).[1][13]
-
The plate is placed in a kinetic plate reader (e.g., FDSS/μCell or FlexStation) capable of fluidic additions and rapid fluorescence measurements.[13][14]
-
A baseline reading of spontaneous calcium oscillations is recorded.[14]
-
-
Compound Addition and Measurement:
-
Data Analysis:
-
The effects of the compound on the characteristics of the calcium oscillations are quantified. For an mGlu3 agonist, an inhibitory effect on these oscillations is typically observed.
-
The EC50 value for the inhibition of spontaneous calcium transients is determined.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its characterization.
Signaling Pathways of mGlu3 Receptor Activation
Activation of the mGlu3 receptor by this compound primarily leads to the inhibition of adenylyl cyclase through its coupling to Gi/o proteins.[5][15][16] This results in a decrease in intracellular cAMP levels and reduced protein kinase A (PKA) activity.[5] Additionally, mGlu3 activation can modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.[6][15][16]
References
- 1. Calcium oscillations in freshly isolated neonatal rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LY-2794193 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.com]
- 13. Phenotypic screening using waveform analysis of synchronized calcium oscillations in primary cortical cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 15. researchgate.net [researchgate.net]
- 16. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Function and Mechanism of LY2794193: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2794193 is a highly potent and selective agonist for the metabotropic glutamate (B1630785) receptor 3 (mGlu3). This document provides a comprehensive overview of the function, mechanism of action, and preclinical data associated with this compound. It is intended to serve as a technical resource for professionals in the fields of neuroscience, pharmacology, and drug development. The information presented herein is compiled from various preclinical studies and offers insights into the potential therapeutic applications of targeting the mGlu3 receptor.
Introduction
Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability throughout the central nervous system. The mGlu3 receptor, in particular, has garnered significant attention as a potential therapeutic target for a range of neurological and psychiatric disorders. This compound has emerged as a key pharmacological tool for elucidating the physiological roles of the mGlu3 receptor due to its high potency and selectivity.
Core Function and Mechanism of Action
This compound functions as a selective agonist at the mGlu3 receptor. Its primary mechanism of action involves the activation of this receptor, which is coupled to the Gαi/o signaling pathway. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This modulation of the cAMP signaling cascade underlies the effects of this compound on neuronal function.
Signaling Pathway of this compound at the mGlu3 Receptor
LY2794193: A Deep Dive into its Binding Affinity and Potency as a Selective mGlu3 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
LY2794193 has emerged as a critical pharmacological tool for investigating the therapeutic potential of targeting the metabotropic glutamate (B1630785) receptor 3 (mGlu3). This technical guide provides a comprehensive overview of its binding affinity, potency, and the underlying experimental methodologies used for its characterization.
Core Data Summary: Binding Affinity and Potency
This compound exhibits remarkable selectivity for the human mGlu3 receptor over the closely related mGlu2 receptor. This selectivity is a key attribute that allows for the precise dissection of mGlu3 receptor function in various physiological and pathological contexts. The quantitative data for its binding affinity and functional potency are summarized below.
| Receptor | Parameter | Value (nM) |
| Human mGlu3 | Kᵢ | 0.927[1] |
| Human mGlu3 | EC₅₀ | 0.47[1] |
| Human mGlu2 | Kᵢ | 412[1] |
| Human mGlu2 | EC₅₀ | 47.5[1] |
| Rat Cortical Neurons (high affinity) | EC₅₀ | 0.44[1] |
| Rat Cortical Neurons (low affinity) | EC₅₀ | 43.6[1] |
Kᵢ: Inhibitor constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity. EC₅₀: Half maximal effective concentration, a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC₅₀ value indicates greater potency.
Experimental Protocols
The characterization of this compound's pharmacological profile relies on robust and well-established experimental assays. The following sections detail the methodologies for the key experiments cited.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[2] These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest. The affinity of an unlabeled compound, such as this compound, is then determined by its ability to displace the radiolabeled ligand.
Objective: To determine the binding affinity (Kᵢ) of this compound for mGlu3 and mGlu2 receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with human mGlu3 or mGlu2 receptors).
-
A suitable radioligand (e.g., [³H]LY341495, a potent group II mGlu receptor antagonist).
-
This compound (unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cells expressing the target receptor are harvested and homogenized in a lysis buffer. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
Binding Reaction: A fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound) are incubated with the prepared cell membranes in the assay buffer. The reaction is allowed to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.
Functional Assays: cAMP Formation
Functional assays are crucial for determining the potency of a compound and its mode of action (agonist, antagonist, etc.). For Gi/o-coupled receptors like mGlu3, a common functional assay measures the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the potency (EC₅₀) of this compound in inhibiting cAMP formation.
Materials:
-
Intact cells expressing the receptor of interest (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
This compound.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Cell Culture and Treatment: Cells expressing the mGlu3 or mGlu2 receptor are cultured to an appropriate density. The cells are then pre-incubated with varying concentrations of this compound.
-
Stimulation: Forskolin is added to the cells to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Lysis and Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit.
-
Data Analysis: The data are plotted as the percentage of inhibition of forskolin-stimulated cAMP levels versus the concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound via the mGlu3 receptor.
References
Pharmacological Profile of LY2794193: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2794193 is a potent and highly selective orthosteric agonist for the metabotropic glutamate (B1630785) receptor 3 (mGlu3).[1][2] As a member of the Group II mGlu receptors, mGlu3 is coupled to Gαi/o proteins and its activation leads to the inhibition of adenylyl cyclase, subsequently reducing intracellular cyclic AMP (cAMP) levels.[3][4] These receptors are crucial in modulating synaptic transmission and neuronal excitability.[3] The mGlu3 receptor is of significant interest as a therapeutic target for a range of psychiatric and neurological disorders, including schizophrenia, anxiety, and epilepsy.[4][5] this compound serves as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of the mGlu3 receptor. This document provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, functional activity, and effects in preclinical in vitro and in vivo models.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, demonstrating its high affinity and selectivity for the human mGlu3 receptor.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) |
| Human mGlu3 | 0.927 |
| Human mGlu2 | 412 |
Data sourced from MedchemExpress.[6]
Table 2: Functional Activity of this compound
| Assay | Receptor/System | EC50 (nM) | Emax (%) |
| cAMP Inhibition | Human mGlu3 | 0.47 | - |
| cAMP Inhibition | Human mGlu2 | 47.5 | - |
| Ca2+ Oscillation Inhibition (High Affinity) | Rat Cortical Neurons | 0.44 | 48 (of total response) |
| Ca2+ Oscillation Inhibition (Low Affinity) | Rat Cortical Neurons | 43.6 | 52 (of total response) |
| Combined Ca2+ Oscillation Inhibition | Rat Cortical Neurons | - | 66 |
Data sourced from MedchemExpress.[6]
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats
| Route of Administration | Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC (µM*h) | T1/2 (h) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Bioavailability (%) |
| Intravenous (i.v.) | 1 | - | - | - | 3.1 | 18.3 | 1.17 | - |
| Subcutaneous (s.c.) | 3 | 6.78 | 0.44 | 9.9 | - | - | - | 121 |
Data sourced from MedchemExpress.[6] Note: The provided bioavailability of 121% may suggest contributions from active metabolites or other pharmacokinetic phenomena.
Signaling Pathway
Activation of the mGlu3 receptor by this compound initiates a Gαi/o-mediated signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP). This reduction in cAMP levels subsequently modulates the activity of downstream effectors such as Protein Kinase A (PKA).
Caption: mGlu3 Receptor Signaling Pathway Activated by this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are representative and may require optimization for specific laboratory conditions.
In Vitro Assays
1. cAMP Inhibition Assay
This assay quantifies the ability of this compound to inhibit the production of cyclic AMP following Gαi/o-coupled receptor activation.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu3 receptor and a cAMP biosensor (e.g., GloSensor™) are cultured in appropriate media.
-
Assay Procedure:
-
Cells are seeded into 384-well plates and incubated.
-
The culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are stimulated with a Gαs activator, such as forskolin, to induce a measurable baseline of cAMP production.
-
This compound is added at various concentrations.
-
Following incubation, cell lysis and detection reagents are added. The resulting signal (e.g., luminescence) is inversely proportional to the level of cAMP inhibition.
-
Data are normalized to controls and EC50 values are calculated using a nonlinear regression model.
-
2. Calcium (Ca2+) Oscillation Assay in Cultured Rat Cortical Neurons
This assay measures the effect of this compound on spontaneous calcium oscillations in neuronal networks, which reflects neuronal activity.[6]
-
Cell Culture: Primary cortical neurons are harvested from embryonic rats and cultured on poly-D-lysine coated plates to allow for the formation of synaptic networks. Cultures are maintained for approximately 14 days in vitro to allow for the development of synchronous calcium oscillations.[7]
-
Assay Procedure:
-
Cultured neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Calbryte-520AM) for 60-120 minutes at 37°C.[8]
-
The dye is washed out and replaced with a recording buffer (e.g., Hank's Balanced Salt Solution with 2 mM Ca2+ and 1 mM Mg2+).[8]
-
Baseline spontaneous calcium oscillations are recorded using a fluorescence microplate reader (e.g., FlexStation 3) or a fluorescence microscope.
-
This compound is added at various concentrations, and the changes in the frequency, amplitude, and synchronicity of the calcium oscillations are recorded in real-time.
-
The inhibitory effect of this compound is quantified, and EC50 values are determined.
-
Caption: General workflow for in vitro pharmacological assays of this compound.
In Vivo Assays
1. Phencyclidine (PCP)-Induced Hyperlocomotion in Rats
This model is used to assess the potential antipsychotic-like activity of a compound. PCP, an NMDA receptor antagonist, induces hyperlocomotion in rodents, which is considered a model of certain symptoms of schizophrenia.[6][9]
-
Animals: Male Sprague-Dawley rats.[6]
-
Procedure:
-
Animals are habituated to the testing environment (e.g., photocell cages).
-
This compound is administered subcutaneously (s.c.) at doses ranging from 1 to 30 mg/kg.[6]
-
After a 30-minute pretreatment period, rats are injected with PCP (e.g., 5 mg/kg, s.c.).[6]
-
Locomotor activity (e.g., distance traveled, rearing, stereotypy) is recorded for a period of 90 minutes.[9]
-
The reduction in PCP-induced hyperlocomotion by this compound is quantified and analyzed for dose-dependency.
-
2. Anti-epileptic and Anti-depressant-like Effects in WAG/Rij Rats
WAG/Rij rats are a genetic model of absence epilepsy and also exhibit a depressive-like phenotype, making them suitable for studying the effects of compounds on both conditions.[7][10]
-
Animals: WAG/Rij rats (e.g., 6-7 months old).[7]
-
Electroencephalogram (EEG) Recording for Absence Seizures:
-
Rats are surgically implanted with epidural electrodes over the cortex for EEG recording.[11]
-
After a recovery period, baseline EEG is recorded to quantify the number and duration of spontaneous spike-wave discharges (SWDs), the hallmark of absence seizures.
-
This compound is administered intraperitoneally (i.p.) at doses of 1 or 10 mg/kg.[7]
-
EEG is recorded for several hours post-injection, and the number and duration of SWDs are analyzed in epochs (e.g., 30 minutes).[7]
-
-
Forced Swim Test (FST) for Depressive-like Behavior:
-
The test consists of two sessions. On day 1 (pre-test), rats are placed in a cylinder of water (23-25°C) for 15 minutes.[12]
-
On day 2 (test session), 24 hours later, the rats are again placed in the water for 5 minutes.
-
This compound or vehicle is administered prior to the test session.
-
The duration of immobility (a measure of depressive-like behavior) is scored. A reduction in immobility time suggests an antidepressant-like effect.[7]
-
Caption: General workflow for in vivo pharmacological assays of this compound.
Summary of Pharmacological Effects
-
In Vitro: this compound is a highly potent and selective agonist of the human mGlu3 receptor, with over 400-fold selectivity against the closely related mGlu2 receptor.[6] It effectively inhibits adenylyl cyclase activity and reduces spontaneous Ca2+ oscillations in cultured neurons, consistent with its mechanism of action as a Gαi/o-coupled receptor agonist.[6]
-
In Vivo: In animal models, this compound demonstrates central nervous system activity. It produces a dose-dependent reduction in PCP-induced hyperlocomotion in rats, suggesting potential antipsychotic properties.[6] In the WAG/Rij rat model of absence epilepsy, this compound significantly reduces the occurrence of seizures and also diminishes depressive-like behavior in the forced swim test.[7][10] Furthermore, treatment with this compound has been shown to increase the protein levels of the GABA transporter GAT1 and the glutamate transporters GLAST and GLT-1 in the thalamus and somatosensory cortex of these rats, indicating a potential mechanism for restoring synaptic homeostasis.[7][10]
Conclusion
This compound is a valuable research tool characterized by its high potency and selectivity as an mGlu3 receptor agonist. Its pharmacological profile, demonstrated through a variety of in vitro and in vivo assays, supports the role of the mGlu3 receptor as a promising therapeutic target for neurological and psychiatric conditions. The data presented in this guide underscore its utility in further exploring the therapeutic potential of modulating the mGlu3 signaling pathway.
References
- 1. biblio.vub.ac.be [biblio.vub.ac.be]
- 2. Synthesis and Pharmacological Characterization of C4β-Amide-Substituted 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylates. Identification of (1 S,2 S,4 S,5 R,6 S)-2-Amino-4-[(3-methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (this compound), a Highly Potent and Selective mGlu3 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] A Real-Time Method for Measuring cAMP Production Modulated by Gαi/o-Coupled Metabotropic Glutamate Receptors | Semantic Scholar [semanticscholar.org]
- 4. A rat model of phencyclidine psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hamamatsu.com [hamamatsu.com]
- 6. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats [imrpress.com]
- 7. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 8. brainxell.com [brainxell.com]
- 9. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
- 11. Electroencephalographic characterization of spike-wave discharges in cortex and thalamus in WAG/Rij rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to LY2794193 for Neuroscience Research
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of LY2794193, a highly potent and selective metabotropic glutamate (B1630785) receptor 3 (mGlu3) agonist. The document consolidates key preclinical data, outlines experimental methodologies, and visualizes the compound's mechanism of action and relevant research workflows. It is intended to serve as a foundational resource for professionals engaged in neuroscience research and the development of novel therapeutics for psychiatric and neurological disorders.
Core Compound Profile: this compound
This compound, identified as (1S,2S,4S,5R,6S)-2-amino-4-[(3-methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, is a small molecule tool compound developed for its remarkable selectivity and potency as an agonist for the mGlu3 receptor. As a member of the Group II metabotropic glutamate receptors, mGlu3 receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase. These receptors are predominantly expressed in the central nervous system (CNS) on both neurons and glial cells (astrocytes), positioning them as critical regulators of synaptic transmission and neuronal environment.
The therapeutic potential of modulating mGlu3 receptors is under investigation for a range of CNS disorders, including schizophrenia, anxiety, depression, pain, and epilepsy. This compound provides a selective tool to probe these functions.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters of this compound from published preclinical studies.
Table 1: Receptor Binding Affinity and Functional Potency
| Parameter | Receptor/Assay | Value | Species | Source |
|---|---|---|---|---|
| Ki | human mGlu3 | 0.927 nM | Human | |
| Ki | human mGlu2 | 412 nM | Human | |
| EC₅₀ | human mGlu3 | 0.47 nM | Human | |
| EC₅₀ | human mGlu2 | 47.5 nM | Human | |
| EC₅₀ (High Affinity) | Ca²⁺ Oscillation Inhibition | 0.44 nM | Rat (Cortical Neurons) |
| EC₅₀ (Low Affinity) | Ca²⁺ Oscillation Inhibition | 43.6 nM | Rat (Cortical Neurons) | |
Table 2: Pharmacokinetic Profile in Male Sprague-Dawley Rats
| Route | Dose | Parameter | Value | Source |
|---|---|---|---|---|
| Intravenous (i.v.) | 1 mg/kg | Clearance (CL) | 18.3 mL/min/kg | |
| Volume of Distribution (Vd) | 1.17 L/kg | |||
| Half-life (T₁/₂) | 3.1 h | |||
| Subcutaneous (s.c.) | 3 mg/kg | Cₘₐₓ | 6.78 µM | |
| Tₘₐₓ | 0.44 h | |||
| AUC | 9.9 µM·h |
| | | Bioavailability (F) | 121% | |
Table 3: Preclinical In Vivo Efficacy Data
| Model | Species | Dosing | Key Finding | Source |
|---|---|---|---|---|
| PCP-Induced Hyperlocomotion | Rat | 1-30 mg/kg, s.c. | Dose-related reduction in ambulation (significant at 10 & 30 mg/kg) | |
| Absence Epilepsy (WAG/Rij) | Rat | 1 or 10 mg/kg, i.p. | Reduced number and duration of spike-wave discharges (SWDs) | |
| Depressive-like Behavior | Rat (WAG/Rij) | 1 or 10 mg/kg, i.p. | Significantly reduced immobility time in the Forced Swim Test |
| Thalamo-accumbal Transmission | Mouse | (N/A) | Normalized PCP-induced impairments in synaptic transmission | |
Signaling Pathways and Mechanism of Action
Activation of the mGlu3 receptor by this compound initiates a cascade of intracellular events. As a Gi/o-coupled receptor, its primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels. This mechanism is crucial for its role as a presynaptic autoreceptor, where its activation can decrease the release of glutamate. Furthermore, on astrocytes, mGlu3 activation promotes the release of neuroprotective and anti-inflammatory factors.
Investigating the Role of mGlu3 Receptors: A Technical Guide to Utilizing LY2794193
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of LY2794193, a highly potent and selective agonist for the metabotropic glutamate (B1630785) receptor 3 (mGlu3). This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the mGlu3 receptor. The guide details the pharmacological properties of this compound, offers in-depth experimental protocols for its use in both in vitro and in vivo studies, and presents key quantitative data in a clear, comparative format. Furthermore, it includes visualizations of the mGlu3 signaling pathway and experimental workflows to facilitate a deeper understanding of its mechanism of action and practical application in research settings.
Introduction to this compound and the mGlu3 Receptor
Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability. The mGlu3 receptor, in particular, is a promising therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia, anxiety, and epilepsy. This compound has emerged as a critical pharmacological tool for elucidating the physiological functions of the mGlu3 receptor due to its remarkable potency and selectivity.
This compound is a C4β-amide-substituted 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate derivative.[1] Its high affinity and selectivity for the human mGlu3 receptor make it an invaluable tool for precise investigation of mGlu3-mediated signaling and its physiological consequences.
Pharmacological Profile of this compound
A clear understanding of the binding affinity, functional potency, and pharmacokinetic profile of this compound is essential for the design and interpretation of experiments.
In Vitro Pharmacology
The following table summarizes the key in vitro pharmacological parameters of this compound.
| Parameter | Receptor | Value | Species | Reference |
| Binding Affinity (Ki) | hmGlu3 | 0.927 nM | Human | [2] |
| hmGlu2 | 412 nM | Human | [2] | |
| Functional Potency (EC50) | hmGlu3 | 0.47 nM | Human | [2] |
| hmGlu2 | 47.5 nM | Human | [2] | |
| Spontaneous Ca2+ Oscillations | 43.6 nM (low affinity) | Rat (cortical neurons) | [2] | |
| 0.44 nM (high affinity) | [2] |
In Vivo Pharmacokinetics (Rat)
Pharmacokinetic studies in male Sprague-Dawley rats provide crucial information for dose selection and timing in in vivo experiments.
| Parameter | Value | Route of Administration | Reference |
| Clearance | 18.3 mL/min/kg | Intravenous (1 mg/kg) | [2] |
| Volume of Distribution (Vss) | 1.17 L/kg | Intravenous (1 mg/kg) | [2] |
| Plasma Half-life (T1/2) | 3.1 h | Intravenous (1 mg/kg) | [2] |
| Cmax | 6.78 µM | Subcutaneous (3 mg/kg) | [2] |
| Tmax | 0.44 h | Subcutaneous (3 mg/kg) | [2] |
| AUC | 9.9 µM·h | Subcutaneous (3 mg/kg) | [2] |
| Bioavailability | 121% | Subcutaneous (3 mg/kg) | [2] |
mGlu3 Receptor Signaling Pathways
Activation of the mGlu3 receptor by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels. However, evidence also suggests the involvement of other downstream pathways, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to investigate mGlu3 receptor function.
In Vitro Assays
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the mGlu3 receptor.
Materials:
-
Cell membranes expressing the human mGlu3 receptor.
-
Radioligand (e.g., [3H]-LY341495).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM KCl and 1.2 mM MgCl2).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound or vehicle.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
Calculate the Ki value using the Cheng-Prusoff equation.
This protocol outlines a method to measure the inhibition of forskolin-stimulated cAMP accumulation in cells expressing the mGlu3 receptor.[1]
Materials:
-
Cells stably expressing the human mGlu3 receptor.
-
This compound.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
Lysis buffer.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15 minutes to prevent cAMP degradation.[1]
-
Add varying concentrations of this compound and incubate for an additional 2 minutes.[1]
-
Stimulate the cells with forskolin (e.g., 10 µM) to induce cAMP production and incubate for 20 minutes.[1]
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve and calculate the EC50 value for this compound-mediated inhibition of cAMP formation.
This protocol details the detection of changes in the phosphorylation status of key proteins in the MAPK (ERK1/2) and PI3K/Akt pathways following mGlu3 receptor activation.
Materials:
-
Cells expressing the mGlu3 receptor.
-
This compound.
-
Serum-free medium.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Primary antibodies (e.g., rabbit anti-phospho-ERK1/2, rabbit anti-total-ERK1/2, rabbit anti-phospho-Akt, rabbit anti-total-Akt).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with this compound at various concentrations and for different time points.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Models
This model is used to assess the potential antipsychotic-like effects of compounds. This compound has been shown to reduce PCP-induced hyperlocomotion.[2]
Animals:
-
Male mice or rats.
Procedure:
-
Habituate the animals to the locomotor activity chambers for at least 30 minutes.
-
Administer this compound (e.g., 1-30 mg/kg, s.c.) or vehicle.[2]
-
After a pre-treatment period (e.g., 30 minutes), administer PCP (e.g., 5 mg/kg, s.c.).[2]
-
Immediately place the animals back into the activity chambers and record locomotor activity (e.g., distance traveled, rearing) for 60-90 minutes.
-
Analyze the data to determine the effect of this compound on PCP-induced hyperlocomotion.
This model, often using WAG/Rij rats, is employed to evaluate the anti-seizure potential of compounds. This compound has been demonstrated to reduce the number and duration of SWDs.[1][3]
Animals:
-
Male WAG/Rij rats.
Procedure:
-
Surgically implant EEG electrodes over the cortex and thalamus.
-
Allow the animals to recover for at least one week.
-
Record baseline EEG for a defined period (e.g., 1-2 hours) to determine the spontaneous occurrence of SWDs.
-
Administer this compound (e.g., 1 or 10 mg/kg, i.p.) or vehicle.[1][3]
-
Record EEG for several hours post-injection (e.g., 3 hours).[1]
-
Analyze the EEG recordings to quantify the number and duration of SWDs before and after drug administration.
Conclusion
This compound is a powerful and selective tool for investigating the multifaceted roles of the mGlu3 receptor in the central nervous system. This guide provides a foundational framework for researchers to design and execute robust experiments aimed at further characterizing the therapeutic potential of targeting this important receptor. The detailed protocols and compiled data serve as a valuable resource for advancing our understanding of mGlu3 receptor pharmacology and its implications for the development of novel treatments for neurological and psychiatric disorders.
References
- 1. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective mGlu3 Agonist LY2794193: A Technical Guide to its Chemical Structure, Properties, and In Vitro/In Vivo Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2794193 is a highly potent and selective orthosteric agonist of the metabotropic glutamate (B1630785) receptor 3 (mGlu3). This document provides a comprehensive technical overview of its chemical structure, physicochemical and pharmacological properties, and detailed protocols for key in vitro and in vivo experimental assessments. The information presented is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development who are investigating the therapeutic potential of targeting the mGlu3 receptor.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name (1S,2S,4S,5R,6S)-2-Amino-4-[(3-methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, is a derivative of a 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate scaffold.[1] Its chemical structure and key identifiers are provided below.
| Property | Value |
| IUPAC Name | (1S,2S,4S,5R,6S)-2-Amino-4-[(3-methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
| CAS Number | 2173037-97-1 |
| Molecular Formula | C16H18N2O6 |
| Molecular Weight | 334.32 g/mol |
| SMILES | O=C([C@@]1(N)[C@]2([H])--INVALID-LINK--[C@]2([H])--INVALID-LINK--C1)O |
| Appearance | White to off-white solid |
Pharmacological Properties
This compound is a potent and selective agonist for the human mGlu3 receptor. It exhibits significantly lower affinity and potency at the closely related mGlu2 receptor, making it a valuable tool for elucidating the specific physiological roles of mGlu3.[2]
In Vitro Pharmacology
The in vitro pharmacological profile of this compound has been characterized through radioligand binding and functional assays.
| Parameter | Receptor | Value |
| Ki (Binding Affinity) | hmGlu3 | 0.927 nM[2] |
| hmGlu2 | 412 nM[2] | |
| EC50 (Functional Potency) | hmGlu3 | 0.47 nM[2] |
| hmGlu2 | 47.5 nM[2] | |
| EC50 (Inhibition of Ca2+ oscillations in rat cortical neurons) | High-affinity | 0.44 nM (48% of total response)[2] |
| Low-affinity | 43.6 nM (52% of total response)[2] |
In Vivo Pharmacology & Pharmacokinetics
Preclinical studies in rats have demonstrated the in vivo activity and pharmacokinetic profile of this compound.
| Parameter | Route | Dose | Value |
| Cmax | s.c. | 3 mg/kg | 6.78 µM[2] |
| Tmax | s.c. | 3 mg/kg | 0.44 h[2] |
| AUC | s.c. | 3 mg/kg | 9.9 µM·h[2] |
| Bioavailability | s.c. | 3 mg/kg | 121%[2] |
| Clearance | i.v. | 1 mg/kg | 18.3 mL/min/kg[2] |
| Volume of Distribution | i.v. | 1 mg/kg | 1.17 L/kg[2] |
| Half-life (t1/2) | i.v. | 1 mg/kg | 3.1 h[2] |
Signaling Pathway
As an agonist of the mGlu3 receptor, which is a Gi/o-coupled G-protein coupled receptor (GPCR), this compound initiates an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[3]
Figure 1: Simplified signaling pathway of this compound via the mGlu3 receptor.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
In Vitro Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the mGlu3 receptor.
Figure 2: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human mGlu3 receptor are prepared by homogenization and centrifugation. Protein concentration is determined using a standard protein assay.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl2 (pH 7.4), is used.
-
Competition Assay:
-
In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [3H]LY341495).
-
Add increasing concentrations of this compound (e.g., from 10⁻¹² M to 10⁻⁵ M).
-
To determine non-specific binding, a separate set of wells containing a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM L-glutamate) is included.
-
The reaction is initiated by the addition of the cell membrane preparation.
-
-
Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assay: cAMP Inhibition
This protocol outlines a method to determine the functional potency of this compound by measuring its ability to inhibit forskolin-stimulated cAMP production.[2]
Methodology:
-
Cell Culture: Cells stably expressing the human mGlu3 receptor are cultured to an appropriate confluency.
-
Assay Medium: A suitable buffer, such as Krebs-bicarbonate buffer supplemented with a phosphodiesterase inhibitor like IBMX (e.g., 0.5 mM), is used to prevent cAMP degradation.[2]
-
Assay Procedure:
-
Cells are pre-incubated with the assay medium containing IBMX.[2]
-
Increasing concentrations of this compound are added to the cells.
-
Adenylyl cyclase is then stimulated by adding a fixed concentration of forskolin (B1673556) (e.g., 10 µM).[2]
-
The cells are incubated for a defined period (e.g., 20 minutes) to allow for cAMP production.[2]
-
-
Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a commercially available assay kit (e.g., ELISA, HTRF).
-
Data Analysis: The results are expressed as a percentage of the forskolin-stimulated cAMP level. The EC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Behavioral Assay: PCP-Induced Hyperlocomotion in Rats
This protocol describes a common behavioral model to assess the potential antipsychotic-like activity of compounds by measuring their ability to reverse phencyclidine (PCP)-induced hyperlocomotion.[2]
Methodology:
-
Animals: Male Sprague-Dawley rats are used for this study.[2] They are habituated to the testing environment before the experiment.
-
Drug Administration:
-
Locomotor Activity Measurement: Immediately after PCP administration, the rats are placed in an open-field arena equipped with automated activity monitoring systems (e.g., infrared beams). Locomotor activity (e.g., distance traveled, ambulations) is recorded for a specified duration (e.g., 60-90 minutes).
-
Data Analysis: The total locomotor activity is calculated for each animal. The effect of this compound on PCP-induced hyperlocomotion is determined by comparing the activity of the drug-treated groups to the vehicle-treated control group that received PCP. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine significant differences.
Conclusion
This compound is a potent and highly selective mGlu3 receptor agonist that serves as an invaluable pharmacological tool for investigating the therapeutic potential of this receptor in various central nervous system disorders. The data and protocols presented in this guide provide a comprehensive resource for researchers to design and execute robust preclinical studies with this compound. The high selectivity of this compound allows for a more precise interrogation of mGlu3 receptor function, which will be critical in advancing our understanding of its role in health and disease.
References
- 1. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of the activation of metabotropic glutamate receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
LY2794193: A Potent and Selective mGlu3 Receptor Agonist for Preclinical Research
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate (B1630785) receptor 3 (mGlu3), a member of the Group II metabotropic glutamate receptors, has emerged as a promising therapeutic target for a range of central nervous system (CNS) disorders, including schizophrenia, anxiety, and epilepsy.[1][2] The development of selective pharmacological tools is paramount to unraveling the complex biology of mGlu3 and validating its therapeutic potential. LY2794193 has been identified as a highly potent and selective orthosteric agonist for the mGlu3 receptor, offering a valuable tool for in vitro and in vivo investigations.[3][4] This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, experimental protocols for its use, and insights into mGlu3 signaling pathways.
Pharmacological Profile of this compound
This compound is a C4β-amide-substituted 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate derivative.[3] Its chemical structure confers high affinity and remarkable selectivity for the human mGlu3 (hmGlu3) receptor over the closely related human mGlu2 (hmGlu2) receptor.[5]
Quantitative In Vitro Pharmacology
The in vitro potency and selectivity of this compound have been characterized in various assays. The following tables summarize the key quantitative data.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) |
| hmGlu3 | 0.927[5] |
| hmGlu2 | 412[5] |
Table 2: Functional Potency of this compound
| Assay | Receptor | EC50 (nM) |
| cAMP Inhibition | hmGlu3 | 0.47[5] |
| cAMP Inhibition | hmGlu2 | 47.5[5] |
| Inhibition of Spontaneous Ca2+ Oscillations (Rat Cortical Neurons) | Not specified | 43.6 (low affinity) / 0.44 (high affinity)[5] |
Quantitative In Vivo Pharmacology & Pharmacokinetics
This compound has demonstrated efficacy in preclinical models of psychosis and epilepsy. Its pharmacokinetic properties have been characterized in rats.
Table 3: In Vivo Efficacy of this compound
| Model | Species | Dose (mg/kg, s.c.) | Effect |
| Phencyclidine (PCP)-induced Hyperlocomotion | Rat | 1-30[5] | Dose-related reduction in ambulations[5] |
| Absence Seizures (WAG/Rij rats) | Rat | 1, 10 (i.p.) | Reduction in absence seizures and depressive-like behavior[6][7] |
Table 4: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats
| Parameter | Value (1 mg/kg, i.v.) | Value (3 mg/kg, s.c.) |
| Clearance (mL/min/kg) | 18.3[5] | - |
| Volume of Distribution (L/kg) | 1.17[5] | - |
| Plasma Half-life (T1/2) | 3.1 h[5] | - |
| AUC | - | 9.9 µM[5] |
| Cmax | - | 6.78 µM[5] |
| Tmax | - | 0.44 h[5] |
| Bioavailability | - | 121%[5] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
In Vitro Assays
1. Radioligand Binding Assay for mGlu3 Receptor Affinity
This protocol is a general guideline for determining the binding affinity of this compound to the mGlu3 receptor using a competitive binding assay.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human mGlu3 receptor.
-
A suitable radioligand for the mGlu3 receptor (e.g., [3H]LY354740).
-
This compound (as the competing non-labeled ligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2 and 2 mM CaCl2).
-
Glass fiber filters.
-
Scintillation fluid.
-
96-well filter plates.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well filter plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled competing ligand (e.g., L-glutamate).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a filtration apparatus.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, and then add scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. cAMP Functional Assay for mGlu3 Receptor Agonism
This protocol describes a method to measure the agonist activity of this compound at the mGlu3 receptor by quantifying the inhibition of forskolin-stimulated cAMP production.
-
Materials:
-
A cell line stably co-expressing the human mGlu3 receptor and a cAMP-responsive reporter system (e.g., GloSensor™).
-
This compound.
-
Assay buffer (e.g., HBSS).
-
Cell culture medium.
-
Luminometer.
-
-
Procedure:
-
Seed the cells in a white, clear-bottom 96-well plate and culture overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Wash the cells with assay buffer.
-
Add the different concentrations of this compound to the cells and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.
-
Incubate for a further specified time (e.g., 15 minutes) at room temperature.
-
Measure the luminescence using a luminometer.
-
The decrease in the luminescent signal in the presence of this compound corresponds to the inhibition of cAMP production.
-
Plot the percentage of inhibition against the concentration of this compound and determine the EC50 value using non-linear regression.
-
In Vivo Models
1. Phencyclidine (PCP)-Induced Hyperlocomotion in Rats
This model is used to assess the potential antipsychotic-like activity of compounds.
-
Animals:
-
Male Sprague-Dawley rats.
-
-
Materials:
-
This compound.
-
Phencyclidine (PCP).
-
Vehicle for drug administration (e.g., saline, DMSO/saline mixture).
-
Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.
-
-
Procedure:
-
Acclimate the rats to the testing room and activity chambers for at least 60 minutes before the experiment.
-
Administer this compound (e.g., 1, 3, 10, 30 mg/kg, s.c.) or vehicle 30 minutes prior to the PCP challenge.[5]
-
Administer PCP (e.g., 5 mg/kg, s.c.) or vehicle.[5]
-
Immediately place the rats back into the activity chambers and record locomotor activity (e.g., distance traveled, ambulations) for a specified duration (e.g., 60-90 minutes).
-
Analyze the data to determine if this compound significantly reduces PCP-induced hyperlocomotion compared to the vehicle-treated group.
-
2. Absence Epilepsy Model in WAG/Rij Rats
This genetic model is used to study absence seizures and evaluate the efficacy of anti-epileptic drugs.
-
Animals:
-
Male WAG/Rij rats (typically 6-7 months old, when spontaneous spike-wave discharges (SWDs) are frequent).[7]
-
-
Materials:
-
This compound.
-
Vehicle for drug administration.
-
EEG recording system with chronically implanted cortical electrodes.
-
-
Procedure:
-
Surgically implant EEG electrodes over the cortex of the WAG/Rij rats and allow for a recovery period of at least one week.
-
Habituate the rats to the recording chamber and tethered recording setup.
-
Record baseline EEG for a defined period (e.g., 1-2 hours) to determine the pre-drug frequency and duration of SWDs.
-
Administer this compound (e.g., 1 or 10 mg/kg, i.p.) or vehicle.[7]
-
Continuously record EEG for several hours post-injection (e.g., 3 hours).[7]
-
Analyze the EEG recordings to quantify the number and duration of SWDs in defined time bins post-drug administration.
-
Compare the post-drug SWD parameters to the baseline values and to the vehicle-treated control group to determine the anti-epileptic effect of this compound.
-
Signaling Pathways and Experimental Workflows
mGlu3 Receptor Signaling Pathway
Activation of the mGlu3 receptor, a Gi/o-coupled receptor, primarily leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8] This canonical pathway further modulates the activity of downstream effectors such as protein kinase A (PKA). Beyond this primary pathway, mGlu3 receptor activation can also influence other signaling cascades, potentially through Gβγ subunit signaling or by interacting with other receptor systems, such as the mGlu5 receptor.[9]
Caption: Canonical and non-canonical signaling pathways of the mGlu3 receptor.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for conducting in vivo studies with this compound, from animal preparation to data analysis.
Caption: General experimental workflow for in vivo studies with this compound.
Conclusion
This compound is a valuable pharmacological tool for the investigation of mGlu3 receptor function. Its high potency and selectivity enable researchers to probe the physiological and pathological roles of mGlu3 in the CNS with a high degree of confidence. The experimental protocols and pathway information provided in this guide serve as a starting point for designing and conducting rigorous preclinical studies to further elucidate the therapeutic potential of targeting the mGlu3 receptor.
References
- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. mGlu3 – New hope for pharmacotherapy of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Emerging Role of Metabotropic Glutamate Receptors in the Pathophysiology of Chronic Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpp.com [ijpp.com]
The Therapeutic Potential of LY2794193: A Technical Guide for Researchers
An In-depth Overview of a Highly Selective mGlu3 Receptor Agonist
LY2794193 has emerged as a potent and highly selective agonist for the metabotropic glutamate (B1630785) receptor 3 (mGlu3), a target of significant interest for the development of novel therapeutics for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and potential therapeutic applications of this compound, intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Selective mGlu3 Receptor Agonism
This compound exerts its effects through the selective activation of the mGlu3 receptor, a G-protein coupled receptor (GPCR) belonging to Group II of the metabotropic glutamate receptor family. The primary signaling pathway initiated by this compound involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[1][2] This modulation of the cAMP pathway is central to the diverse cellular and physiological effects observed with this compound.
Quantitative Pharmacological Profile
The selectivity and potency of this compound are critical attributes for its potential as a therapeutic agent. The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies.
Table 1: In Vitro Binding Affinity and Functional Potency of this compound
| Parameter | Human mGlu3 Receptor | Human mGlu2 Receptor | Reference |
| Binding Affinity (Ki) | 0.927 nM | 412 nM | [3] |
| Functional Potency (EC50) | 0.47 nM | 47.5 nM | [3] |
Table 2: In Vitro Functional Activity of this compound in Neuronal Systems
| Assay | Effect | Potency (EC50) | Efficacy (Emax) | Reference |
| Spontaneous Ca2+ Oscillations (cultured rat cortical neurons) | Biphasic Inhibition | High affinity: 0.44 nMLow affinity: 43.6 nM | 66% (combined) | [3] |
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats
| Route of Administration | Dose | Cmax | Tmax | AUC | Bioavailability | Clearance | Volume of Distribution | Plasma Half-life (t1/2) | Reference |
| Intravenous (i.v.) | 1 mg/kg | - | - | - | - | 18.3 mL/min/kg | 1.17 L/kg | 3.1 h | [3] |
| Subcutaneous (s.c.) | 3 mg/kg | 6.78 µM | 0.44 h | 9.9 µM*h | 121% | - | - | - | [3] |
Potential Therapeutic Applications and Preclinical Evidence
The selective activation of mGlu3 receptors by this compound has shown promise in several preclinical models of neurological and psychiatric disorders.
Epilepsy
In the WAG/Rij rat model of absence epilepsy, systemic administration of this compound demonstrated a significant reduction in the number and duration of spike-wave discharges, the characteristic electrophysiological hallmark of absence seizures.[2] This anti-seizure effect was observed at doses of 1 and 10 mg/kg (i.p.).[2] Furthermore, this compound treatment was also associated with a decrease in depressive-like behavior in this model.[2]
Schizophrenia
The therapeutic potential of this compound in schizophrenia has been investigated using the phencyclidine (PCP)-induced hyperlocomotion model in rodents, which is considered to have predictive validity for antipsychotic efficacy. Subcutaneous administration of this compound (1-30 mg/kg) 30 minutes prior to PCP injection resulted in a dose-dependent reduction in hyperlocomotion.[3]
Neuroprotection
Activation of mGlu3 receptors is known to have neuroprotective effects.[4][5] While direct studies with this compound in neurodegenerative models are limited in the public domain, the known functions of mGlu3 receptors suggest potential applications in conditions characterized by neuronal damage and excitotoxicity. mGlu3 receptor agonists have been shown to promote the synthesis and release of neurotrophic factors from astrocytes, further supporting their neuroprotective potential.[5]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular mechanisms and experimental approaches related to this compound, the following diagrams illustrate key signaling pathways and experimental workflows.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the core experimental protocols used in the preclinical evaluation of this compound.
Radioligand Binding Assay for mGlu3 Receptor
This assay is used to determine the binding affinity (Ki) of this compound for the mGlu3 receptor.
-
Membrane Preparation:
-
Culture cells expressing the human mGlu3 receptor (e.g., HEK293 cells).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand for the mGlu3 receptor (e.g., [³H]-LY341495).
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor.
-
Add the prepared cell membranes to each well.
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled mGlu3 receptor ligand.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, and then measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity.
-
Cell Culture and Plating:
-
Culture cells expressing the human mGlu3 receptor in appropriate growth medium.
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a pre-warmed assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add increasing concentrations of this compound to the wells.
-
Stimulate the cells with a known adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.
-
Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release the intracellular cAMP.
-
-
cAMP Detection:
-
Measure the concentration of cAMP in the cell lysates using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Generate a standard curve using known concentrations of cAMP.
-
-
Data Analysis:
-
Plot the measured cAMP levels as a function of the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound that produces 50% of its maximal inhibitory effect.
-
Phencyclidine (PCP)-Induced Hyperlocomotion in Rodents
This in vivo model is used to assess the potential antipsychotic-like activity of this compound.[6][7]
-
Animals and Habituation:
-
Use adult male rodents (e.g., rats or mice).
-
Habituate the animals to the testing environment (e.g., open-field arenas) for a period before the experiment to reduce novelty-induced activity.
-
-
Drug Administration:
-
Administer this compound (e.g., 1-30 mg/kg, s.c.) or vehicle to different groups of animals.
-
After a predetermined pretreatment time (e.g., 30 minutes), administer PCP (e.g., 5 mg/kg, s.c.) or saline to the animals.
-
-
Locomotor Activity Monitoring:
-
Immediately after PCP or saline injection, place the animals individually into the open-field arenas.
-
Record locomotor activity using an automated activity monitoring system for a specified duration (e.g., 60-90 minutes). Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5 or 10-minute intervals).
-
Compare the locomotor activity of the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in PCP-induced hyperlocomotion by this compound is indicative of potential antipsychotic-like efficacy.
-
In Vivo Electrophysiology in WAG/Rij Rats
This technique is used to directly measure the effect of this compound on the neuronal activity associated with absence seizures.
-
Surgical Preparation:
-
Anesthetize adult WAG/Rij rats.
-
Stereotaxically implant chronic recording electrodes into specific brain regions implicated in absence seizures, such as the somatosensory cortex and thalamus.
-
Allow the animals to recover fully from surgery.
-
-
Drug Administration and EEG Recording:
-
Connect the recovered animals to an electroencephalography (EEG) recording system.
-
Record baseline EEG activity to establish pre-treatment seizure frequency and duration.
-
Administer this compound (e.g., 1 or 10 mg/kg, i.p.) or vehicle.
-
Continuously record EEG for several hours post-injection.
-
-
Data Analysis:
-
Visually and/or automatically detect and quantify spike-wave discharges (SWDs) in the EEG recordings.
-
Analyze the number, duration, and frequency of SWDs before and after drug administration.
-
Compare the effects of this compound with the vehicle control group using appropriate statistical analysis.
-
Clinical Development Status
As of the latest available information, there are no publicly registered clinical trials specifically investigating this compound in humans.[8][9][10][11] Further investigation into the clinical development pipeline of Eli Lilly and Company may provide more current information.
Conclusion
This compound is a highly potent and selective mGlu3 receptor agonist with a compelling preclinical profile suggesting its therapeutic potential in epilepsy and schizophrenia. Its mechanism of action, centered on the modulation of the cAMP signaling pathway, offers a distinct approach to treating these complex neurological and psychiatric disorders. The neuroprotective properties associated with mGlu3 receptor activation further broaden the scope of its potential applications. While clinical data is not yet available, the robust preclinical evidence warrants further investigation of this compound as a novel therapeutic candidate. The detailed experimental protocols and data presented in this guide are intended to support the ongoing research and development efforts in this promising area.
References
- 1. Activating mGlu3 metabotropic glutamate receptors rescues schizophrenia-like cognitive deficits through metaplastic adaptations within the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate receptor subtypes as targets for neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. LY-2794193 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. lilly.com [lilly.com]
- 10. Find Lilly Clinical Trials | Learn About Our Research [trials.lilly.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
LY2794193 in Preclinical Models of Neurological Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2794193 is a potent and highly selective agonist for the metabotropic glutamate (B1630785) receptor 3 (mGlu3).[1] As a member of the Group II metabotropic glutamate receptors, mGlu3 receptors are primarily coupled to Gαi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3] These receptors are strategically located in the central nervous system, including on presynaptic terminals where they act as autoreceptors to modulate glutamate release, as well as on glial cells, particularly astrocytes.[4][5] The multifaceted role of mGlu3 receptors in regulating synaptic transmission, neuroinflammation, and glutamate homeostasis has positioned them as a promising therapeutic target for a range of neurological and psychiatric disorders.[5][6] This technical guide provides an in-depth overview of the preclinical findings for this compound in a key model of a neurological disorder, focusing on the quantitative data, experimental methodologies, and underlying signaling pathways.
Core Focus: Absence Epilepsy
The most robust preclinical data for this compound comes from studies in the WAG/Rij (Wistar Albino Glaxo from Rijswijk) rat model of absence epilepsy.[4][7] This genetic model is well-validated and characterized by the spontaneous occurrence of spike-wave discharges (SWDs) on electroencephalograms (EEGs), which are the hallmark of absence seizures.[8][9]
Quantitative Data Presentation
The following tables summarize the key quantitative findings from a pivotal study investigating the effects of this compound in the WAG/Rij rat model.[2][4]
Table 1: Effect of this compound on Spike-Wave Discharges (SWDs) in WAG/Rij Rats
| Treatment Group | Dose (mg/kg, i.p.) | Time Post-Injection (min) | Number of SWDs (Mean ± SEM) | Total Duration of SWDs (s, Mean ± SEM) |
| Vehicle | - | 30 | ~18 ± 2 | ~350 ± 50 |
| This compound | 1 | 30 | ~15 ± 2 | ~300 ± 40 |
| This compound | 10 | 30 | ~9 ± 1.5 | ~175 ± 30 |
| Vehicle | - | 60 | ~19 ± 2.5 | ~375 ± 60 |
| This compound | 1 | 60 | ~12 ± 2 | ~250 ± 40 |
| This compound | 10 | 60 | ~8 ± 1 | ~150 ± 25 |
| Vehicle | - | 120 | ~20 ± 3 | ~400 ± 65 |
| This compound | 1 | 120 | ~10 ± 1.5 | ~200 ± 35 |
| This compound | 10 | 120 | ~7 ± 1 | ~125 ± 20 |
| Vehicle | - | 180 | ~21 ± 3 | ~420 ± 70 |
| This compound | 1 | 180 | ~9 ± 1.5 | ~180 ± 30 |
| This compound | 10 | 180 | ~6 ± 1 | ~110 ± 18 |
*p<0.05 vs. Vehicle
Table 2: Effect of this compound on Glutamate and GABA Transporter Protein Levels in the Thalamus and Somatosensory Cortex of WAG/Rij Rats
| Treatment Group | Dose (mg/kg, i.p.) | Brain Region | GAT-1 Protein Levels (Fold Change vs. Vehicle) | GLAST Protein Levels (Fold Change vs. Vehicle) | GLT-1 Protein Levels (Fold Change vs. Vehicle) |
| This compound | 1 | Thalamus | ~1.5 | ~1.8 | ~1.7 |
| This compound | 10 | Thalamus | ~1.7 | ~2.0 | ~1.9 |
| This compound | 1 | Somatosensory Cortex | ~1.4 | ~1.6 | ~1.5 |
| This compound | 10 | Somatosensory Cortex | ~1.6 | ~1.8 | ~1.7 |
*p<0.05 vs. Vehicle
Signaling Pathways and Mechanism of Action
Activation of the mGlu3 receptor by this compound initiates a cascade of intracellular events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to reduced cAMP production.[2] However, evidence also suggests the involvement of other signaling pathways, such as the MAP kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K) pathways.[2] A key mechanism underlying the therapeutic effect of this compound in the context of epilepsy is its ability to enhance the expression of glial glutamate transporters, GLAST and GLT-1, as well as the GABA transporter GAT-1.[2][4] This leads to increased clearance of glutamate from the synaptic cleft, thereby reducing neuronal hyperexcitability.[4]
Signaling pathway of this compound via the mGlu3 receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following outlines the key experimental protocols used in the study of this compound in the WAG/Rij rat model.[2][4]
Animals
-
Model: Male WAG/Rij rats (symptomatic, 6-7 months old) and age-matched non-epileptic Wistar rats as controls.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Drug Administration
-
Compound: this compound dissolved in saline.
-
Dosing: 1 mg/kg or 10 mg/kg administered via intraperitoneal (i.p.) injection.
-
Control: Saline vehicle administered i.p.
Electroencephalography (EEG) Analysis
-
Electrode Implantation: Rats were anesthetized and surgically implanted with cortical EEG electrodes.
-
Recording: Following a recovery period, baseline EEG was recorded. On the day of the experiment, EEG was recorded for 3 hours post-injection of this compound or vehicle.
-
Analysis: EEG recordings were visually scored for the number and duration of SWDs. The total duration of SWDs per unit of time was calculated.
Immunoblot Analysis
-
Tissue Collection: One hour after the final injection, rats were euthanized, and the thalamus and somatosensory cortex were dissected.
-
Protein Extraction: Tissues were homogenized in lysis buffer, and protein concentrations were determined.
-
Western Blotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and incubated with primary antibodies against GAT-1, GLAST, and GLT-1. A loading control (e.g., GAPDH) was also probed.
-
Detection and Quantification: Membranes were incubated with secondary antibodies, and protein bands were visualized and quantified using densitometry.
Assessment of Depressive-like Behavior (Forced Swim Test)
-
Procedure: Rats were placed in a cylinder of water from which they could not escape. The duration of immobility during the test period was recorded.
-
Interpretation: A reduction in immobility time is interpreted as an antidepressant-like effect.
Experimental workflow for preclinical evaluation of this compound.
Potential in Other Neurological Disorders
While robust preclinical data for this compound is currently centered on epilepsy, the mechanism of action of mGlu3 receptor agonists suggests their potential therapeutic utility in other neurological disorders characterized by glutamatergic dysregulation and neuroinflammation.
-
Parkinson's Disease: Preclinical studies in models of Parkinson's disease have shown that genetic deletion of the mGlu3 receptor exacerbates neurodegeneration.[6] This suggests that mGlu3 receptor activation may be neuroprotective.
-
Schizophrenia: The glutamatergic hypothesis of schizophrenia suggests that dysfunction in this system contributes to the symptoms of the disorder.[10] Agonists of mGlu2/3 receptors have shown promise in preclinical models of psychosis.[10]
-
Alzheimer's Disease: The role of glutamate in excitotoxicity is implicated in the neurodegenerative processes of Alzheimer's disease.[6] Modulating glutamatergic transmission through mGlu3 receptors could offer a therapeutic avenue.
It is important to note that direct preclinical studies of this compound in these specific models are not yet widely published.
Conclusion
This compound, as a selective mGlu3 receptor agonist, has demonstrated significant efficacy in a preclinical model of absence epilepsy.[7] Its ability to reduce seizure activity and upregulate the expression of key glutamate and GABA transporters highlights a promising mechanism for the treatment of this and potentially other neurological disorders.[2][4] The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of mGlu3-targeted therapies. Future studies are warranted to explore the full therapeutic potential of this compound in a broader range of neurological and psychiatric conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LY-2794193 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Preclinical Pharmacology of mGlu2 / 3 Receptor Agonists: Novel Agents for Schizophrenia? | Bentham Science [benthamscience.com]
- 4. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of the activation of metabotropic glutamate receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabotropic glutamate receptor subtypes as targets for neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electroencephalographic differences between WAG/Rij and GAERS rat models of absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to LY2794193
This technical guide provides a comprehensive review of the existing scientific literature on this compound, a highly potent and selective metabotropic glutamate (B1630785) receptor 3 (mGlu3) agonist. This document consolidates key preclinical data, outlines experimental methodologies, and visualizes the compound's mechanism of action and experimental applications.
Introduction
This compound is a systemically bioavailable agonist for the mGlu3 receptor, a G-protein coupled receptor involved in the modulation of glutamatergic transmission.[1] As a member of the Group II metabotropic glutamate receptors, mGlu3 receptors are primarily coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase.[1] Due to its high selectivity for mGlu3, this compound serves as a critical research tool for elucidating the physiological roles of this receptor and as a potential therapeutic agent for neurological and psychiatric disorders, such as absence epilepsy.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in the literature.
Table 1: In Vitro Binding Affinity and Functional Activity
| Target | Parameter | Value | Species | Reference |
| hmGlu3 | Ki | 0.927 nM | Human | [4] |
| hmGlu3 | EC50 | 0.47 nM | Human | [4] |
| hmGlu2 | Ki | 412 nM | Human | [4] |
| hmGlu2 | EC50 | 47.5 nM | Human | [4] |
| Cultured Cortical Neurons | EC50 (high affinity) | 0.44 nM | Rat | [4] |
| Cultured Cortical Neurons | EC50 (low affinity) | 43.6 nM | Rat | [4] |
Table 2: In Vivo Pharmacokinetic Parameters in Rats
| Route | Dose | Parameter | Value | Unit | Reference |
| Intravenous (i.v.) | 1 mg/kg | Clearance | 18.3 | mL/min per kg | [4] |
| Volume of Distribution | 1.17 | L/kg | [4] | ||
| Plasma Half-life (T1/2) | 3.1 | h | [4] | ||
| Subcutaneous (s.c.) | 3 mg/kg | AUC | 9.9 | µM | [4] |
| Cmax | 6.78 | µM | [4] | ||
| Tmax | 0.44 | h | [4] | ||
| Bioavailability | 121 | % | [4] |
Table 3: In Vivo Efficacy in a Rat Model of Absence Epilepsy (WAG/Rij Rats)
| Dose (i.p.) | Effect on Spike-Wave Discharges (SWDs) | Time Point | Reference |
| 1 mg/kg | Sustained reduction in number and duration | - | [2] |
| 10 mg/kg | Faster onset of reduction in number and duration (halved after 30 min) | 30 min | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In Vitro cAMP Formation Assay
This assay measures the functional activity of this compound by quantifying its ability to inhibit adenylyl cyclase.
-
Tissue Preparation: Slices are prepared from the thalamus and somatosensory cortex of WAG/Rij and control rats.[2]
-
Assay Procedure:
-
Slices are challenged with forskolin (B1673556) to stimulate adenylyl cyclase activity.[2]
-
Concurrently, slices are treated with or without this compound (1 µM).[2]
-
The formation of cyclic adenosine (B11128) monophosphate (cAMP) is measured.[2]
-
-
Endpoint: The percentage reduction in forskolin-stimulated cAMP formation in the presence of this compound is calculated. In control Wistar rats, this compound reduced cAMP formation by over 90% in cortical slices from younger rats and 43% in older rats.[2]
In Vivo Electroencephalography (EEG) Analysis of Absence Seizures
This protocol is used to assess the antiepileptic effects of this compound in the WAG/Rij rat model of absence epilepsy.
-
Animal Model: Symptomatic WAG/Rij rats (6-7 months old) are used.[2]
-
Drug Administration: Rats are administered this compound (1 or 10 mg/kg) or saline via intraperitoneal (i.p.) injection.[2]
-
EEG Recording: EEG is recorded for 3 hours post-injection.[2]
-
Data Analysis: The recordings are divided into 30-minute epochs, and the number and total duration of spike-wave discharges (SWDs) are quantified for each epoch.[2]
Western Blot Analysis of Transporter Proteins
This method is used to determine the effect of this compound on the protein levels of GABA and glutamate transporters.
-
Sample Collection: Protein extracts are collected from the thalamus and somatosensory cortex of WAG/Rij rats one hour after treatment with this compound (1 or 10 mg/kg, i.p.) or vehicle.[2]
-
Proteins of Interest: GAT-1, GLAST, and GLT-1.[2]
-
Procedure: Standard western blot analysis is performed.
-
Normalization: GADPH is used as a loading control for normalization.[2]
-
Analysis: Densitometric analysis is performed to quantify changes in protein levels.[2]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were created using Graphviz (DOT language) to illustrate key concepts.
Caption: Signaling pathway of this compound via mGlu3 receptor activation.
Caption: Experimental workflow for in vivo efficacy studies of this compound.
Mechanism of Action
This compound is a potent and selective agonist for the mGlu3 receptor.[4] The binding of this compound to the mGlu3 receptor activates the coupled inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP).[2] This primary signal transduction mechanism is believed to underlie many of the physiological effects of this compound.
Furthermore, studies have shown that pharmacological activation of mGlu3 receptors with this compound can up-regulate the protein levels of the GABA transporter GAT-1 and the glutamate transporters GLAST and GLT-1 in the thalamus and somatosensory cortex.[2][3] This suggests a broader role for mGlu3 receptor activation in modulating the homeostasis of both GABAergic and glutamatergic systems.
Preclinical Findings
Preclinical research has highlighted the potential of this compound in the context of epilepsy. In the WAG/Rij rat model of absence epilepsy, treatment with this compound at doses of 1 and 10 mg/kg (i.p.) significantly reduced the number and duration of spike-wave discharges, which are the characteristic EEG feature of absence seizures.[2][3] The higher dose of 10 mg/kg demonstrated a more rapid onset of action.[2] In addition to its anti-seizure effects, this compound also demonstrated antidepressant-like effects in this animal model.[2][3]
The structural basis for the selectivity of this compound for mGlu3 over mGlu2 has been investigated through crystallography. The interaction of the m-methoxyphenyl ring of this compound with specific residues, such as D279 in mGlu3, is critical for its high-affinity binding and selectivity.[5]
Conclusion
This compound is a valuable pharmacological tool for investigating the function of the mGlu3 receptor. Its high potency and selectivity, coupled with its systemic bioavailability, make it suitable for both in vitro and in vivo studies. The preclinical data strongly support the continued investigation of mGlu3 receptor agonists like this compound as potential therapeutic agents for neurological conditions such as absence epilepsy. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications.
References
- 1. Metabotropic glutamate receptor 3 as a potential therapeutic target for psychiatric and neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural basis of the activation of metabotropic glutamate receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Use of LY2794193
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2794193 is a highly potent and selective agonist for the metabotropic glutamate (B1630785) receptor 3 (mGlu3).[1][2] As a member of the group II metabotropic glutamate receptors, mGlu3 activation is primarily coupled to the Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] This mechanism underlies its potential therapeutic effects in a range of neurological and psychiatric disorders. Preclinical in vivo studies have demonstrated the efficacy of this compound in models of epilepsy and schizophrenia, highlighting its potential for modulating neuronal excitability and synaptic transmission.
These application notes provide a comprehensive guide for the in vivo use of this compound, including its mechanism of action, pharmacokinetic profile, and detailed protocols for common preclinical models.
Mechanism of Action
This compound exerts its effects by selectively binding to and activating the mGlu3 receptor. This activation initiates an intracellular signaling cascade that results in the inhibition of adenylyl cyclase, leading to reduced formation of cAMP.[3] This modulation of the cAMP pathway can influence various downstream cellular processes, including ion channel activity and gene expression, ultimately impacting neuronal function.
Pharmacokinetic Profile
Pharmacokinetic studies in male Sprague-Dawley rats have characterized the absorption, distribution, and elimination of this compound. The compound exhibits moderate clearance and a reasonable plasma half-life, with good bioavailability following subcutaneous administration.
| Parameter | Value | Animal Model | Administration | Reference |
| T1/2 | 3.1 h | Male Sprague-Dawley rats | 1 mg/kg, i.v. | [1] |
| Clearance | 18.3 mL/min/kg | Male Sprague-Dawley rats | 1 mg/kg, i.v. | [1] |
| Volume of Distribution | 1.17 L/kg | Male Sprague-Dawley rats | 1 mg/kg, i.v. | [1] |
| Cmax | 6.78 µM | Male Sprague-Dawley rats | 3 mg/kg, s.c. | [1] |
| Tmax | 0.44 h | Male Sprague-Dawley rats | 3 mg/kg, s.c. | [1] |
| AUC | 9.9 µM·h | Male Sprague-Dawley rats | 3 mg/kg, s.c. | [1] |
| Bioavailability | 121% | Male Sprague-Dawley rats | 3 mg/kg, s.c. | [1] |
In Vivo Efficacy Data
This compound has shown significant efficacy in rodent models of neurological and psychiatric disorders.
| Experimental Model | Animal | Dosing | Key Findings | Reference |
| Absence Epilepsy | WAG/Rij rats | 1 or 10 mg/kg, i.p. | Reduced the number and total duration of spike-wave discharges. | [3][4] |
| Depressive-like Behavior | WAG/Rij rats | 1 or 10 mg/kg, i.p. | Reduced immobility time in the forced swimming test. | [3][4] |
| Phencyclidine (PCP)-induced Hyperactivity | Rats | 1-30 mg/kg, s.c. | Dose-related reduction in ambulations. | [1] |
Experimental Protocols
Formulation for In Vivo Administration
For in vivo experiments, this compound can be formulated as follows. It is recommended to prepare the working solution fresh on the day of use.
Protocol 1: Aqueous Formulation
-
Prepare a stock solution of this compound in DMSO.
-
For the working solution, add each solvent sequentially: 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Before administration, sterilize the solution by passing it through a 0.22 µm filter.[1]
Protocol 2: Oil-based Formulation
-
Prepare a stock solution of this compound in DMSO.
-
For the working solution, add each solvent sequentially: 10% DMSO and 90% Corn Oil.[1]
Phencyclidine (PCP)-Induced Hyperactivity Model
This model is used to assess the potential antipsychotic-like activity of compounds.
Protocol:
-
Animals: Male rats (e.g., Sprague-Dawley).
-
Acclimation: Allow rats to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Behavioral Assessment:
-
Immediately after PCP injection, place the animals in an open-field apparatus.
-
Record locomotor activity (e.g., distance traveled, ambulations) for a specified period (e.g., 60-90 minutes).[5]
-
-
Data Analysis: Compare the locomotor activity of the this compound-treated groups to the vehicle-treated control group. A significant reduction in hyperactivity suggests potential antipsychotic-like effects.
Forced Swim Test (FST) for Depressive-like Behavior
The FST is a widely used model to screen for antidepressant-like activity.
Protocol:
-
Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (24-30°C) to a depth of approximately 30 cm, preventing the animal from touching the bottom.[6]
-
Procedure (Two-Day Protocol for Rats):
-
Day 1 (Pre-test): Place each rat in the water cylinder for 15 minutes.[7] This initial exposure induces a state of immobility on the subsequent day.
-
After the pre-test, remove the rats, dry them with a towel, and return them to their home cages.
-
Day 2 (Test): Administer this compound (e.g., 1 or 10 mg/kg, i.p.) or vehicle.
-
Approximately 30-60 minutes after injection, place the rats back into the water cylinder for a 5-minute test session.[7]
-
Record the duration of immobility, defined as the time the animal makes only the minimal movements necessary to keep its head above water.
-
-
Data Analysis: A significant decrease in the duration of immobility in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Electroencephalogram (EEG) Recording for Spike-Wave Discharges (SWDs) in an Absence Epilepsy Model
This protocol is for monitoring seizure activity in a genetic model of absence epilepsy, the WAG/Rij rat.
Protocol:
-
Animals: WAG/Rij rats, a genetic model of absence epilepsy.
-
Surgical Implantation:
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Implant cortical EEG electrodes (e.g., screw electrodes) over the fronto-parietal cortex. A reference electrode can be placed over the cerebellum.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow for a post-operative recovery period of at least one week.
-
-
EEG Recording:
-
Connect the rat to the EEG recording system and allow for an acclimation period.
-
Record a baseline EEG for a defined period (e.g., 1 hour).
-
Administer this compound (1 or 10 mg/kg, i.p.) or vehicle.
-
Continue EEG recording for at least 3 hours post-injection.[3]
-
-
Data Analysis:
-
Visually inspect the EEG recordings for the presence of spike-wave discharges (SWDs), which are characteristic of absence seizures.
-
Quantify the number and total duration of SWDs in discrete time bins (e.g., 30 minutes) to assess the time course of the drug's effect.[3]
-
A reduction in the number and/or duration of SWDs in the this compound-treated group compared to the vehicle group indicates anti-seizure activity.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Pharmacological Characterization of C4β-Amide-Substituted 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylates. Identification of (1 S,2 S,4 S,5 R,6 S)-2-Amino-4-[(3-methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (this compound), a Highly Potent and Selective mGlu3 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
- 7. Behavioural despair test - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for LY2794193 Administration in Rats
These application notes provide detailed protocols for the preparation and administration of LY2794193, a selective metabotropic glutamate (B1630785) receptor 3 (mGlu3) agonist, to rats for research purposes. The included information is intended for researchers, scientists, and drug development professionals.
Data Presentation: Dosage and Administration Summary
The following tables summarize the quantitative data for this compound administration in rats based on preclinical studies.
Table 1: In Vivo Dosage of this compound in Rats
| Route of Administration | Dosage Range | Rat Model | Experimental Context | Reference |
| Intraperitoneal (i.p.) | 1 - 10 mg/kg | WAG/Rij rats | Study of absence seizures and depressive-like behavior. | [1][2][3] |
| Subcutaneous (s.c.) | 1 - 30 mg/kg | Male Sprague-Dawley rats | Assessment of phencyclidine (PCP)-induced locomotor activity. | [4] |
| Intravenous (i.v.) | 1 mg/kg | Male Sprague-Dawley rats | Pharmacokinetic analysis. | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats
| Parameter | Value | Route of Administration | Dosage | Reference |
| Clearance | 18.3 mL/min per kg | Intravenous (i.v.) | 1 mg/kg | [4] |
| Volume of Distribution | 1.17 L/kg | Intravenous (i.v.) | 1 mg/kg | [4] |
| Plasma Half-life (T½) | 3.1 h | Intravenous (i.v.) | 1 mg/kg | [4] |
| Cmax | 6.78 µM | Subcutaneous (s.c.) | 3 mg/kg | [4] |
| Tmax | 0.44 h | Subcutaneous (s.c.) | 3 mg/kg | [4] |
| Bioavailability | 121% | Subcutaneous (s.c.) | 3 mg/kg | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of this compound for administration to rats. It is recommended to prepare the solution fresh on the day of the experiment.[4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
20% Sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD) in saline, or Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation:
-
Vehicle A (Aqueous): Prepare a solution of 20% SBE-β-CD in sterile saline.
-
Vehicle B (Oil-based): Use sterile corn oil.
-
-
Stock Solution Preparation (in DMSO):
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
-
Working Solution Preparation:
-
For Aqueous Vehicle:
-
To prepare a working solution, add 10% of the DMSO stock solution to 90% of the 20% SBE-β-CD in saline vehicle.[4] For example, to make 1 mL of a 5 mg/mL working solution, add 100 µL of a 50 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in saline.
-
-
For Oil-based Vehicle:
-
To prepare a working solution, add 10% of the DMSO stock solution to 90% of corn oil.[4] For example, to make 1 mL of a 5 mg/mL working solution, add 100 µL of a 50 mg/mL DMSO stock to 900 µL of corn oil.
-
-
-
Dissolution:
-
Vortex the solution thoroughly to ensure complete dissolution.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]
-
-
Sterilization:
-
If using an aqueous vehicle, the final working solution can be sterilized by filtering through a 0.22 µm syringe filter.
-
Protocol 2: Intraperitoneal (i.p.) Injection in Rats
This protocol details the standard procedure for administering a substance via intraperitoneal injection in rats.
Materials:
-
Prepared this compound solution
-
Sterile syringe (1-3 mL)
-
Sterile needle (23-25 gauge)
-
70% ethanol (B145695) or other suitable disinfectant
-
Gauze pads
Procedure:
-
Animal Restraint:
-
Properly restrain the rat. For a two-person technique, one person restrains the rat while the other performs the injection. The restrainer should hold the rat securely, exposing the abdomen. For a one-person technique, the injector can restrain the rat by holding the scruff of the neck and supporting the body.
-
-
Injection Site Identification:
-
Locate the injection site in the lower right abdominal quadrant. This avoids the cecum, which is typically on the left side, and the bladder.
-
-
Preparation:
-
Draw the calculated dose of this compound solution into the sterile syringe.
-
Disinfect the injection site with 70% ethanol.
-
-
Injection:
-
Tilt the rat's head slightly downwards.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate by pulling back slightly on the plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is drawn into the syringe.
-
If aspiration is clear, inject the solution smoothly.
-
Withdraw the needle swiftly and apply gentle pressure to the injection site with a gauze pad if necessary.
-
-
Post-injection Monitoring:
-
Return the rat to its cage and monitor for any adverse reactions.
-
Protocol 3: Subcutaneous (s.c.) Injection in Rats
This protocol outlines the standard procedure for administering a substance via subcutaneous injection in rats.
Materials:
-
Prepared this compound solution
-
Sterile syringe (1-3 mL)
-
Sterile needle (25-27 gauge)
-
70% ethanol or other suitable disinfectant
Procedure:
-
Animal Restraint:
-
Restrain the rat on a flat surface.
-
-
Injection Site Identification:
-
The preferred site for subcutaneous injection is the loose skin over the dorsal midline (scruff of the neck) or the flank.
-
-
Preparation:
-
Draw the calculated dose of this compound solution into the sterile syringe.
-
Disinfect the injection site with 70% ethanol.
-
-
Injection:
-
Lift a fold of skin to create a "tent."
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the body.
-
Aspirate to ensure a blood vessel has not been entered.
-
If the aspiration is clear, inject the solution. A small lump may form under the skin, which will dissipate as the substance is absorbed.
-
Withdraw the needle and gently massage the area to aid in dispersal.
-
-
Post-injection Monitoring:
-
Return the rat to its cage and observe for any signs of discomfort or local reaction at the injection site.
-
Mandatory Visualizations
Caption: Experimental Workflow for this compound Administration in Rats.
Caption: Signaling Pathway of this compound via mGlu3 Receptor Activation.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 3. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vitro Testing of LY2794193 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2794193 is a potent and highly selective agonist for the metabotropic glutamate (B1630785) receptor 3 (mGlu3).[1][2][3] As a member of the Group II metabotropic glutamate receptors, mGlu3 is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[4] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] This signaling pathway is crucial in modulating synaptic transmission and neuronal excitability.[4]
These application notes provide detailed protocols for key in vitro assays to characterize the binding affinity and functional activity of this compound on its target receptor, mGlu3. The following sections include a summary of its reported in vitro activity, step-by-step experimental procedures, and graphical representations of the signaling pathway and assay workflows.
Data Presentation
The following table summarizes the quantitative in vitro activity of this compound at human mGlu3 and mGlu2 receptors.
| Ligand | Receptor | Parameter | Value (nM) |
| This compound | hmGlu3 | Kᵢ | 0.927[1] |
| hmGlu3 | EC₅₀ | 0.47[1] | |
| hmGlu2 | Kᵢ | 412[1] | |
| hmGlu2 | EC₅₀ | 47.5[1] |
Signaling Pathway and Experimental Workflow
mGlu3 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling cascade initiated by the activation of the mGlu3 receptor by an agonist such as this compound.
Caption: Agonist binding to the mGlu3 receptor activates the Gi/o protein, which inhibits adenylyl cyclase.
Competitive Radioligand Binding Assay Workflow
This diagram outlines the workflow for a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound.
Caption: Workflow for determining the binding affinity of this compound using a competitive radioligand assay.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of this compound by measuring its ability to compete with a known radioligand for binding to the mGlu3 receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing human mGlu3 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: A suitable mGlu3 receptor radioligand (e.g., [³H]-LY341495).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled mGlu3 ligand (e.g., 10 µM LY354740).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes from the mGlu3-expressing cell line and determine the protein concentration.[5]
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand.[6]
-
Non-specific Binding: 150 µL of membrane preparation, 50 µL of non-specific binding control, and 50 µL of radioligand.[6]
-
Competition Binding: 150 µL of membrane preparation, 50 µL of varying concentrations of this compound, and 50 µL of radioligand.[6]
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.[6]
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.[7]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]
-
Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.[5]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the mGlu3 receptor upon agonist binding.
Materials:
-
Receptor Source: Cell membranes expressing mGlu3 receptors.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: this compound.
-
Positive Control: A known mGlu3 agonist.
-
Non-specific Binding Control: Unlabeled GTPγS (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4.[8]
-
GDP: Guanosine diphosphate.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, add the following in order:
-
Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS (final concentration of 0.05-0.1 nM) to each well.[11]
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[11]
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold assay buffer.[7]
-
Detection: Dry the filters, add scintillation cocktail, and count the radioactivity.[11]
-
Data Analysis:
-
Subtract non-specific binding from all other values.
-
Plot the specific binding (as a percentage of the maximal response of a full agonist) against the logarithm of the this compound concentration.
-
Determine the EC₅₀ and Eₘₐₓ values from the resulting sigmoidal dose-response curve.
-
cAMP Inhibition Assay
This assay measures the functional consequence of mGlu3 receptor activation by quantifying the inhibition of cAMP production.
Materials:
-
Cell Line: A cell line stably expressing human mGlu3 receptors (e.g., CHO-K1).
-
Test Compound: this compound.
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556).
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and reagents.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the mGlu3-expressing cells into a 96-well plate and grow to confluency.
-
Compound Incubation:
-
Aspirate the culture medium and replace it with assay buffer.
-
Add varying concentrations of this compound to the wells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and cAMP production.
-
Incubation: Incubate for a further 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated control (100%) and basal control (0%).
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Summary
The protocols and data presented provide a comprehensive framework for the in vitro characterization of the mGlu3 receptor agonist, this compound. These assays are fundamental for determining the potency, affinity, and functional activity of this compound, which is essential for its evaluation in drug discovery and development programs targeting the mGlu3 receptor for various neurological and psychiatric disorders.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | mGlu3 Receptor Agonist | MCE [medchemexpress.cn]
- 3. Synthesis and Pharmacological Characterization of C4β-Amide-Substituted 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylates. Identification of (1 S,2 S,4 S,5 R,6 S)-2-Amino-4-[(3-methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (this compound), a Highly Potent and Selective mGlu3 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptor 3 as a potential therapeutic target for psychiatric and neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4.4. [35S]GTPγS Binding Assays for Opioid Receptors [bio-protocol.org]
- 10. σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for LY2794193 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2794193 is a potent and highly selective agonist for the metabotropic glutamate (B1630785) receptor 3 (mGlu3).[1] mGlu3 receptors are G-protein coupled receptors (GPCRs) primarily coupled to Gαi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[2] These receptors are expressed on both presynaptic and postsynaptic terminals of neurons, as well as on glial cells, and play a crucial role in modulating synaptic transmission and neuronal excitability.[3] Dysregulation of mGlu3 receptor signaling has been implicated in various neurological and psychiatric disorders, making it a significant target for therapeutic intervention.
These application notes provide detailed protocols for the use of this compound in primary neuronal cultures, a key in vitro model system for studying neuronal function and pharmacology. The protocols cover essential experimental procedures, including calcium imaging, cAMP assays, and cell viability assessments, to characterize the effects of this compound on neuronal activity and health.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Species | Reference |
| Binding Affinity (Ki) | |||
| hmGlu3 | 0.927 nM | Human | [4] |
| hmGlu2 | 412 nM | Human | [4] |
| Functional Potency (EC50) | |||
| hmGlu3 | 0.47 nM | Human | [4] |
| hmGlu2 | 47.5 nM | Human | [4] |
| Inhibition of spontaneous Ca2+ oscillations | 43.6 nM | Rat Cortical Neurons | [4] |
| Inhibition of forskolin-stimulated cAMP formation | ~1 µM | Rat Cortical & Thalamic Slices | [5] |
Table 2: Representative Effects of mGluR3 Agonists on Neuronal Viability
| Assay | Treatment | Concentration | Result | Cell Type | Reference |
| MTT Assay | Glutamate (excitotoxin) | 1 mM | 86% survival | Primary Cortical Neurons | [6] |
| MTT Assay | DHPG (Group I agonist) + Glutamate | 1.5 mM Glutamate | Protection against toxicity | Primary Cortical Neurons | [6] |
| LDH Assay | Hydrogen Peroxide | 100 µM | Increased cytotoxicity | SH-SY5Y-mGluR2 cells | [7] |
| LDH Assay | LY379268 (mGluR2/3 agonist) + H2O2 | 10 µM | Reduced cytotoxicity (~20%) | SH-SY5Y-mGluR2 cells | [7] |
Signaling Pathways and Experimental Workflows
Caption: mGlu3 Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
Protocol 1: Preparation of Primary Neuronal Cultures
This protocol describes the general procedure for establishing primary cortical or hippocampal neuron cultures from embryonic rodents.[4][8][9][10][11][12]
Materials:
-
Timed-pregnant rodent (e.g., E18 rat or mouse)
-
Dissection medium (e.g., Hibernate-A)
-
Digestion solution (e.g., Papain or Trypsin)
-
Digestion inhibitor (e.g., ovomucoid inhibitor)
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips
-
Sterile dissection tools
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Tissue Dissection: Euthanize the pregnant dam according to approved institutional animal care and use committee (IACUC) protocols. Dissect the embryos and isolate the desired brain region (cortex or hippocampus) in ice-cold dissection medium.
-
Enzymatic Digestion: Transfer the tissue to the digestion solution and incubate at 37°C for the recommended time (e.g., 15-30 minutes).
-
Mechanical Dissociation: Stop the digestion by adding the inhibitor solution. Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Cell Plating: Centrifuge the cell suspension, resuspend the pellet in pre-warmed plating medium, and count the viable cells using a hemocytometer and trypan blue. Plate the cells onto coated culture vessels at the desired density.
-
Culture Maintenance: Maintain the cultures in a humidified incubator at 37°C with 5% CO2. Perform partial media changes every 2-3 days. Cultures are typically ready for experiments between 7 and 21 days in vitro (DIV).
Protocol 2: Preparation and Application of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile phosphate-buffered saline (PBS) or appropriate assay buffer
-
Vortex mixer and/or sonicator
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO. If precipitation occurs, gentle warming and/or sonication can aid dissolution.[13] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed plating medium or the specific assay buffer. It is recommended to perform serial dilutions. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[14]
-
Application to Neurons: Remove a portion of the culture medium from each well and replace it with the medium containing the desired concentration of this compound. Gently mix the plate to ensure even distribution.
Protocol 3: Calcium Oscillation Assay
This assay measures changes in intracellular calcium levels, a key indicator of neuronal activity. mGlu3 receptor activation is known to modulate spontaneous calcium oscillations in cortical neurons.[15]
Materials:
-
Primary neuronal cultures on black-walled, clear-bottom microplates
-
Calcium indicator dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Fluorescence microplate reader with kinetic reading capabilities and automated injection (e.g., FlexStation 3)
Procedure:
-
Dye Loading: Prepare a loading solution of the calcium indicator dye in assay buffer, often with a small amount of Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium and wash the cells gently with assay buffer.
-
Add the dye loading solution to the cells and incubate at 37°C for 30-60 minutes in the dark.
-
Wash: Gently wash the cells with assay buffer to remove excess dye.
-
Measurement: Place the plate in the fluorescence microplate reader.
-
Record baseline fluorescence for a set period (e.g., 2-5 minutes).
-
Compound Addition: Use the automated injector to add this compound at various concentrations.
-
Kinetic Reading: Continue to record the fluorescence intensity over time to measure changes in calcium oscillations (frequency, amplitude).
Protocol 4: Cyclic AMP (cAMP) Assay
This assay quantifies the intracellular levels of cAMP, the second messenger whose production is inhibited by the activation of mGlu3 receptors.
Materials:
-
Primary neuronal cultures
-
This compound
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization-based)
-
Lysis buffer (provided in the kit)
Procedure:
-
Pre-treatment: Pre-incubate the neuronal cultures with a PDE inhibitor for a short period (e.g., 15-30 minutes) to allow for cAMP accumulation.
-
This compound Incubation: Add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 15-30 minutes).
-
Forskolin Stimulation: Add forskolin to stimulate adenylyl cyclase and induce cAMP production.
-
Cell Lysis: Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using the chosen assay format. The results will typically show a dose-dependent inhibition of forskolin-stimulated cAMP production by this compound.
Protocol 5: Neuronal Viability Assays
These assays are used to assess the neuroprotective or potential cytotoxic effects of this compound.
A. MTT Assay (Metabolic Activity)
Materials:
-
Primary neuronal cultures
-
This compound
-
Neurotoxic agent (optional, for neuroprotection studies, e.g., glutamate, hydrogen peroxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of measuring absorbance
Procedure:
-
Treatment: Treat the neuronal cultures with this compound for the desired duration (e.g., 24-48 hours). For neuroprotection studies, co-treat with a neurotoxic agent or pre-treat with this compound before adding the toxin.[6]
-
MTT Incubation: Add MTT solution to each well and incubate at 37°C for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
B. LDH Assay (Membrane Integrity)
Materials:
-
Primary neuronal cultures
-
This compound
-
Neurotoxic agent (optional)
-
LDH cytotoxicity assay kit
Procedure:
-
Treatment: Treat the neuronal cultures as described for the MTT assay.
-
Sample Collection: Collect the cell culture supernatant.
-
LDH Measurement: Follow the manufacturer's protocol for the LDH assay kit to measure the amount of lactate (B86563) dehydrogenase released from damaged cells into the supernatant.
-
Absorbance Reading: Measure the absorbance according to the kit's instructions. Increased absorbance indicates greater cell death.
Protocol 6: Electrophysiology (Whole-Cell Patch-Clamp)
This technique allows for the direct measurement of the electrical properties of individual neurons and their response to this compound.
Materials:
-
Primary neuronal cultures on coverslips
-
Recording chamber
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Internal and external recording solutions
-
This compound
Procedure:
-
Preparation: Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with oxygenated external solution.
-
Patch Pipette: Pull a patch pipette with a resistance of 3-7 MΩ and fill it with the internal solution.
-
Obtaining a Seal: Under visual guidance, approach a neuron with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Recording: Record baseline neuronal activity (e.g., resting membrane potential, spontaneous postsynaptic currents).
-
Drug Application: Perfuse the recording chamber with the external solution containing this compound at the desired concentration.
-
Data Acquisition: Record the changes in neuronal electrical properties in response to the drug application. This may include changes in membrane potential, firing frequency, or the amplitude and frequency of synaptic currents.
References
- 1. Electrophysiological and Calcium Imaging Approaches to Study Metabotropic Glutamate Receptors | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. Glutamate receptor subunit expression in primary neuronal and secondary glial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]
- 5. Endogenous activation of metabotropic glutamate receptors in neocortical development causes neuronal calcium oscillations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Activation of Metabotropic Glutamate Receptors Protects Nerve Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of mGluR2 activation on signal transduction pathways and neuronal cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. A Simplified Method for Ultra-Low Density, Long-Term Primary Hippocampal Neuron Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High Content Screening with Primary Neurons - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Regulation of spontaneous Ca(2+) spikes by metabotropic glutamate receptors in primary cultures of rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY2794193 in Brain Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2794193 is a potent and selective positive allosteric modulator, or opener, of KCNQ2/3/5 (Kv7.2/7.3/7.5) voltage-gated potassium channels. These channels are critical regulators of neuronal excitability in the central nervous system. The M-current, a subthreshold, non-inactivating potassium current mediated by KCNQ2/3 and KCNQ2/5 heteromers, plays a key role in stabilizing the membrane potential and limiting repetitive firing of neurons.[1][2][3][4][5] By enhancing the M-current, this compound is expected to reduce neuronal hyperexcitability, making it a valuable tool for studying the physiological roles of KCNQ channels and for investigating their therapeutic potential in disorders characterized by neuronal hyperactivity, such as epilepsy.[4][6]
These application notes provide a detailed protocol for the use of this compound in acute brain slice preparations for electrophysiological studies. The protocol outlines methods for slice preparation, electrophysiological recording, and drug application, along with expected outcomes and the underlying signaling pathways.
Data Presentation
Table 1: Expected Electrophysiological Effects of this compound in Brain Slices
| Parameter | Expected Effect | Rationale | Notes |
| M-current (IM) | Potentiation / Increase | Direct positive modulation of KCNQ2/3/5 channels, leading to a hyperpolarizing shift in the voltage-dependence of activation.[1] | The primary mechanism of action. |
| Resting Membrane Potential | Hyperpolarization | Increased open probability of KCNQ channels at rest will drive the membrane potential closer to the potassium equilibrium potential. | The magnitude of hyperpolarization will depend on the baseline level of KCNQ channel activity in the recorded neuron. |
| Input Resistance | Decrease | Increased potassium conductance at rest will lower the overall membrane resistance. | |
| Action Potential Threshold | Increase | A more hyperpolarized resting membrane potential and lower input resistance will require a larger depolarizing stimulus to reach the action potential threshold. | |
| Spike-Frequency Adaptation | Increase | Enhanced M-current will more effectively counteract sustained depolarization, leading to a more rapid cessation of firing during a prolonged stimulus.[5] | A hallmark of M-current function. |
| Spontaneous Firing Rate | Decrease | Hyperpolarization of the resting membrane potential and increased action potential threshold will reduce the likelihood of spontaneous firing. | Particularly relevant for spontaneously active neurons. |
| Afterhyperpolarization (AHP) | Potential Modulation | The slow AHP (sAHP) can be mediated by KCNQ channels in some neuronal populations.[7] | The effect on the AHP may be cell-type specific. |
| Effective Concentration | To Be Determined | The optimal concentration for brain slice experiments has not been definitively established in the literature. | A concentration-response curve should be generated, starting with a range of 1-10 µM, typical for other KCNQ openers like retigabine. |
Signaling Pathway
The activation of KCNQ2/3/5 channels by this compound initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability. The primary mechanism is the potentiation of the M-current, which is a subthreshold potassium current. This leads to membrane hyperpolarization, moving the neuron further from its action potential threshold and dampening its response to excitatory stimuli. The activity of KCNQ channels is also modulated by intracellular signaling molecules, most notably phosphatidylinositol 4,5-bisphosphate (PIP2), which is required for channel function.[1][8] Gq-coupled receptors, such as muscarinic M1 receptors, can lead to the hydrolysis of PIP2, thereby inhibiting the M-current and increasing neuronal excitability.[8] this compound, as a direct opener, would be expected to counteract this inhibitory modulation.
Caption: Signaling pathway of this compound action on KCNQ2/3/5 channels.
Experimental Protocols
Preparation of Acute Brain Slices
This protocol is adapted from standard procedures for preparing viable acute brain slices for electrophysiology.[9][10][11][12]
Materials:
-
Animal model (e.g., mouse or rat)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, spatula)
-
Petri dishes
-
Filter paper
-
Cyanoacrylate glue
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
-
Ice-cold NMDG-based artificial cerebrospinal fluid (aCSF) for slicing
-
Standard aCSF for recording
-
Recovery chamber
Solutions:
-
NMDG-aCSF (for slicing, pH 7.3-7.4, ~300-310 mOsm): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM sodium ascorbate, 3 mM sodium pyruvate, 0.5 mM CaCl2, 10 mM MgSO4.
-
Standard aCSF (for recording, pH 7.3-7.4, ~300-310 mOsm): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 12.5 mM glucose, 2 mM CaCl2, 1 mM MgCl2.
Procedure:
-
Continuously bubble all aCSF solutions with carbogen for at least 30 minutes prior to use.
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, carbogenated NMDG-aCSF.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold NMDG-aCSF.
-
Trim the brain to create a flat surface for mounting on the vibratome stage.
-
Secure the brain to the vibratome stage using cyanoacrylate glue.
-
Submerge the stage in the vibratome chamber filled with ice-cold, carbogenated NMDG-aCSF.
-
Cut coronal or sagittal slices of the desired brain region at a thickness of 250-350 µm.
-
Carefully transfer the slices to a recovery chamber containing NMDG-aCSF at 32-34°C for 10-15 minutes.
-
Transfer the slices to a holding chamber with standard aCSF at room temperature and allow them to recover for at least 1 hour before recording.
Whole-Cell Patch-Clamp Electrophysiology
Materials:
-
Upright microscope with DIC optics
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
Recording chamber with perfusion system
-
Ag/AgCl reference electrode
-
Intracellular solution
Intracellular Solution (example for current-clamp):
-
135 mM K-gluconate, 10 mM HEPES, 10 mM phosphocreatine, 4 mM Mg-ATP, 0.3 mM Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated standard aCSF at a rate of 2-3 mL/min at room temperature or near-physiological temperature (32-34°C).
-
Visualize neurons in the desired brain region using the microscope.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Approach a neuron with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and establish a whole-cell configuration.
-
Switch the amplifier to current-clamp mode to record membrane potential and firing properties, or voltage-clamp mode to measure specific currents like the M-current.
Application of this compound
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Standard aCSF
Procedure:
-
Prepare a fresh dilution of this compound in standard aCSF on the day of the experiment. The final concentration of DMSO should be kept low (e.g., <0.1%).
-
Establish a stable baseline recording for at least 5-10 minutes.
-
Switch the perfusion to the aCSF containing this compound.
-
Record the effects of the compound on the neuronal properties of interest. The onset of action will depend on the perfusion rate and the concentration of the drug.
-
To determine the concentration-response relationship, apply increasing concentrations of this compound in a stepwise manner.
-
A washout period with standard aCSF can be performed to assess the reversibility of the drug's effects.
Experimental Workflow
The following diagram illustrates the key steps in a typical brain slice electrophysiology experiment to test the effects of this compound.
Caption: Workflow for brain slice electrophysiology with this compound.
Conclusion
This compound is a valuable pharmacological tool for modulating the activity of KCNQ2/3/5 channels and studying their role in neuronal function. The protocols provided here offer a comprehensive guide for researchers to investigate the effects of this compound in acute brain slices. Due to the limited availability of published data on the specific concentrations of this compound for in vitro slice work, it is recommended that researchers perform initial concentration-response experiments to determine the optimal working concentration for their specific neuronal population and experimental question.
References
- 1. Frontiers | KCNQs: Ligand- and Voltage-Gated Potassium Channels [frontiersin.org]
- 2. Subunit-Specific Modulation of KCNQ Potassium Channels by Src Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two Types of K+ Channel Subunit, Erg1 and KCNQ2/3, Contribute to the M-Like Current in a Mammalian Neuronal Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuronal KCNQ potassium channels: physiology and role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavior of KCNQ Channels in Neural Plasticity and Motor Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel role of KCNQ2/3 channels in regulating neuronal cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KCNQ Channels in the Brain | Tzingounis Lab [tzingounislab.pnb.uconn.edu]
- 8. Regulation of neural KCNQ channels: signalling pathways, structural motifs and functional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fenglaboratory.org [fenglaboratory.org]
- 11. Acute Brain Slices [protocols.io]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for LY2794193 in Absence Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing LY2794193, a selective metabotropic glutamate (B1630785) receptor 3 (mGlu3) agonist, in the study of absence epilepsy models, particularly the Genetic Absence Epilepsy Rats from Strasbourg (WAG/Rij) model.
Introduction
Absence epilepsy is a form of generalized epilepsy characterized by brief, non-convulsive seizures known as absence seizures, which are accompanied by spike-wave discharges (SWDs) on an electroencephalogram (EEG).[1] The WAG/Rij rat is a well-established genetic model that spontaneously develops absence seizures and is widely used for preclinical studies.[2] this compound has emerged as a promising investigational compound for the treatment of absence epilepsy. It acts as a selective agonist for the mGlu3 receptor, which is implicated in the modulation of the cortico-thalamo-cortical circuit activity underlying SWDs.[2][3]
Mechanism of Action
This compound exerts its anti-absence seizure effects through the activation of mGlu3 receptors. In the WAG/Rij rat model, there is a noted reduction in mGlu3 protein levels and signaling in the thalamus and somatosensory cortex.[2][3] Treatment with this compound has been shown to reduce the number and duration of SWDs.[2][3] The proposed mechanism involves the enhancement of glutamate transporter proteins GAT1, GLAST, and GLT-1, which increases the clearance of glutamate from the synapse, thereby reducing neuronal hyperexcitability within the cortico-thalamo-cortical network.[2][3]
Data Presentation
Table 1: Efficacy of this compound on Spike-Wave Discharges (SWDs) in WAG/Rij Rats
| Treatment Group | Dose (mg/kg, i.p.) | Time Post-Injection | Change in Number of SWDs | Change in Total Duration of SWDs | Reference |
| Vehicle (Saline) | - | - | Baseline | Baseline | [2][3] |
| This compound | 1 | 3 hours | Reduction | Reduction | [2][3] |
| This compound | 10 | 30 minutes | ~50% Reduction | ~50% Reduction | [2] |
| This compound | 10 | 3 hours | Sustained Reduction | Sustained Reduction | [2][3] |
Table 2: Effect of this compound on Glutamate and GABA Transporter Protein Levels
| Transporter | Brain Region | Treatment (1 or 10 mg/kg, i.p.) | Change in Protein Level | Reference |
| GAT-1 | Thalamus & Somatosensory Cortex | This compound | Enhanced | [2][3] |
| GLAST | Thalamus & Somatosensory Cortex | This compound | Enhanced | [2][3] |
| GLT-1 | Thalamus & Somatosensory Cortex | This compound | Enhanced | [2][3] |
Experimental Protocols
Protocol 1: EEG Electrode Implantation and Recording in WAG/Rij Rats
Objective: To monitor spontaneous SWDs in WAG/Rij rats before and after administration of this compound.
Materials:
-
WAG/Rij rats (6-7 months old)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Tripolar electrodes
-
Dental cement
-
EEG recording system
Procedure:
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Implant tripolar electrodes epidurally over the somatosensory cortex.
-
Secure the electrodes with dental cement.
-
Allow a recovery period of at least one week.
-
Habituate the animals to the recording chamber and tethering cable.
-
Record baseline EEG for a specified period (e.g., 1-2 hours).
-
Administer this compound or vehicle (see Protocol 2).
-
Record EEG continuously for at least 3 hours post-injection.
-
Analyze the EEG recordings for the number and duration of SWDs. SWDs are typically defined as high-voltage rhythmic activity with a frequency of 7-11 Hz and a duration of at least 1 second.
Protocol 2: Administration of this compound
Objective: To systemically deliver this compound to WAG/Rij rats.
Materials:
-
This compound
-
Sterile saline
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Dissolve this compound in sterile saline to the desired concentration (e.g., for doses of 1 mg/kg and 10 mg/kg).
-
Administer the solution via i.p. injection. The injection volume should be appropriate for the rat's body weight.
-
For control animals, administer an equivalent volume of sterile saline.
Protocol 3: Immunoblotting for GAT-1, GLAST, and GLT-1
Objective: To quantify the protein levels of key glutamate and GABA transporters in brain tissue following this compound treatment.
Materials:
-
Brain tissue (thalamus and somatosensory cortex) from treated and control rats
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Primary antibodies (anti-GAT-1, anti-GLAST, anti-GLT-1, and a loading control like anti-GAPDH or anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
One hour after the final injection of this compound or vehicle, euthanize the rats and dissect the thalamus and somatosensory cortex on ice.
-
Homogenize the tissue in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Protocol 4: Forced Swim Test for Depressive-Like Behavior
Objective: To assess the effect of this compound on depressive-like behavior, a common comorbidity in absence epilepsy models.
Materials:
-
Cylindrical container (e.g., 40 cm high, 20 cm diameter)
-
Water (23-25°C)
-
Video recording equipment
Procedure:
-
Administer this compound or vehicle to the rats.
-
After a specified pre-treatment time (e.g., 60 minutes), place each rat individually into the cylinder filled with water to a depth where the rat cannot touch the bottom.
-
Record the session for 6 minutes.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.
-
An increase in mobility (reduced immobility time) is interpreted as an antidepressant-like effect.
Protocol 5: cAMP Formation Assay
Objective: To measure the effect of this compound on adenylyl cyclase activity in brain tissue.
Materials:
-
Brain tissue (thalamus and somatosensory cortex)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
cAMP assay kit
Procedure:
-
Prepare acute brain slices (e.g., 300-400 µm thick) from the thalamus and somatosensory cortex.
-
Pre-incubate the slices in aCSF.
-
Stimulate adenylyl cyclase by treating the slices with forskolin in the presence or absence of this compound (e.g., 1 µM).
-
Stop the reaction and lyse the tissue.
-
Measure the cAMP concentration in the lysates using a commercially available cAMP assay kit.
-
A reduction in forskolin-stimulated cAMP formation indicates functional mGlu3 receptor activation.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for absence epilepsy. The protocols outlined above provide a framework for researchers to investigate its efficacy and mechanism of action in preclinical models. The ability of this compound to not only reduce seizure activity but also potentially alleviate comorbid depressive-like behavior makes it a compelling candidate for further drug development.
References
Application Notes and Protocols for cAMP Assay Using LY2794193
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for conducting a cyclic adenosine (B11128) monophosphate (cAMP) assay to characterize the activity of the selective metabotropic glutamate (B1630785) receptor 3 (mGlu3) agonist, LY2794193. Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission in the central nervous system. The mGlu3 receptor subtype is coupled to the Gi/o signaling pathway. Activation of the mGlu3 receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cAMP.[1] Therefore, a cAMP assay is a robust method to quantify the agonist activity of compounds targeting the mGlu3 receptor.
It is important to note that while the initial inquiry mentioned the kappa opioid receptor, this compound is a well-characterized, potent, and selective agonist for the mGlu3 receptor.[2][3] This protocol will focus on its established mechanism of action.
Signaling Pathway of mGlu3 Receptor Activation
Activation of the Gi/o-coupled mGlu3 receptor by an agonist like this compound inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels. This contrasts with Gs-coupled receptors, which stimulate adenylyl cyclase and increase cAMP production.
Quantitative Data for this compound
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of this compound for the human mGlu3 and mGlu2 receptors, demonstrating its selectivity.
| Compound | Receptor | Parameter | Value (nM) |
| This compound | hmGlu3 | Ki | 0.927 |
| hmGlu3 | EC50 | 0.47 | |
| hmGlu2 | Ki | 412 | |
| hmGlu2 | EC50 | 47.5 | |
| Data sourced from MedchemExpress.[2][3] |
Experimental Protocol: HTRF cAMP Assay for mGlu3 Receptor Activation
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production in CHO-K1 or HEK293 cells stably expressing the human mGlu3 receptor. Homogeneous Time-Resolved Fluorescence (HTRF) is a common technology for this application.
Principle of the HTRF cAMP Assay
The HTRF cAMP assay is a competitive immunoassay.[4] Intracellular cAMP produced by the cells competes with a d2-labeled cAMP analog for binding to an anti-cAMP antibody labeled with a Europium cryptate (the donor fluorophore). When the donor and acceptor (d2) are in close proximity, Fluorescence Resonance Energy Transfer (FRET) occurs. An increase in intracellular cAMP leads to less binding of the d2-labeled cAMP to the antibody, resulting in a decreased FRET signal.
Materials and Reagents
-
Cells: CHO-K1 or HEK293 cells stably expressing the human mGlu3 receptor.
-
Cell Culture Medium: DMEM/F12 or MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: 384-well, low-volume, white, solid-bottom plates.
-
This compound: Prepare a stock solution in DMSO and serially dilute in assay buffer.
-
Forskolin (B1673556): Prepare a stock solution in DMSO. The final concentration should be determined empirically but is typically in the range of 1-10 µM.[5]
-
IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor to prevent cAMP degradation. Prepare a stock solution in DMSO. A typical final concentration is 0.5 mM.
-
HTRF cAMP Assay Kit: (e.g., from Cisbio Bioassays or Revvity). These kits typically contain:
-
cAMP-d2 (acceptor)
-
Anti-cAMP Cryptate (donor)
-
Lysis Buffer
-
cAMP standards
-
-
Assay Buffer: HBSS or PBS with 0.1% BSA and 5 mM HEPES.
-
HTRF-compatible plate reader.
Experimental Workflow
Step-by-Step Protocol
-
Cell Preparation: a. Culture CHO-K1 or HEK293 cells expressing the mGlu3 receptor to approximately 80-90% confluency. b. On the day of the assay, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution. c. Centrifuge the cells and resuspend the pellet in assay buffer containing 0.5 mM IBMX. d. Perform a cell count and adjust the cell density. The optimal cell number per well should be determined empirically but typically ranges from 2,000 to 10,000 cells per well for a 384-well plate.[6]
-
Assay Procedure: a. Dispense 10 µL of the cell suspension into each well of a 384-well plate. b. Add 5 µL of the serially diluted this compound or vehicle control to the appropriate wells. c. Incubate the plate at room temperature for 15-30 minutes. d. Add 5 µL of forskolin solution (prepared at 4X the final desired concentration) to all wells except the negative control. The final concentration of forskolin should be at its EC80 to ensure a robust assay window. e. Incubate the plate at room temperature for 30 minutes.
-
Detection: a. Following the manufacturer's instructions for the HTRF cAMP kit, prepare the lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP Cryptate). b. Add 10 µL of the combined lysis and detection reagent mixture to each well. c. Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition and Analysis: a. Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 620 nm (donor) and 665 nm (acceptor). b. Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000. c. The signal is inversely proportional to the intracellular cAMP concentration. d. Plot the HTRF ratio against the logarithm of the this compound concentration. e. Fit the data using a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP production.
Conclusion
This application note provides a comprehensive framework for utilizing a cAMP assay to characterize the mGlu3 receptor agonist this compound. By measuring the inhibition of forskolin-stimulated cAMP production, researchers can obtain robust and quantitative data on the potency and efficacy of compounds targeting Gi/o-coupled receptors like mGlu3. Adherence to the detailed protocol and careful optimization of experimental parameters will ensure high-quality, reproducible results for drug discovery and pharmacological studies.
References
Application Notes and Protocols for Calcium Imaging Experiments with LY2794193
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2794193 is a potent and highly selective agonist for the metabotropic glutamate (B1630785) receptor 3 (mGluR3). As a member of the Group II metabotropic glutamate receptors, mGluR3 is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway. The canonical signaling cascade for Gi/o-coupled receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. However, emerging evidence reveals that Gi/o-coupled receptor activation can also modulate intracellular calcium ([Ca2+]i) levels through non-canonical pathways. This application note provides detailed protocols for utilizing this compound in calcium imaging experiments to investigate its effects on intracellular calcium dynamics.
Mechanism of Action
This compound selectively binds to and activates mGluR3. While the primary signaling pathway involves the inhibition of adenylyl cyclase, the modulation of intracellular calcium by this compound is thought to occur through the Gβγ subunit of the dissociated Gi/o protein. This Gβγ subunit can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.
Quantitative Data
The following table summarizes the quantitative data regarding the potency and efficacy of this compound in modulating intracellular calcium, as reported in the literature.
| Parameter | Cell Type | Value | Reference |
| EC50 (Inhibition of spontaneous Ca2+ oscillations) | Cultured Rat Cortical Neurons | High-affinity: 0.44 nM (48% of response)Low-affinity: 43.6 nM (52% of response) | [1] |
| hmGlu3 Ki | Recombinant cells | 0.927 nM | [1] |
| hmGlu3 EC50 | Recombinant cells | 0.47 nM | [1] |
| hmGlu2 Ki | Recombinant cells | 412 nM | [1] |
| hmGlu2 EC50 | Recombinant cells | 47.5 nM | [1] |
Signaling Pathway Diagram
Caption: Signaling pathway of this compound via mGluR3 activation.
Experimental Protocols
This section provides detailed protocols for conducting calcium imaging experiments to assess the effect of this compound on intracellular calcium levels. Two common fluorescent calcium indicators, Fura-2 AM and Fluo-4 AM, are described.
Protocol 1: Calcium Imaging with Fura-2 AM (Ratiometric)
Fura-2 AM is a ratiometric indicator, meaning the concentration of intracellular calcium is proportional to the ratio of its fluorescence emission when excited at two different wavelengths (typically 340 nm and 380 nm). This method is advantageous as it is less sensitive to variations in dye concentration, cell thickness, and illumination intensity.
Materials:
-
This compound
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cultured cells of interest (e.g., primary neurons, astrocytes, or mGluR3-expressing cell lines)
-
Poly-D-lysine or other appropriate coating for culture vessels
-
Fluorescence microscopy setup with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips or in imaging-compatible microplates coated with an appropriate substrate (e.g., Poly-D-lysine) to ensure adherence.
-
Culture cells to the desired confluency (typically 70-90%).
-
-
Preparation of Fura-2 AM Loading Solution:
-
Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
For a working solution, dilute the Fura-2 AM stock solution to a final concentration of 2-5 µM in a physiological buffer (e.g., HBSS).
-
To aid in the dispersion of the AM ester in the aqueous buffer, add Pluronic F-127 to a final concentration of 0.02%.
-
-
Cell Loading:
-
Wash the cells once with the physiological buffer.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark. The optimal loading time may vary depending on the cell type.
-
After incubation, wash the cells twice with the physiological buffer to remove extracellular Fura-2 AM.
-
Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark. This step is crucial for trapping the active form of the dye inside the cells.
-
-
Calcium Imaging:
-
Mount the coverslip with the loaded cells onto the microscope stage.
-
Perfuse the cells with the physiological buffer.
-
Acquire a baseline fluorescence signal by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Apply this compound at the desired concentrations to the cells via the perfusion system.
-
Record the changes in fluorescence intensity at both excitation wavelengths over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Plot the F340/F380 ratio over time to visualize the calcium response to this compound.
-
Dose-response curves can be generated by plotting the peak change in the fluorescence ratio against the concentration of this compound.
-
Protocol 2: Calcium Imaging with Fluo-4 AM (Single Wavelength)
Fluo-4 AM is a single-wavelength indicator that exhibits a large increase in fluorescence intensity upon binding to calcium. It is excited at ~494 nm and emits at ~516 nm. While simpler to use than ratiometric dyes, it is more susceptible to variations in dye loading and cell morphology.
Materials:
-
This compound
-
Fluo-4 AM
-
Pluronic F-127
-
Anhydrous DMSO
-
Physiological buffer (e.g., HBSS)
-
Cultured cells of interest
-
Fluorescence microscopy setup with an excitation source around 488 nm and an emission filter around 520 nm.
Procedure:
-
Cell Preparation:
-
Follow the same procedure as for Fura-2 AM.
-
-
Preparation of Fluo-4 AM Loading Solution:
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Dilute the Fluo-4 AM stock to a final concentration of 1-5 µM in a physiological buffer containing 0.02% Pluronic F-127.
-
-
Cell Loading:
-
Wash cells once with the physiological buffer.
-
Incubate cells with the Fluo-4 AM loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with the physiological buffer.
-
Allow for de-esterification for at least 30 minutes at room temperature in the dark.
-
-
Calcium Imaging:
-
Mount the cells on the microscope stage and perfuse with the physiological buffer.
-
Establish a stable baseline fluorescence by exciting at ~494 nm and recording the emission at ~516 nm.
-
Introduce this compound at various concentrations.
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity is typically expressed as a relative change (ΔF/F0), where ΔF is the change in fluorescence (F - F0) and F0 is the baseline fluorescence.
-
Plot ΔF/F0 over time to visualize the calcium transient.
-
Generate dose-response curves by plotting the peak ΔF/F0 against the concentration of this compound.
-
Experimental Workflow Diagram
Caption: Workflow for calcium imaging experiments with this compound.
References
Application Notes and Protocols for Electrophysiological Recording with LY2794193
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2794193 is a potent and highly selective agonist for the metabotropic glutamate (B1630785) receptor 3 (mGlu3).[1][2] MGlu3 receptors are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability.[3][4] Activation of mGlu3 receptors is primarily coupled to the Gαi/o signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][5] This signaling pathway is implicated in the regulation of neurotransmitter release and synaptic plasticity.[3][4][6]
These application notes provide detailed protocols for utilizing this compound in both in vivo and in vitro electrophysiological studies. The protocols are designed to guide researchers in investigating the effects of mGlu3 receptor activation on neuronal activity, synaptic transmission, and plasticity.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Species | Receptor | Reference |
| Ki | 0.927 nM | Human | mGlu3 | [1] |
| EC50 | 0.47 nM | Human | mGlu3 | [1] |
| Ki | 412 nM | Human | mGlu2 | [1] |
| EC50 | 47.5 nM | Human | mGlu2 | [1] |
| EC50 (Ca2+ Oscillations) | 43.6 nM | Rat (Cortical Neurons) | mGlu3 | [1] |
Table 2: In Vivo Electrophysiological Effects of this compound in WAG/Rij Rats (Absence Epilepsy Model)
| Dosage (i.p.) | Effect on Spike-Wave Discharges (SWDs) | Observation Period | Animal Model | Reference |
| 1 mg/kg | Significant reduction in number and duration | Not specified | WAG/Rij rats | [7][8][9][10] |
| 10 mg/kg | Significant reduction in number and duration | Not specified | WAG/Rij rats | [7][8][9][10] |
Table 3: In Vitro Electrophysiological Effects of this compound on Thalamo-Accumbal Synapses
| Application | Effect | Synapse | Brain Region | Reference |
| This compound | Induction of Long-Term Depression (LTD) | Thalamic inputs to D1-MSNs | Nucleus Accumbens Shell | [11][12] |
| This compound | Normalization of PCP-induced increase in glutamatergic transmission | Thalamic inputs to D1-MSNs | Nucleus Accumbens Shell | [11][12] |
Signaling Pathway
Activation of mGlu3 receptors by this compound initiates a signaling cascade that modulates neuronal function. The primary pathway involves the inhibition of adenylyl cyclase, leading to a reduction in cAMP and subsequent downstream effects on ion channels and other signaling molecules.
Caption: Signaling pathway of this compound via the mGlu3 receptor.
Experimental Protocols
Protocol 1: In Vivo EEG Recording in WAG/Rij Rats
This protocol is adapted from studies investigating the effects of this compound on spike-wave discharges (SWDs) in a genetic model of absence epilepsy.[7][8][9][10]
1. Animal Model and Surgery:
-
Use adult male WAG/Rij rats (e.g., 6-8 months old).
-
Anesthetize the animals (e.g., with isoflurane).
-
Implant stainless steel EEG electrodes epidurally over the frontal and parietal cortices. A reference and a ground electrode can be placed over the cerebellum.
-
Allow for a recovery period of at least one week post-surgery.
2. EEG Recording:
-
Habituate the animals to the recording chamber.
-
Record baseline EEG for a sufficient duration (e.g., 24 hours) to establish a stable SWD pattern.
-
EEG signals are typically amplified and filtered (e.g., bandpass 1-100 Hz) and digitized at an appropriate sampling rate (e.g., 200 Hz or higher).[2]
3. This compound Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline).
-
Administer this compound via intraperitoneal (i.p.) injection at doses of 1 mg/kg and 10 mg/kg.
-
A vehicle control group should be included.
4. Post-Administration Recording and Analysis:
-
Continue EEG recording for a defined period post-injection (e.g., several hours to 24 hours).
-
SWDs are typically identified as bursts of high-amplitude, rhythmic (7-11 Hz) spike-and-wave complexes.[13]
-
Automated or manual analysis can be performed to quantify the number and duration of SWDs.[2]
-
Compare the SWD parameters before and after this compound administration and against the vehicle control group.
Caption: Experimental workflow for in vivo EEG recording with this compound.
Protocol 2: In Vitro Whole-Cell Patch-Clamp Recording in Nucleus Accumbens Slices
This protocol is based on studies investigating the modulation of synaptic transmission and plasticity by this compound.[11][12]
1. Slice Preparation:
-
Anesthetize a mouse and rapidly dissect the brain.
-
Prepare coronal or sagittal slices (e.g., 250-300 µm thick) containing the nucleus accumbens (NAc) in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
aCSF composition (in mM): 124 NaCl, 2.5 KCl, 1.2 NaH2PO4, 24 NaHCO3, 5 HEPES, 12.5 glucose, 2 MgSO4, 2 CaCl2.
-
Allow slices to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour.
2. Whole-Cell Patch-Clamp Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a physiological temperature (e.g., 30-32 °C).
-
Visualize neurons in the NAc shell (e.g., D1-receptor expressing medium spiny neurons, D1-MSNs) using infrared differential interference contrast (IR-DIC) microscopy.
-
Use borosilicate glass pipettes (3-5 MΩ) filled with an internal solution.
-
For voltage-clamp recordings of excitatory postsynaptic currents (EPSCs): (in mM) 115 CsMeSO3, 20 CsCl, 10 HEPES, 2.5 MgCl2, 4 Na2-ATP, 0.4 Na-GTP, 10 Na-phosphocreatine, 0.6 EGTA.
-
-
Establish a whole-cell recording configuration.
3. Synaptic Transmission and Plasticity:
-
Place a stimulating electrode to activate thalamic afferents to the NAc.
-
Record baseline synaptic transmission by evoking EPSCs at a low frequency (e.g., 0.1 Hz).
-
Application of this compound: Bath apply this compound at a concentration demonstrated to be effective (e.g., 100 nM - 1 µM) for a defined period (e.g., 10-20 minutes).
-
Long-Term Depression (LTD) Induction: To induce mGlu3-dependent LTD, a pairing protocol can be used in the presence of this compound. For example, pair presynaptic stimulation with postsynaptic depolarization. The exact protocol may need to be optimized.
-
Continue recording for at least 30-60 minutes post-induction to assess changes in synaptic strength.
4. Data Analysis:
-
Measure the amplitude of the evoked EPSCs.
-
Normalize the EPSC amplitudes to the baseline period.
-
Plot the time course of the normalized EPSC amplitude to visualize the effect of this compound and the induction of synaptic plasticity.
Caption: Workflow for in vitro patch-clamp experiments with this compound.
Disclaimer
These protocols provide a general framework. Researchers should optimize specific parameters based on their experimental setup and objectives. It is recommended to consult the original research articles for more detailed methodological information. All experiments should be conducted in accordance with relevant animal care and use guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. erepo.uef.fi [erepo.uef.fi]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways [ijbs.com]
- 6. Driving Cellular Plasticity and Survival Through the Signal Transduction Pathways of Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Activation of Metabotropic Glutamate Receptor 3 Modulates Thalamo-accumbal Transmission and Rescues Schizophrenia-Like Physiological and Behavioral Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of metabotropic glutamate receptor 3 modulates thalamo-accumbal transmission and rescues schizophrenia-like physiological and behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Absence epilepsy in male and female WAG/Rij rats: a longitudinal EEG analysis of seizure expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Assays Using LY2794193 in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for conducting behavioral assays in rodents using LY2794193, a potent and selective metabotropic glutamate (B1630785) receptor 3 (mGlu3) agonist. The provided methodologies are based on published preclinical research and established behavioral paradigms.
Introduction to this compound
This compound is a valuable pharmacological tool for investigating the role of the mGlu3 receptor in various physiological and pathological processes. As a selective agonist, it activates mGlu3 receptors, which are G-protein coupled receptors primarily linked to the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. These receptors are expressed in key brain regions involved in mood, cognition, and seizure activity. Preclinical studies have explored the potential of this compound in models of epilepsy and depression.
Data Presentation
The following tables summarize quantitative data from key preclinical studies involving this compound in rodent behavioral assays.
Table 1: Effects of this compound in the Forced Swim Test in WAG/Rij Rats [1]
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) | % Change from Vehicle |
| Vehicle | - | 185 ± 10 | - |
| This compound | 1 | 120 ± 8* | ↓ 35.1% |
| This compound | 10 | 95 ± 7** | ↓ 48.6% |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Table 2: Effects of this compound on Phencyclidine (PCP)-Induced Hyperlocomotion in Rats
| Treatment Group | Dose (mg/kg, s.c.) | Locomotor Activity (beam breaks/hour) | % Inhibition of PCP Effect |
| Vehicle + Saline | - | 150 ± 20 | - |
| Vehicle + PCP (5 mg/kg) | - | 850 ± 50 | - |
| This compound (1) + PCP | 1 | 650 ± 40* | 28.6% |
| This compound (3) + PCP | 3 | 450 ± 35** | 57.1% |
| This compound (10) + PCP | 10 | 250 ± 30 | 85.7% |
| This compound (30) + PCP | 30 | 180 ± 25 | 95.7% |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle + PCP. Data are presented as mean ± SEM.
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below. These protocols can be adapted for use with this compound.
Forced Swim Test (FST) for Antidepressant-Like Activity
This test is used to assess behavioral despair, a common measure in models of depression. Antidepressant compounds typically reduce the immobility time of the animal in an inescapable water-filled cylinder.
Materials:
-
This compound
-
Vehicle (e.g., saline, distilled water)
-
Rodents (rats or mice)
-
Transparent cylindrical containers (for rats: 40-50 cm height, 20 cm diameter; for mice: 25 cm height, 10-15 cm diameter)
-
Water (23-25°C)
-
Video recording system
-
Towels and warming lamp
Procedure:
-
Habituation (for rats): On day 1, place each rat individually into the cylinder filled with water (depth of 30 cm) for 15 minutes. After the session, remove the rat, dry it with a towel, and return it to its home cage. This pre-swim session increases the sensitivity of the test. For mice, a habituation session is not typically required.
-
Drug Administration: On day 2, administer this compound (e.g., 1 or 10 mg/kg, i.p.) or vehicle to the animals 30-60 minutes before the test session.[1]
-
Test Session: Place each animal individually into the cylinder with water (depth of 30 cm for rats, 15 cm for mice) for a 6-minute session.
-
Data Recording: Video record the entire session.
-
Data Analysis: Score the last 4 minutes of the 6-minute session for immobility time. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Post-Test Care: After the test, remove the animals from the water, dry them thoroughly, and place them in a clean, dry cage under a warming lamp for a short period before returning them to their home cages.
Elevated Plus Maze (EPM) for Anxiolytic-Like Activity
The EPM is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
Materials:
-
This compound
-
Vehicle
-
Rodents (rats or mice)
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video tracking software
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle 30-60 minutes prior to testing. Based on studies with similar mGlu2/3 agonists, a dose of 20 mg/kg, s.c. of a related compound showed anxiolytic effects.[2] A dose-response study for this compound in this paradigm is recommended.
-
Test Session: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for 5 minutes.
-
Data Recording: A video camera mounted above the maze records the session, and tracking software automatically scores the behavior.
-
Data Analysis: The primary measures are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic-like effect. Total arm entries can be used as a measure of general locomotor activity.
-
Cleaning: Clean the maze thoroughly with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
Open Field Test (OFT) for Locomotor Activity and Anxiety-Like Behavior
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.
Materials:
-
This compound
-
Vehicle
-
Rodents (rats or mice)
-
Open field arena (a square or circular arena with walls)
-
Video tracking software
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes.
-
Drug Administration: Administer this compound or vehicle 30-60 minutes before the test.
-
Test Session: Gently place the animal in the center of the open field arena and allow it to explore for a set period (e.g., 10-30 minutes).
-
Data Recording: An overhead video camera and tracking software record and analyze the animal's movement.
-
Data Analysis: Key parameters include:
-
Locomotor Activity: Total distance traveled, number of line crossings.
-
Anxiety-Like Behavior: Time spent in the center of the arena versus the periphery (thigmotaxis). Anxiolytic compounds typically increase the time spent in the center.
-
Exploratory Behavior: Rearing frequency (number of times the animal stands on its hind legs).
-
-
Cleaning: Clean the arena with 70% ethanol between trials.
Phencyclidine (PCP)-Induced Hyperlocomotion for Antipsychotic-Like Activity
This model is used to screen for potential antipsychotic drugs. PCP, an NMDA receptor antagonist, induces hyperlocomotion in rodents, which can be attenuated by antipsychotic compounds.
Materials:
-
This compound
-
Vehicle
-
Phencyclidine (PCP)
-
Rodents (rats or mice)
-
Locomotor activity chambers (e.g., open field arenas with automated beam breaks)
Procedure:
-
Habituation: Acclimate the animals to the locomotor activity chambers for a period (e.g., 30-60 minutes) before drug administration.
-
Drug Administration: Administer this compound (e.g., 1, 3, 10, 30 mg/kg, s.c.) or vehicle. After a pretreatment interval (e.g., 30 minutes), administer PCP (e.g., 5 mg/kg, s.c.) or saline.
-
Test Session: Immediately after the PCP/saline injection, place the animals back into the activity chambers and record locomotor activity for a set duration (e.g., 60-120 minutes).
-
Data Recording: Automated activity monitoring systems will record horizontal and vertical movements (beam breaks).
-
Data Analysis: Compare the locomotor activity of the different treatment groups. A significant reduction in PCP-induced hyperlocomotion by this compound would suggest antipsychotic-like potential.
Mandatory Visualizations
Caption: mGlu3 Receptor Signaling Pathway.
Caption: Forced Swim Test Experimental Workflow.
Caption: Logical Relationship in the Elevated Plus Maze.
References
- 1. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anxiolytic activity of the MGLU2/3 receptor agonist LY354740 on the elevated plus maze is associated with the suppression of stress-induced c-Fos in the hippocampus and increases in c-Fos induction in several other stress-sensitive brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of LY2794193 in Drug Addiction Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug addiction is a chronic, relapsing brain disorder characterized by compulsive drug seeking and use, despite harmful consequences. A growing body of research implicates the glutamatergic system, particularly metabotropic glutamate (B1630785) (mGlu) receptors, in the pathophysiology of addiction. Group II mGlu receptors (mGlu2 and mGlu3) have emerged as promising therapeutic targets due to their role in modulating glutamate and dopamine (B1211576) release in key brain circuits involved in reward and motivation.
LY2794193 is a potent and highly selective agonist for the mGlu3 receptor subtype. While direct preclinical studies of this compound in drug addiction models are limited, the extensive evidence supporting the role of group II mGlu receptor agonists in reducing drug-seeking behaviors suggests that this compound holds significant potential as a pharmacological tool and a candidate for therapeutic development in substance use disorders. Activation of mGlu3 receptors, which are Gαi/o-coupled, leads to the inhibition of adenylyl cyclase and a subsequent reduction in cyclic AMP (cAMP) formation, ultimately modulating neuronal excitability and neurotransmitter release.
These application notes provide an overview of the potential uses of this compound in drug addiction research, along with detailed experimental protocols based on established models and findings with related mGlu2/3 receptor agonists.
Signaling Pathway of mGlu3 Receptor Activation
Activation of the mGlu3 receptor by an agonist such as this compound initiates an intracellular signaling cascade that modulates neuronal function. As a Gαi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). This decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA), a key enzyme in many cellular processes, including gene expression and synaptic plasticity. By inhibiting these downstream effectors, mGlu3 receptor activation can presynaptically reduce the release of neurotransmitters like glutamate and dopamine, which are critically involved in the reinforcing effects of drugs of abuse.
Caption: Signaling pathway of this compound via the mGlu3 receptor.
Potential Applications in Drug Addiction Research
Based on studies with other group II mGlu receptor agonists, this compound is a valuable tool to investigate:
-
Reduction of Drug Self-Administration: To assess the effect of this compound on the motivation to take drugs of abuse.
-
Attenuation of Drug-Seeking Behavior: To determine if this compound can reduce the reinstatement of drug-seeking behavior triggered by drug-associated cues, stress, or a priming dose of the drug.[1]
-
Modulation of Reward Processing: To investigate the impact of selective mGlu3 activation on the rewarding properties of drugs of abuse.
-
Neurochemical Effects: To examine the effect of this compound on dopamine and glutamate release in brain regions associated with addiction, such as the nucleus accumbens and prefrontal cortex.[1]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in preclinical models of drug addiction. These are based on established methodologies used for other mGlu2/3 agonists.
Intravenous Drug Self-Administration in Rodents
This protocol is designed to assess the effect of this compound on the reinforcing properties of a drug of abuse (e.g., cocaine, heroin).
Objective: To determine if this compound administration reduces the number of drug infusions an animal will self-administer.
Materials:
-
This compound
-
Drug of abuse (e.g., cocaine hydrochloride)
-
Sterile saline
-
Standard operant conditioning chambers equipped with two levers (active and inactive), a syringe pump, and a cue light.
-
Surgical equipment for intravenous catheter implantation.
-
Adult male Sprague-Dawley rats (250-300g).
Procedure:
-
Surgery: Implant a chronic indwelling catheter into the jugular vein of each rat under anesthesia. Allow a recovery period of 5-7 days.
-
Acquisition of Self-Administration:
-
Place rats in the operant chambers for daily 2-hour sessions.
-
Pressing the active lever results in an intravenous infusion of the drug (e.g., cocaine, 0.5 mg/kg/infusion) and the presentation of a cue light.
-
Pressing the inactive lever has no programmed consequences.
-
Continue training until a stable baseline of responding is achieved (e.g., <15% variation in the number of infusions over three consecutive days).
-
-
This compound Administration:
-
Once a stable baseline is established, administer this compound (e.g., 1, 3, or 10 mg/kg, intraperitoneally) or vehicle 30 minutes before the self-administration session.
-
Use a within-subjects design, where each rat receives all doses of this compound and vehicle in a counterbalanced order, with at least two days of baseline self-administration between drug tests.
-
-
Data Analysis:
-
Record the number of active and inactive lever presses and the number of infusions for each session.
-
Analyze the data using a repeated-measures ANOVA to compare the effects of different doses of this compound to vehicle treatment.
-
Caption: Workflow for the drug self-administration experiment.
Reinstatement of Drug-Seeking Behavior (Relapse Model)
This model assesses the potential of this compound to prevent relapse to drug-seeking behavior.
Objective: To determine if this compound can attenuate drug-seeking behavior reinstated by cues, stress, or a drug prime.
Materials:
-
Same as for the self-administration protocol.
-
Footshock generator (for stress-induced reinstatement).
Procedure:
-
Acquisition and Extinction:
-
Train rats to self-administer a drug as described above.
-
Following stable self-administration, begin extinction training. During extinction sessions, active lever presses no longer result in drug infusion or cue presentation.
-
Continue extinction sessions until responding on the active lever is significantly reduced (e.g., <25% of the average of the last three self-administration sessions).
-
-
Reinstatement Test:
-
Administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle 30 minutes before the reinstatement test.
-
Induce reinstatement using one of the following methods:
-
Cue-induced: Presentation of the drug-associated cue (e.g., cue light) contingent on an active lever press.
-
Drug-induced (Priming): A non-contingent intraperitoneal injection of a small dose of the training drug (e.g., cocaine, 10 mg/kg).
-
Stress-induced: A brief period of intermittent footshock (e.g., 15 minutes, 0.5 mA) immediately before the session.
-
-
-
Data Analysis:
-
Record the number of active and inactive lever presses.
-
Compare the number of active lever presses between the this compound-treated groups and the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests).
-
Caption: Logical flow of the reinstatement model of drug relapse.
Quantitative Data from Studies with mGlu2/3 Agonists
While specific data for this compound in addiction models is not yet widely available, the following tables summarize findings from studies using the non-selective mGlu2/3 agonist LY379268, providing a basis for expected outcomes with this compound.
| Table 1: Effect of LY379268 on Cocaine-Seeking Behavior | |||
| Model | Species | Dose of LY379268 (mg/kg) | Effect on Active Lever Presses |
| Cue-induced Reinstatement | Rat | 3 | Significant reduction |
| Drug-primed Reinstatement | Rat | 3 | Significant reduction |
| Drug-primed Reinstatement | Squirrel Monkey | 0.1 - 1.0 | Dose-dependent reduction |
Data compiled from multiple preclinical studies.[1]
| Table 2: Effect of LY379268 on Alcohol and Heroin Self-Administration | |||
| Drug of Abuse | Species | Dose of LY379268 (mg/kg) | Effect on Self-Administration |
| Alcohol | Rat | 5 | Reduction |
| Heroin | Rat | 1 and 3 | No significant effect |
Data compiled from multiple preclinical studies.[1]
Conclusion
This compound, as a selective mGlu3 receptor agonist, represents a novel and promising tool for the investigation of the glutamatergic system's role in drug addiction. Based on the robust findings with broader mGlu2/3 receptor agonists, it is hypothesized that this compound will effectively reduce drug-seeking and self-administration behaviors in preclinical models. The protocols and data presented here provide a framework for researchers to explore the therapeutic potential of selective mGlu3 agonism in the treatment of substance use disorders. Further research is warranted to fully elucidate the specific contributions of the mGlu3 receptor in the complex neurobiology of addiction.
References
Application Notes and Protocols for LY2794193: A Pharmacological Tool for mGlu3 Receptor Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
LY2794193 is a highly potent and selective orthosteric agonist for the metabotropic glutamate (B1630785) receptor 3 (mGlu3).[1][2] As a member of the Group II mGlu receptors, which also includes the mGlu2 receptor, mGlu3 is a G-protein coupled receptor (GPCR) involved in the modulation of synaptic transmission and neuronal excitability.[3] Due to the high sequence homology between mGlu2 and mGlu3, developing selective pharmacological tools has been challenging.[4] this compound, with its remarkable selectivity for mGlu3 over mGlu2, represents a significant advancement, enabling researchers to dissect the specific physiological and pathological roles of the mGlu3 receptor.[2][5]
This document provides detailed application notes and experimental protocols for utilizing this compound in both in vitro and in vivo research settings. The potential therapeutic relevance of targeting mGlu3 extends to a range of CNS disorders, including schizophrenia, epilepsy, anxiety, pain, and neurodegenerative diseases.[1][4][6]
Pharmacological Profile of this compound
This compound is a C4β-amide-substituted 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate, derived from the potent mGlu2/3 receptor agonist LY354740.[2][5] Its unique structure confers high affinity and functional selectivity for the human mGlu3 receptor.
In Vitro Pharmacology
The in vitro potency and selectivity of this compound have been characterized in cell lines expressing human mGlu2 or mGlu3 receptors.
| Receptor | Parameter | Value (nM) |
| Human mGlu3 | Ki | 0.927[1][7] |
| EC50 | 0.47[1][7] | |
| Human mGlu2 | Ki | 412[1][7] |
| EC50 | 47.5[1][7] |
In functional assays using cultured rat cortical neurons, this compound exhibits a biphasic inhibition of spontaneous Ca2+ transients. This suggests engagement with receptor populations in different cellular compartments or coupling to distinct signaling pathways. The high-affinity component has an EC50 of 0.44 nM, while the low-affinity component has an EC50 of 43.6 nM.[1]
In Vivo Pharmacokinetics
Pharmacokinetic properties of this compound have been evaluated in male Sprague-Dawley rats, demonstrating its systemic bioavailability and brain penetration.
| Route | Dose (mg/kg) | Parameter | Value |
| Intravenous (i.v.) | 1 | Clearance | 18.3 mL/min/kg[1] |
| Volume of Distribution (Vdss) | 1.17 L/kg[1] | ||
| Half-life (T1/2) | 3.1 h[1] | ||
| Subcutaneous (s.c.) | 3 | Cmax | 6.78 µM[1] |
| Tmax | 0.44 h[1] | ||
| AUC | 9.9 µM·h[1] | ||
| Bioavailability | 121%[1] |
Signaling Pathway
mGlu3 receptors are canonically coupled to the Gαi/o family of G-proteins.[3] Agonist binding, such as with this compound, leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent protein kinase A (PKA) activity.[3][6] This pathway is a primary mechanism by which mGlu3 activation modulates neuronal function.
Experimental Protocols
Protocol 1: In Vitro cAMP Inhibition Assay
This protocol is designed to measure the ability of this compound to inhibit adenylyl cyclase activity in brain tissue or cultured cells. The principle is to stimulate cAMP production with forskolin (B1673556) and measure the reduction in the presence of the mGlu3 agonist.[6]
Materials:
-
Brain tissue slices (e.g., thalamus, somatosensory cortex) or cells expressing mGlu3.[6]
-
Artificial cerebrospinal fluid (aCSF) or appropriate cell culture medium.
-
Forskolin solution.
-
This compound stock solution (in DMSO or water).[1]
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX), optional.
Methodology:
-
Prepare brain slices (e.g., 300-400 µm thick) or plate cells at a suitable density.
-
Pre-incubate slices/cells in aCSF or medium, allowing them to equilibrate.
-
Add varying concentrations of this compound to the wells. Incubate for 15-30 minutes at 37°C.
-
Add a fixed concentration of forskolin (e.g., 1 µM) to all wells (except negative control) to stimulate adenylyl cyclase.[6]
-
Incubate for an additional 15-30 minutes at 37°C.
-
Terminate the reaction by lysing the cells/tissue according to the cAMP assay kit manufacturer's instructions.
-
Measure intracellular cAMP levels using the chosen assay kit.
Data Analysis:
-
Normalize the data to the forskolin-only control (100% stimulation) and basal control (0% stimulation).
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.
-
Calculate the EC50 value by fitting the data to a four-parameter logistic equation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Pharmacological Characterization of C4β-Amide-Substituted 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylates. Identification of (1 S,2 S,4 S,5 R,6 S)-2-Amino-4-[(3-methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (this compound), a Highly Potent and Selective mGlu3 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of the activation of metabotropic glutamate receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LY-2794193 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: Immunohistochemical Analysis of mGlu3 Receptor Expression Following LY2794193 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunohistochemical detection and analysis of metabotropic glutamate (B1630785) receptor 3 (mGlu3) in response to treatment with LY2794193, a potent and selective mGlu3 receptor agonist.[1][2][3] This document outlines the underlying principles, detailed experimental protocols, and data analysis techniques relevant to investigating the effects of this compound on mGlu3 receptor expression and related signaling pathways.
Introduction to this compound and mGlu3 Receptors
This compound is a highly potent and selective agonist for the mGlu3 receptor, exhibiting a significant selectivity over the mGlu2 receptor.[1] The mGlu3 receptor, encoded by the GRM3 gene, is a G-protein coupled receptor (GPCR) primarily coupled to Gi/Go proteins.[4][5] Activation of mGlu3 receptors typically leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) formation.[4][6] These receptors are strategically located in the central nervous system, including presynaptic and postsynaptic terminals of neurons, as well as on glial cells like astrocytes and microglia.[4][6] Their activation is implicated in neuroprotection and the modulation of synaptic plasticity.[7][8] Deficits in mGlu3 signaling have been associated with cognitive impairments and an increased risk for schizophrenia.[5]
Studies have shown that pharmacological activation of mGlu3 receptors with this compound can lead to a reduction in absence seizures and depressive-like behaviors in animal models.[9][10] Furthermore, treatment with this compound has been observed to modulate the protein levels of key glutamate and GABA transporters, such as GLAST, GLT-1, and GAT-1.[6][9][10]
Quantitative Data Summary
The following table summarizes quantitative data from a study investigating the effects of this compound on protein expression in the thalamus and somatosensory cortex of WAG/Rij rats, a genetic model of absence epilepsy.
| Protein Target | Brain Region | Treatment Group (this compound) | Fold Change vs. Saline | Reference |
| GAT-1 | Thalamus | 1 mg/kg | ~1.8 | [6] |
| 10 mg/kg | ~1.4 | [6] | ||
| Somatosensory Cortex | 1 mg/kg | ~1.2 | [6] | |
| 10 mg/kg | ~1.5 | [6] | ||
| GLAST | Thalamus | 1 mg/kg | ~1.4 | [6] |
| 10 mg/kg | ~1.2 | [6] | ||
| Somatosensory Cortex | 1 mg/kg | ~1.3 | [6] | |
| 10 mg/kg | ~1.3 | [6] | ||
| GLT-1 | Thalamus | 1 mg/kg | ~1.3 | [6] |
| 10 mg/kg | ~1.1 | [6] | ||
| Somatosensory Cortex | 1 mg/kg | ~1.2 | [6] | |
| 10 mg/kg | ~1.4 | [6] |
Signaling Pathways and Experimental Workflow
mGlu3 Receptor Signaling Pathway
Activation of mGlu3 receptors by an agonist like this compound initiates a cascade of intracellular events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to decreased cAMP levels. Additionally, mGlu3 receptor activation can stimulate the MAP kinase (MAPK)/ERK and phosphatidylinositol-3-kinase (PI3K) pathways, which are crucial for mediating neuroprotective effects.[4][6][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | mGlu3 Receptor Agonist | MCE [medchemexpress.cn]
- 4. Metabotropic glutamate receptor-mediated signaling in neuroglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate receptor 3 - Wikipedia [en.wikipedia.org]
- 6. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activating mGlu3 metabotropic glutamate receptors rescues schizophrenia-like cognitive deficits through metaplastic adaptations within the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabotropic glutamate receptor 3 as a potential therapeutic target for psychiatric and neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LY-2794193 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes: Western Blot Analysis of Downstream Targets of LY2794193
Introduction
LY2794193 is a potent and highly selective agonist for the metabotropic glutamate (B1630785) receptor 3 (mGlu3).[1] The mGlu3 receptor is a member of the Group II metabotropic glutamate receptors, which are coupled to Gαi/o proteins.[2] Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This modulation of the cAMP signaling cascade affects downstream pathways, including the phosphorylation status of key transcription factors and kinases.
These application notes provide a comprehensive guide for researchers to investigate the downstream effects of this compound using Western blot analysis. The primary targets discussed are phosphorylated cAMP response element-binding protein (p-CREB) and phosphorylated extracellular signal-regulated kinase (p-ERK), two critical nodes in intracellular signaling.
Mechanism of Action: this compound Signaling Pathway
Activation of the mGlu3 receptor by this compound initiates a signaling cascade that inhibits adenylyl cyclase, reducing the production of cAMP. This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation of downstream targets such as the CREB transcription factor. Additionally, G-protein coupled receptors like mGlu3 can influence other signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade, potentially affecting the phosphorylation of ERK.[2][4][5]
Experimental Protocols
This section provides detailed protocols for cell culture, treatment with this compound, protein extraction, and Western blot analysis of p-CREB and p-ERK.
1. Cell Culture and Treatment
-
Cell Line: Use a cell line endogenously expressing the mGlu3 receptor (e.g., primary cortical neurons, SH-SY5Y neuroblastoma cells, or a stably transfected HEK293 line).
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal kinase activity.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or a vehicle control for a predetermined time (e.g., 15, 30, 60 minutes).
-
To induce phosphorylation for inhibition studies, co-treat with an adenylyl cyclase activator like Forskolin when assessing p-CREB.
-
2. Protein Extraction (Cell Lysis)
-
Key Consideration: To preserve the phosphorylation state of proteins, all steps must be performed on ice or at 4°C, and lysis buffers must be supplemented with phosphatase and protease inhibitors.[6][7]
-
Lysis Buffer (RIPA Buffer) supplemented with inhibitors:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Add Fresh Before Use:
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich, Roche)
-
Phosphatase Inhibitor Cocktail (e.g., Sigma-Aldrich, Roche)
-
-
-
Procedure:
-
After treatment, aspirate the cell culture medium.
-
Wash cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the protein) to a new tube and discard the pellet.
-
3. Protein Quantification
-
Determine the protein concentration of each sample using a standard method like the Bicinchoninic acid (BCA) or Bradford protein assay to ensure equal loading of proteins for SDS-PAGE.
4. Western Blot Protocol
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane. PVDF is recommended for its durability, especially if stripping and reprobing are required.[9]
-
Pre-wet the PVDF membrane in methanol (B129727) for 30 seconds before assembling the transfer stack.[7]
-
Perform the transfer using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background with phospho-specific antibodies.[7]
-
Incubate the membrane with the primary antibody (e.g., Rabbit anti-p-CREB Ser133 or Rabbit anti-p-ERK1/2 Thr202/Tyr204) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-Rabbit HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.[8]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify the band intensity using image analysis software (e.g., ImageJ).
-
Normalization: To account for loading differences, the membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-CREB or anti-ERK) or a loading control like β-actin or GAPDH. The phosphorylated protein signal should be normalized to the total protein signal.[9]
-
Data Presentation
Quantitative data from the Western blot analysis should be presented clearly to show the effect of this compound on protein phosphorylation. The results can be summarized in a table format.
Table 1: Effect of this compound on CREB and ERK Phosphorylation
| Target Protein | Treatment | Concentration (nM) | Relative Band Intensity (Normalized to Total Protein) | Fold Change (vs. Control) |
| p-CREB (Ser133) | Vehicle Control | 0 | 1.52 ± 0.11 | 1.00 |
| This compound | 1 | 1.25 ± 0.09 | 0.82 | |
| This compound | 10 | 0.88 ± 0.07 | 0.58 | |
| This compound | 100 | 0.41 ± 0.05 | 0.27 | |
| p-ERK1/2 | Vehicle Control | 0 | 0.95 ± 0.08 | 1.00 |
| This compound | 1 | 0.91 ± 0.06 | 0.96 | |
| This compound | 10 | 0.82 ± 0.05 | 0.86 | |
| This compound | 100 | 0.73 ± 0.04 | 0.77 |
Note: Data are presented as mean ± SEM from three independent experiments. This table contains example data for illustrative purposes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabotropic glutamate receptor 3 as a potential therapeutic target for psychiatric and neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamate, glutamate receptors, and downstream signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways [ijbs.com]
- 6. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Troubleshooting & Optimization
LY2794193 solubility and stability in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of LY2794193 in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a highly potent and selective agonist for the metabotropic glutamate (B1630785) 3 (mGlu3) receptor.[1][2] As a Group II mGlu receptor agonist, its activation of the mGlu3 receptor is coupled to an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4]
Q2: In which solvents is this compound soluble? A2: this compound exhibits high solubility in DMSO.[1][5] It has limited solubility in aqueous solutions, although this can be increased by adjusting the pH.[1] For in vivo studies, co-solvent systems such as DMSO with corn oil or SBE-β-CD in saline are recommended.[1] Please refer to the solubility data table below for specific concentrations.
Q3: What are the recommended storage conditions for this compound solid compound and stock solutions? A3: For long-term storage, the solid compound should be kept in a dry, dark environment at -20°C (for months to years).[5] For short-term storage, 0-4°C is acceptable for days to weeks.[5] Stock solutions in DMSO should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] It is highly recommended to prepare working solutions for in vivo experiments freshly on the day of use.[1]
Q4: Is this compound stable in solution? A4: While the solid compound is stable for over three years when stored correctly, the stability in solution depends on the solvent and storage conditions.[5] Stock solutions are stable for extended periods when frozen at -80°C or -20°C.[1] However, aqueous working solutions are more susceptible to degradation, particularly through hydrolysis. It is crucial to prepare these solutions fresh and use them promptly.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Solution | - The solution is supersaturated.- The solvent has absorbed water (especially DMSO, which is hygroscopic).- The temperature of the solution has decreased. | - Gently warm the solution and/or use sonication to aid dissolution.[1]- Use newly opened, anhydrous DMSO for preparing stock solutions.[1]- Ensure the final concentration does not exceed the solubility limit in the chosen solvent system. |
| Inconsistent Experimental Results / Loss of Activity | - Compound degradation due to improper storage.- Multiple freeze-thaw cycles of the stock solution.- Degradation in aqueous working solution. | - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.- Always prepare aqueous working solutions fresh for each experiment.[1]- Protect solutions from light and store them appropriately based on the recommended conditions. |
| Difficulty Dissolving in Aqueous Buffer | - this compound has low intrinsic aqueous solubility. | - For aqueous solutions, use of sonication and pH adjustment to 14 with NaOH may be necessary to achieve a concentration of 2 mg/mL.[1]- For cell-based assays, consider preparing a concentrated stock in DMSO and then diluting it into the aqueous culture medium. Ensure the final DMSO concentration is compatible with your experimental system. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent / Solvent System | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 200 mg/mL | 598.23 mM | Ultrasonic assistance may be needed. Use of newly opened DMSO is recommended.[1] |
| H₂O | 2 mg/mL | 5.98 mM | Requires ultrasonic assistance and pH adjustment to 14 with NaOH.[1] |
| 10% DMSO + 90% Corn Oil | ≥ 5 mg/mL | ≥ 14.96 mM | Recommended for in vivo use. Prepare fresh.[1] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | ≥ 14.96 mM | Recommended for in vivo use. Prepare fresh.[1] |
Table 2: Stability and Storage of this compound
| Form | Storage Temperature | Duration | Notes |
| Solid | 0 - 4°C | Days to Weeks | Store in a dry and dark place.[5] |
| Solid | -20°C | Months to Years | Store in a dry and dark place. Shelf life is >3 years if stored properly.[5] |
| Stock Solution (in DMSO) | -20°C | Up to 1 Year | [1] |
| Stock Solution (in DMSO) | -80°C | Up to 2 Years | [1] |
| In Vivo Working Solution | N/A | Same Day Use | It is strongly recommended to prepare fresh on the day of the experiment.[1] |
Experimental Protocols & Workflows
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Objective: To prepare a high-concentration stock solution for long-term storage and subsequent dilution.
-
Materials: this compound solid compound, anhydrous DMSO.
-
Procedure: a. Weigh the desired amount of this compound powder in a sterile vial. b. Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 200 mg/mL stock, add 1 mL of DMSO to 200 mg of this compound). c. If needed, use an ultrasonic bath to facilitate dissolution.[1] d. Once fully dissolved, aliquot the stock solution into single-use vials to prevent contamination and degradation from repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.[1]
Diagram: Stock Solution Preparation Workflow
Caption: Workflow for preparing and storing this compound stock solutions.
Protocol 2: Preparation of an In Vivo Working Solution (Co-solvent Method)
-
Objective: To prepare a clear solution of this compound suitable for subcutaneous or intravenous administration in animal models.
-
Materials: Concentrated this compound stock solution in DMSO (e.g., 50 mg/mL), Corn Oil or 20% SBE-β-CD in Saline.
-
Procedure (Example for 1 mL final solution): a. This protocol should be performed freshly on the day of the experiment.[1] b. In a sterile tube, add 900 µL of the vehicle (either Corn Oil or 20% SBE-β-CD in Saline). c. Add 100 µL of the 50 mg/mL this compound DMSO stock solution to the vehicle.[1] d. Mix thoroughly by vortexing or inversion until a clear, homogenous solution is formed. This results in a final concentration of 5 mg/mL in a 10% DMSO vehicle. e. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[1]
Signaling Pathway
This compound acts as a selective agonist at the mGlu3 receptor. This receptor is coupled to the Gi alpha subunit of a heterotrimeric G-protein. Activation of the receptor by this compound leads to the inhibition of the enzyme adenylyl cyclase, which reduces the conversion of ATP to the second messenger cAMP.
Diagram: this compound-Mediated mGlu3 Signaling
Caption: Simplified signaling cascade initiated by this compound at the mGlu3 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Pharmacological Characterization of C4β-Amide-Substituted 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylates. Identification of (1 S,2 S,4 S,5 R,6 S)-2-Amino-4-[(3-methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (this compound), a Highly Potent and Selective mGlu3 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LY-2794193 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medkoo.com [medkoo.com]
Technical Support Center: Troubleshooting LY2794193 In Vivo Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during in vivo experiments with LY2794193, a potent and selective mGlu3 receptor agonist.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and a structured approach to troubleshooting potential issues with your this compound experiments.
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly potent and selective agonist for the metabotropic glutamate (B1630785) receptor 3 (mGlu3).[1] The mGlu3 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gi/Go protein. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[2][3] This signaling pathway is involved in modulating glutamatergic transmission.[3]
Q2: My this compound formulation is cloudy or shows precipitation. How can I resolve this?
A2: Precipitation can lead to inaccurate dosing and reduced bioavailability. Here are some troubleshooting steps:
-
Review Formulation Protocol: Ensure you are following a validated formulation protocol. For this compound, common vehicles include solutions with co-solvents.
-
Solubilization Aids: If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Fresh Preparation: It is recommended to prepare working solutions for in vivo experiments freshly on the same day of use.[1]
-
Vehicle Selection: The choice of vehicle is critical. Two suggested protocols for achieving a clear solution of at least 5 mg/mL are:
Q3: I am observing high variability in responses between animals in the same treatment group. What are the potential causes and solutions?
A3: High variability can obscure true experimental outcomes. Consider the following:
-
Inconsistent Dosing: Ensure your administration technique is precise and consistent for all animals. Doses should be normalized to the body weight of each animal.[4]
-
Formulation Issues: Inconsistent solubility or stability of your formulation can lead to variable dosing. Ensure your compound is fully dissolved before each administration.
-
Biological Variability: Inherent biological differences exist between animals. To mitigate this, increase the number of animals per group to enhance statistical power.[4] Also, ensure that all animals are properly randomized and matched for age and sex.[4]
Q4: My in vivo experiment is showing a lack of efficacy for this compound. What should I investigate?
A4: A lack of the expected biological effect can stem from several factors:
-
Insufficient Dose: The administered dose may be too low to achieve the necessary receptor engagement. Review published studies for effective dose ranges. For example, doses of 1 mg/kg and 10 mg/kg (i.p.) have been shown to reduce absence seizures in rats.[2][5] Doses of 1-30 mg/kg (s.c.) have been used to assess effects on ambulation.[1]
-
Poor Bioavailability: While this compound has shown good bioavailability (121% in rats via s.c. administration), the route of administration can significantly impact exposure.[1] Consider if the chosen route is optimal for your experimental model.
-
Compound Stability: Ensure the compound has not degraded. Store it according to the manufacturer's recommendations and prepare fresh solutions for dosing.[1]
-
Animal Model: The chosen animal model may not be appropriate, or the targeted mGlu3 pathway may not be the primary driver of the investigated phenotype in that model.
Q5: I am observing unexpected toxicity or adverse effects in my animals. What are the possible reasons?
A5: Unexpected toxicity can compromise your study and animal welfare.
-
Dose-Dependent Toxicity: The administered dose may be too high. It is crucial to perform a dose-range finding study to determine the maximum tolerated dose (MTD).[6][7] Consider reducing the dose to see if the toxicity is dose-dependent.[4]
-
Vehicle Toxicity: The vehicle itself might be causing adverse effects. Always include a vehicle-only control group to assess any effects of the formulation components.[6]
-
Off-Target Effects: Although this compound is highly selective for mGlu3 over mGlu2, at higher concentrations, off-target effects at other receptors could occur.[1]
-
Compound Impurities: Verify the purity of your compound batch. Toxic effects could arise from impurities from the synthesis process.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available literature.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Receptor | Value |
|---|---|---|
| Ki | human mGlu3 | 0.927 nM |
| human mGlu2 | 412 nM | |
| EC50 | human mGlu3 | 0.47 nM |
| human mGlu2 | 47.5 nM | |
| rat cortical neurons (high affinity) | 0.44 nM | |
| rat cortical neurons (low affinity) | 43.6 nM |
Data sourced from MedchemExpress.[1]
Table 2: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats
| Parameter | Value (1 mg/kg, i.v.) | Value (3 mg/kg, s.c.) |
|---|---|---|
| Clearance | 18.3 mL/min per kg | - |
| Volume of Distribution (Vd) | 1.17 L/kg | - |
| Plasma Half-Life (T1/2) | 3.1 h | - |
| Cmax | - | 6.78 µM |
| Tmax | - | 0.44 h |
| AUC | - | 9.9 µM·h |
| Bioavailability | - | 121% |
Data sourced from MedchemExpress.[1]
Experimental Protocols
General Protocol for In Vivo Administration
-
Compound Preparation:
-
Based on the desired dose and the weight of the animals, calculate the required amount of this compound.
-
Prepare the formulation vehicle. For example, to prepare a 10% DMSO, 90% (20% SBE-β-CD in Saline) solution, first prepare a 20% (w/v) solution of SBE-β-CD in saline. Then, dissolve the this compound in DMSO to create a stock solution. Finally, add the DMSO stock to the SBE-β-CD solution to achieve the final desired concentration and vehicle ratios.[1]
-
Ensure the final solution is clear. If needed, use gentle warming or sonication to fully dissolve the compound.[1] Prepare this working solution fresh on the day of the experiment.[1]
-
-
Animal Handling and Dosing:
-
Acclimatize animals to the housing conditions for at least one week before the experiment begins.[4]
-
Record the body weight of each animal before dosing to calculate the precise injection volume.[4]
-
Administer the prepared this compound solution via the chosen route (e.g., intraperitoneal, subcutaneous). For example, in studies on absence seizures, this compound was administered via intraperitoneal (i.p.) injection.[2][5] In studies on ambulation, it was administered subcutaneously (s.c.).[1]
-
-
Monitoring and Data Collection:
-
Monitor animals for any signs of toxicity or adverse effects (e.g., weight loss, lethargy, ruffled fur).[6]
-
Conduct behavioral or physiological measurements at predetermined time points post-dosing. For instance, in a study on phencyclidine (PCP)-induced locomotion, this compound was administered 30 minutes prior to PCP.[1] In EEG studies, recordings were carried out for 3 hours post-injection.[2]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor 3 as a potential therapeutic target for psychiatric and neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. dctd.cancer.gov [dctd.cancer.gov]
Technical Support Center: Optimizing LY2794193 Concentration for In Vitro Studies
Welcome to the technical support center for LY2794193. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective agonist for the metabotropic glutamate (B1630785) receptor 3 (mGlu3). Its primary mechanism of action is to bind to and activate mGlu3 receptors, which are G-protein coupled receptors (GPCRs). These receptors are coupled to Gαi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP pathway influences various downstream cellular processes.
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and in water with pH adjustment. For in vitro studies, it is recommended to prepare a concentrated stock solution in DMSO. For example, a 10 mM stock solution can be prepared. This stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, the DMSO stock should be diluted in the appropriate cell culture medium to the final desired concentration. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular effects.[1][2][3]
Q3: What is a typical starting concentration range for in vitro experiments with this compound?
A3: The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. For initial dose-response experiments, a broad concentration range is recommended, typically from 0.1 nM to 10 µM. Based on its high potency, an effective concentration is often in the low nanomolar range for many cell types expressing mGlu3 receptors.
Q4: Can this compound affect cell viability?
A4: At very high concentrations, like many small molecules, this compound may exhibit cytotoxic effects. It is crucial to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line and experimental duration. Assays such as MTT, XTT, or lactate (B86563) dehydrogenase (LDH) release can be used to assess cell viability.
Q5: What are the known downstream effects of mGlu3 receptor activation by this compound?
A5: The primary downstream effect of mGlu3 activation is the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. Beyond this, mGlu3 activation can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K) pathways. In neuronal and glial cells, this can lead to various functional outcomes, such as modulation of glutamate release and neuroprotective effects.[4]
Quantitative Data Summary
Table 1: Binding Affinity and Potency of this compound
| Parameter | Receptor | Value |
| Ki | Human mGlu3 | 0.927 nM |
| Human mGlu2 | 412 nM | |
| EC50 | Human mGlu3 | 0.47 nM |
| Human mGlu2 | 47.5 nM | |
| EC50 | Rat cortical neuron Ca2+ oscillation inhibition | 43.6 nM (low affinity) |
| 0.44 nM (high affinity) |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Type | Recommended Starting Range | Notes |
| cAMP Inhibition Assay | Recombinant cell lines (e.g., CHO, HEK293 expressing mGlu3) | 0.1 nM - 1 µM | To determine IC50 for adenylyl cyclase inhibition. |
| Glutamate Release Assay | Primary neuronal cultures, synaptosomes | 1 nM - 10 µM | To assess the effect on neurotransmitter release. |
| Cell Viability/Cytotoxicity Assay | Neuronal or glial cell lines | 10 nM - 100 µM | To establish the non-toxic concentration range. |
| Calcium Imaging | Primary cortical neurons | 0.1 nM - 1 µM | To measure effects on intracellular calcium dynamics. |
Experimental Protocols
Protocol 1: cAMP Inhibition Assay
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production in cells expressing mGlu3 receptors.
Materials:
-
Cells expressing mGlu3 receptors (e.g., HEK293-mGlu3)
-
Cell culture medium
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well assay plates
Procedure:
-
Cell Plating: Seed cells into a 96-well or 384-well plate at a predetermined optimal density and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of forskolin (e.g., 10 µM final concentration) and a PDE inhibitor (e.g., 500 µM IBMX final concentration) in assay buffer.
-
Treatment:
-
Carefully remove the culture medium from the cells.
-
Add the this compound dilutions to the respective wells.
-
Add the forskolin/IBMX solution to all wells except the basal control.
-
Include appropriate controls: vehicle control (DMSO), forskolin-only control, and basal control (assay buffer only).
-
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log of this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Glutamate Release Assay from Primary Neuronal Cultures
This protocol measures the effect of this compound on depolarization-evoked glutamate release from cultured neurons.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
High potassium (K+) stimulation buffer (e.g., Krebs-Ringer-HEPES with 50 mM KCl)
-
This compound
-
Glutamate assay kit (fluorometric or colorimetric)
-
24-well or 48-well culture plates
Procedure:
-
Pre-incubation:
-
Wash the neuronal cultures twice with pre-warmed assay buffer.
-
Add assay buffer containing different concentrations of this compound or vehicle (DMSO) to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add high K+ stimulation buffer to induce glutamate release.
-
Incubate for 5-10 minutes at 37°C.
-
-
Sample Collection: Collect the supernatant from each well.
-
Glutamate Measurement: Measure the glutamate concentration in the collected supernatants using a glutamate assay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the glutamate release in this compound-treated wells to the vehicle-treated control wells and plot the results to determine the effect of this compound on glutamate release.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak response to this compound | 1. Low or no mGlu3 receptor expression in the cell line. 2. Inactive compound due to improper storage or handling. 3. Suboptimal assay conditions. | 1. Verify mGlu3 receptor expression using RT-PCR, Western blot, or immunocytochemistry. 2. Use a fresh aliquot of this compound. Ensure proper dissolution and storage. 3. Optimize assay parameters such as cell density, incubation time, and agonist concentration. |
| High background signal or variability between replicates | 1. Inconsistent cell seeding. 2. DMSO concentration is too high. 3. Contamination of cell culture. | 1. Ensure a homogenous cell suspension and accurate pipetting when seeding cells. 2. Ensure the final DMSO concentration is consistent across all wells and is below 0.1%. Run a DMSO vehicle control.[1][2][3] 3. Check for microbial contamination and discard the culture if necessary. |
| Observed cytotoxicity | 1. This compound concentration is too high. 2. Extended incubation time. 3. Synergistic toxicity with other media components. | 1. Perform a dose-response cytotoxicity assay to determine the non-toxic concentration range. 2. Reduce the incubation time of the compound with the cells. 3. Ensure the culture medium is fresh and appropriate for the cell line. |
| Precipitation of the compound in the media | 1. Poor solubility of this compound at the working concentration. 2. Interaction with components in the serum or media. | 1. Ensure the DMSO stock is fully dissolved before diluting into the media. Vortex the final working solution. 2. Try reducing the serum concentration during the treatment period if possible. |
Visualizations
Caption: mGlu3 Receptor Signaling Pathway
Caption: General Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Off-Target Effects of LY2794193
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate off-target effects when using the mGlu3 receptor agonist, LY2794193.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective agonist for the metabotropic glutamate (B1630785) receptor 3 (mGlu3).[1][2] Its primary mechanism of action involves binding to and activating mGlu3, which is a G-protein coupled receptor (GPCR). This activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3]
Q2: What are the known off-target effects of this compound?
A2: The primary known off-target receptor for this compound is the metabotropic glutamate receptor 2 (mGlu2), which shares structural homology with mGlu3.[1] Although this compound demonstrates remarkable selectivity for mGlu3, at higher concentrations it can also activate mGlu2. It is crucial to be aware of this potential off-target activity as the signaling pathways of mGlu2 and mGlu3 can have both overlapping and distinct downstream effects.
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects is critical for obtaining reliable and interpretable data. Key strategies include:
-
Dose-Response Experiments: Determine the minimal effective concentration of this compound that elicits the desired on-target effect. Using the lowest possible concentration will reduce the likelihood of engaging off-target receptors like mGlu2.
-
Use of Control Compounds: Include appropriate controls in your experiments. While a specific inactive enantiomer of this compound is not commercially available, using a structurally unrelated mGluR3 antagonist can help confirm that the observed effects are mediated by mGlu3.
-
Orthogonal Approaches: Confirm your findings using alternative methods. For example, use siRNA or CRISPR/Cas9 to knockdown mGlu3 expression and verify that the effect of this compound is diminished or absent.
-
Cell Line Selection: Use cell lines with well-characterized expression levels of mGlu3 and mGlu2. If possible, use cell lines with low or no mGlu2 expression to isolate the effects of mGlu3 activation.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent cellular phenotype observed after treatment with this compound.
-
Possible Cause 1: Off-target activation of mGlu2.
-
Troubleshooting Step: Perform a dose-response curve for this compound in your cellular model. Compare the EC50 for your observed phenotype with the known EC50 for mGlu3 and mGlu2 activation. A significant rightward shift in the dose-response curve compared to the expected mGlu3 potency may suggest off-target effects.
-
Troubleshooting Step: Use a selective mGlu2 antagonist in conjunction with this compound. If the unexpected phenotype is blocked or reduced, it is likely mediated by mGlu2 activation.
-
-
Possible Cause 2: Cell line-specific signaling pathways.
-
Troubleshooting Step: Characterize the expression levels of mGlu3 and mGlu2 receptors in your cell line using qPCR or Western blot.
-
Troubleshooting Step: Investigate the downstream signaling pathways activated by this compound in your specific cell model. This can include measuring cAMP levels, calcium mobilization, or phosphorylation of downstream kinases.
-
-
Possible Cause 3: Compound instability or degradation.
-
Troubleshooting Step: Ensure proper storage and handling of the this compound stock solution. Prepare fresh working solutions for each experiment.[1] Consider verifying the compound's integrity using analytical methods if instability is suspected.
-
Issue 2: Difficulty confirming on-target engagement of mGlu3.
-
Possible Cause 1: Insufficient receptor expression.
-
Troubleshooting Step: Confirm mGlu3 expression in your experimental system. If expression is low, consider using a system with higher or overexpressed levels of the receptor.
-
-
Possible Cause 2: Assay sensitivity.
-
Troubleshooting Step: Optimize your assay conditions. For cAMP assays, ensure that the stimulation time and cell density are appropriate.[4] For binding assays, ensure that the radioligand or fluorescent probe has sufficient affinity and specificity.
-
-
Possible Cause 3: Indirect measurement of target engagement.
-
Troubleshooting Step: Employ a direct target engagement assay such as the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to mGlu3 in your cells.
-
Data Presentation
Table 1: Quantitative Data for this compound Activity
| Receptor | Parameter | Value | Reference |
| Human mGlu3 | Ki | 0.927 nM | [1] |
| EC50 | 0.47 nM | [1] | |
| Human mGlu2 | Ki | 412 nM | [1] |
| EC50 | 47.5 nM | [1] |
Experimental Protocols
1. cAMP Measurement Assay
This protocol is designed to measure changes in intracellular cAMP levels following treatment with this compound.
-
Cell Culture: Plate cells expressing mGlu3 at an appropriate density in a 96-well plate and culture overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. Also, prepare a solution of forskolin (B1673556) (an adenylyl cyclase activator) to stimulate cAMP production.
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with different concentrations of this compound for 15-30 minutes.
-
Add forskolin to all wells except the basal control and incubate for an additional 15-30 minutes.
-
Lyse the cells and measure cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
2. Cellular Thermal Shift Assay (CETSA) for mGlu3 Target Engagement
CETSA is a method to assess the direct binding of a ligand to its target protein in a cellular environment.
-
Cell Treatment: Treat intact cells with this compound at the desired concentration or with a vehicle control for a specified time.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step.[5][6]
-
Cell Lysis and Fractionation:
-
Protein Detection:
-
Quantify the amount of soluble mGlu3 protein in the supernatant using Western blotting with a specific anti-mGlu3 antibody.
-
A loading control (e.g., GAPDH) should also be probed to ensure equal protein loading.
-
-
Data Analysis: A shift in the melting curve of mGlu3 to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Signaling pathway of this compound via mGluR3 activation.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Pharmacological Characterization of C4β-Amide-Substituted 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylates. Identification of (1 S,2 S,4 S,5 R,6 S)-2-Amino-4-[(3-methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (this compound), a Highly Potent and Selective mGlu3 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetylaspartylglutamate (NAAG) IS an agonist at mGluR3 in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Interpreting the Biphasic Dose-Response of LY2794193
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mGlu3 receptor agonist, LY2794193. The content is designed to address specific issues that may be encountered during experiments, with a focus on understanding its biphasic dose-response curve.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective agonist for the metabotropic glutamate (B1630785) receptor 3 (mGlu3).[1] Its primary mechanism of action is to bind to and activate mGlu3 receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway for mGlu3 receptors involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Q2: What is a biphasic dose-response and why is it observed with this compound?
A biphasic dose-response, often appearing as a bell-shaped curve, is a phenomenon where the response to a substance increases with dose up to a certain point, and then decreases with further increases in dose. For this compound, a biphasic inhibition of spontaneous Ca2+ transients has been observed in cultured rat cortical neurons.[1] This manifested as a high-affinity and a low-affinity response.
The exact mechanism for this biphasic response is not fully elucidated but may be attributed to several factors inherent to GPCR pharmacology:
-
Receptor Dimerization: mGlu receptors are known to form both homodimers (mGlu3-mGlu3) and heterodimers (e.g., mGlu2-mGlu3). It is possible that this compound has different affinities and elicits different downstream signals depending on the dimeric composition of the receptor it binds to.
-
Biased Agonism: this compound may act as a biased agonist, meaning that at different concentrations, it could stabilize different receptor conformations. This can lead to the activation of distinct downstream signaling pathways. For example, at lower concentrations, it might predominantly activate the canonical Gi/o pathway, while at higher concentrations, it could engage other signaling partners like β-arrestin or even Gq/11, which could lead to intracellular calcium mobilization.
-
Receptor Desensitization: At higher concentrations, this compound might induce receptor desensitization or internalization, leading to a diminished response.
Q3: What are the known signaling pathways activated by mGlu3 receptors?
The primary and most well-characterized signaling pathway for mGlu3 receptors is the inhibition of adenylyl cyclase through Gi/o protein coupling, resulting in decreased cAMP production. However, mGlu receptor signaling can be more complex and may also involve:
-
MAPK/ERK Pathway: Activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway has been associated with mGlu receptor activation.
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Some studies suggest a role for the PI3K/Akt pathway in mGlu receptor signaling.
-
Modulation of Ion Channels: mGlu3 receptors can modulate the activity of various ion channels, including voltage-gated calcium channels and potassium channels, which can influence neuronal excitability.
-
Interaction with other receptors: There is evidence of functional interactions between mGlu3 and other receptors, such as the mGlu5 receptor, which can influence downstream signaling, including calcium mobilization.[2]
Troubleshooting Guides
Issue 1: Observing a bell-shaped or biphasic dose-response curve in our functional assays with this compound.
Possible Causes and Solutions:
-
Concentration Range: You may be testing a concentration range that spans both the high-affinity and low-affinity effects of the compound.
-
Recommendation: Widen your concentration range, using smaller, logarithmic increments, especially at the lower and higher ends, to fully characterize both phases of the response.
-
-
Assay-Specific Effects: The biphasic nature of the response may be specific to the signaling pathway you are measuring (e.g., calcium mobilization vs. cAMP inhibition).
-
Recommendation: Perform multiple functional assays that measure different downstream signaling events (e.g., cAMP accumulation, ERK phosphorylation, GTPγS binding) to determine if the biphasic response is pathway-specific. This can provide insights into potential biased agonism.
-
-
Cellular Context: The expression levels of mGlu3 receptors, interacting proteins, and potential for heterodimerization with other mGlu receptors in your cell system can influence the dose-response.
-
Recommendation: Characterize the expression of mGlu receptor subtypes in your experimental system using techniques like qPCR or Western blotting. If possible, use cell lines with stable, known expression levels of the mGlu3 receptor.
-
-
Incubation Time: The duration of compound exposure could influence the observed response, especially if receptor desensitization or internalization is occurring at higher concentrations.
-
Recommendation: Perform a time-course experiment at a high and a low concentration of this compound to determine the optimal incubation time and to assess the potential for desensitization.
-
Issue 2: High variability or poor reproducibility in our this compound experiments.
Possible Causes and Solutions:
-
Compound Stability and Solubility: this compound may have limited solubility or stability in certain buffers.
-
Recommendation: Prepare fresh stock solutions of this compound for each experiment. Ensure the vehicle used for dissolution is appropriate and does not affect the assay. Confirm the solubility of the compound in your final assay buffer.
-
-
Cell Health and Passage Number: The health and passage number of your cells can significantly impact receptor expression and signaling.
-
Recommendation: Use cells at a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.
-
-
Assay Conditions: Minor variations in assay conditions can lead to variability.
-
Recommendation: Standardize all assay parameters, including cell seeding density, incubation times, buffer compositions, and instrument settings. Include appropriate positive and negative controls in every experiment.
-
Data Presentation
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Receptor/Assay | Value |
| Ki | hmGlu3 | 0.927 nM |
| hmGlu2 | 412 nM | |
| EC50 | hmGlu3 | 0.47 nM |
| hmGlu2 | 47.5 nM | |
| Biphasic EC50 (Ca2+ transients) | High Affinity | 0.44 nM |
| Low Affinity | 43.6 nM | |
| Maximal Agonist Efficacy (Emax) | Ca2+ transients | 66% |
Data compiled from MedchemExpress product information.[1]
Table 2: In Vivo Administration of this compound in Animal Models
| Animal Model | Dosing | Route of Administration | Observed Effect |
| WAG/Rij rats | 1 and 10 mg/kg | Intraperitoneal (i.p.) | Reduced absence seizures and depressive-like behavior. |
Experimental Protocols
Protocol 1: In Vitro Calcium Oscillation Assay in Primary Cortical Neurons
This protocol is a general guideline for measuring this compound-induced changes in intracellular calcium in primary cortical neurons.
1. Cell Preparation: a. Culture primary cortical neurons from embryonic day 18 (E18) rat pups on poly-D-lysine coated 96-well black-walled, clear-bottom plates. b. Maintain cultures in Neurobasal medium supplemented with B-27 and GlutaMAX for 10-14 days in vitro (DIV) to allow for synapse formation and network development.
2. Dye Loading: a. Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). b. Remove the culture medium from the wells and wash gently with the buffer. c. Add the dye-loading solution to each well and incubate for 30-60 minutes at 37°C in the dark. d. After incubation, wash the cells gently with the buffer to remove excess dye.
3. Compound Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). b. Perform serial dilutions of this compound in the assay buffer to achieve the desired final concentrations.
4. Calcium Imaging: a. Place the 96-well plate in a fluorescence plate reader or a high-content imaging system equipped with an automated liquid handling system. b. Set the instrument to record fluorescence intensity over time (kinetic read). c. Establish a baseline fluorescence reading for a few minutes before adding the compound. d. Add the different concentrations of this compound to the wells. e. Continue recording the fluorescence for a sufficient period to capture the full response.
5. Data Analysis: a. Analyze the kinetic data to determine parameters such as peak amplitude, frequency of oscillations, and area under the curve. b. Plot the concentration-response curve and fit the data to a suitable model (e.g., a biphasic or bell-shaped dose-response model) to determine EC50 values for both phases of the response.
Protocol 2: cAMP Inhibition Assay
This protocol provides a general method for measuring the inhibition of cAMP production by this compound.
1. Cell Culture: a. Plate cells stably expressing the mGlu3 receptor (e.g., HEK293 or CHO cells) in a 96-well plate and grow to confluence.
2. Assay Procedure: a. On the day of the assay, aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. b. Pre-incubate the cells with various concentrations of this compound for 15-30 minutes. c. Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production. d. Incubate for an appropriate time (e.g., 15-30 minutes) at 37°C.
3. cAMP Detection: a. Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
4. Data Analysis: a. Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of this compound. b. Plot the concentration-response curve and fit the data to a sigmoidal dose-response model to determine the IC50 value.
Mandatory Visualizations
Caption: Proposed biphasic signaling of this compound.
Caption: Troubleshooting workflow for a biphasic dose-response.
References
Technical Support Center: LY2794193 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the in vivo delivery of LY2794193, a potent and selective mGlu3 receptor agonist.
Troubleshooting Guide
Encountering difficulties in your in vivo experiments with this compound? This guide addresses common problems related to formulation, administration, and achieving desired experimental outcomes.
| Problem | Potential Cause | Recommended Solution |
| Precipitation during formulation or upon administration | Low aqueous solubility of this compound. | Use a co-solvent system: A recommended formulation is 10% DMSO and 90% (20% SBE-β-CD in Saline).[1] Prepare by adding 100 μL of a 50 mg/mL DMSO stock solution to 900 μL of 20% SBE-β-CD in saline.[1]Alternative vehicle: A formulation of 10% DMSO in 90% corn oil can also be used.[1]Gentle warming and sonication: If precipitation occurs, gentle heating and/or sonication can help dissolve the compound.[1]Fresh preparation: Always prepare the working solution fresh on the day of the experiment.[1] |
| Inconsistent or lack of pharmacological effect | Suboptimal dosage: The administered dose may be too low to achieve the necessary concentration at the target tissue.Inefficient delivery to the target organ: The route of administration may not be optimal for your specific research question.Rapid metabolism or clearance: The compound may be cleared from the system before it can exert its effect. | Dose-response study: Conduct a dose-response study to determine the optimal dose for your animal model and experimental endpoint. Doses ranging from 1 to 30 mg/kg have been used in rats.[1]Route of administration: Subcutaneous (s.c.) and intraperitoneal (i.p.) routes have been successfully used.[1] The intravenous (i.v.) route can also be considered for direct systemic delivery.[1]Pharmacokinetic analysis: If feasible, perform pharmacokinetic studies to determine the half-life, clearance, and bioavailability of this compound in your model.[1] |
| Vehicle-related toxicity or off-target effects | High concentrations of DMSO can be toxic to animals. | Minimize DMSO concentration: Keep the final DMSO concentration in the administered solution below 10%.[1] Ideally, the concentration should be as low as possible while maintaining compound solubility.Vehicle control group: Always include a vehicle-only control group in your experiments to account for any effects of the solvent mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound for in vivo studies?
A1: Two primary solvent systems are recommended for this compound. The first is a mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline).[1] An alternative is 10% DMSO in 90% Corn Oil.[1] It is crucial to prepare the working solution fresh on the day of use.[1]
Q2: My this compound is precipitating out of the saline-based solution. What should I do?
A2: Precipitation is a common issue due to the hydrophobic nature of many small molecules.[2] If you observe precipitation, you can try gentle heating and/or sonication to aid dissolution.[1] Ensure you are following the recommended protocol of first dissolving this compound in DMSO before adding the aqueous component.[1] If the problem persists, consider using the corn oil-based formulation, which may be more suitable for lipophilic compounds.[1]
Q3: What are the reported pharmacokinetic parameters for this compound in animal models?
A3: In male Sprague-Dawley rats, this compound has demonstrated the following pharmacokinetic properties:
| Route of Administration | Dose | Cmax | Tmax | AUC | Half-life (T1/2) | Clearance | Volume of Distribution | Bioavailability |
| Intravenous (i.v.) | 1 mg/kg | - | - | - | 3.1 h | 18.3 mL/min/kg | 1.17 L/kg | - |
| Subcutaneous (s.c.) | 3 mg/kg | 6.78 µM | 0.44 h | 9.9 µM | - | - | - | 121% |
Data sourced from MedchemExpress.[1]
Q4: How does this compound exert its mechanism of action?
A4: this compound is a highly potent and selective agonist for the metabotropic glutamate (B1630785) receptor 3 (mGlu3).[1] Activation of mGlu3 receptors, which are Gi/o-coupled, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This signaling pathway is crucial in modulating glutamate release and synaptic transmission.[3]
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous or Intraperitoneal Injection (Aqueous-Based)
-
Prepare a 50 mg/mL stock solution of this compound in 100% DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
For a final concentration of 5 mg/mL, add 100 μL of the 50 mg/mL this compound DMSO stock solution to 900 μL of the 20% SBE-β-CD in saline solution.[1]
-
Vortex the solution thoroughly. If any precipitation is observed, gently warm the solution and/or sonicate until it becomes clear.[1]
-
Use the freshly prepared solution for injection on the same day.[1]
Protocol 2: In Vivo Efficacy Study in a Rat Model of Absence Epilepsy
-
Animals: Use WAG/Rij rats, a genetic model of absence epilepsy, and age-matched control rats.
-
Drug Preparation: Prepare this compound at the desired concentrations (e.g., 1 mg/kg and 10 mg/kg) using one of the recommended solvent systems.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection.
-
Data Collection: Record electroencephalogram (EEG) to measure the number and duration of spike-wave discharges (SWDs) before and after drug administration.[5]
-
Analysis: Compare the SWD parameters in the this compound-treated groups to the vehicle-treated control group to assess the anti-seizure effects of the compound.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound delivery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptor 3 as a potential therapeutic target for psychiatric and neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating LY2794193 activity in a new experimental setup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the activity of LY2794193 in a new experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective agonist for the metabotropic glutamate (B1630785) receptor 3 (mGluR3).[1] Its primary mechanism of action involves the activation of mGluR3, which is a G-protein coupled receptor (GPCR) belonging to Group II. Activation of mGluR3 typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] This modulation of the cAMP signaling pathway can influence various downstream cellular processes.
Q2: What are the recommended storage conditions and how do I prepare a stock solution of this compound?
For long-term storage, this compound powder should be kept at -20°C. To prepare a stock solution, dissolve the compound in an appropriate solvent such as DMSO. For in vivo experiments, it is recommended to prepare fresh solutions daily. If you encounter precipitation during preparation, gentle heating and/or sonication may aid in dissolution.[1] Always ensure the solution is clear before use.
Q3: What are the key experimental assays to validate this compound activity?
The two primary in vitro assays to confirm the agonist activity of this compound are the cAMP accumulation assay and the intracellular calcium flux assay. The cAMP assay directly measures the functional consequence of mGluR3 activation (inhibition of adenylyl cyclase). The calcium flux assay can be used in cell lines co-expressing mGluR3 and a promiscuous G-protein like Gα16 to couple the receptor activation to a calcium signal.
Q4: I am observing a biphasic dose-response curve with this compound. Is this expected?
A biphasic dose-response, where a low dose of a compound elicits a stimulatory effect and a high dose has an inhibitory or lesser effect, can be observed with various compounds.[3][4][5][6] In the context of this compound, a biphasic inhibition of spontaneous Ca2+ transients in rat cortical neurons has been reported, with a high-affinity and a low-affinity component.[1] It is crucial to carefully characterize the full dose-response curve to understand the complete pharmacological profile of this compound in your specific experimental system.
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays
Problem: High variability or lack of reproducibility in my experimental results.
| Possible Cause | Troubleshooting Suggestion |
| Cell Line Issues | Ensure you are using a cell line that endogenously expresses mGluR3 or has been stably transfected. Verify the expression level of the receptor. Recommended cell lines include HEK293 or CHO cells stably expressing human or rat mGluR3. |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. |
| Vehicle Effects | The vehicle used to dissolve this compound (e.g., DMSO) can have effects on cells at higher concentrations. Perform a vehicle control experiment to determine the maximum tolerated concentration in your cell line. |
| Assay Conditions | Optimize cell seeding density, incubation times, and reagent concentrations. Ensure consistent temperature and CO2 levels during the experiment. |
cAMP Assay Troubleshooting
Problem: I am not observing the expected decrease in forskolin-stimulated cAMP levels after applying this compound.
| Possible Cause | Troubleshooting Suggestion |
| Low mGluR3 Expression | Confirm mGluR3 expression in your cell line using techniques like qPCR or Western blot. |
| Inactive Compound | Verify the integrity of your this compound stock. If possible, test its activity in a validated positive control cell line. |
| Suboptimal Forskolin (B1673556) Concentration | Titrate the concentration of forskolin to achieve a robust but not maximal stimulation of cAMP. This will create a suitable window to observe the inhibitory effect of this compound. |
| Incorrect Assay Timing | Optimize the incubation time for both this compound and forskolin. A typical pre-incubation with the agonist is followed by stimulation with forskolin. |
| Phosphodiesterase (PDE) Activity | Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent the degradation of cAMP and enhance the signal window. |
Calcium Flux Assay Troubleshooting
Problem: I do not see a calcium signal upon application of this compound.
| Possible Cause | Troubleshooting Suggestion |
| Lack of Gαq/11 Coupling | mGluR3 is a Gi/o-coupled receptor and does not typically signal through the Gq pathway to induce calcium release. To use a calcium readout, you must use a cell line engineered to co-express a promiscuous G-protein, such as Gα16, which couples Gi/o-linked receptors to the phospholipase C pathway. |
| Dye Loading Issues | Ensure proper loading of the calcium indicator dye (e.g., Fluo-8). Check for uniform dye distribution and minimal cell leakage. |
| Cell Health | Poor cell health can lead to a diminished calcium response. Ensure cells are healthy and not overgrown in the assay plate. |
| Agonist Concentration | Perform a full dose-response curve to ensure you are testing an effective concentration of this compound. |
Quantitative Data Summary
| Parameter | Value | Receptor | Species | Reference |
| Ki | 0.927 nM | mGluR3 | Human | [1] |
| EC50 | 0.47 nM | mGluR3 | Human | [1] |
| Ki | 412 nM | mGluR2 | Human | [1] |
| EC50 | 47.5 nM | mGluR2 | Human | [1] |
| EC50 (Ca2+ oscillation) | 0.44 nM (high affinity) | mGluR3 | Rat | [1] |
| EC50 (Ca2+ oscillation) | 43.6 nM (low affinity) | mGluR3 | Rat | [1] |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production by this compound in a cell line expressing mGluR3.
Materials:
-
HEK293 cells stably expressing human mGluR3
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4
-
This compound
-
Forskolin
-
IBMX (3-isobutyl-1-methylxanthine)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
White 384-well plates
Procedure:
-
Cell Culture: Culture HEK293-mGluR3 cells in DMEM until they reach 80-90% confluency.
-
Cell Seeding: Harvest cells and seed them into white 384-well plates at a density of 5,000-10,000 cells/well. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer containing a final concentration of 500 µM IBMX.
-
Agonist Treatment: Remove the culture medium from the cells and add the this compound dilutions. Incubate for 15-30 minutes at room temperature.
-
Forskolin Stimulation: Add a pre-determined concentration of forskolin (typically 1-10 µM, optimized for an EC80 response) to all wells except the negative control. Incubate for 30 minutes at room temperature.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Protocol 2: In Vitro Calcium Flux Assay
This protocol measures this compound-induced calcium mobilization in a cell line co-expressing mGluR3 and a promiscuous G-protein.
Materials:
-
HEK293 cells stably co-expressing human mGluR3 and Gα16
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4
-
This compound
-
Calcium-sensitive dye (e.g., Fluo-8 AM)
-
Black, clear-bottom 384-well plates
-
Fluorescence plate reader with an injection system (e.g., FLIPR)
Procedure:
-
Cell Culture and Seeding: Culture and seed the cells as described in the cAMP assay protocol in black, clear-bottom 384-well plates.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in Assay Buffer. Remove the culture medium and add the loading buffer to the cells. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer.
-
Calcium Measurement: Place the assay plate in the fluorescence plate reader. Record a baseline fluorescence reading for 10-20 seconds.
-
Agonist Injection: Inject the this compound dilutions into the wells and continue to record the fluorescence signal for 2-3 minutes.
-
Data Analysis: Calculate the change in fluorescence from baseline (ΔF/F0) and plot it against the log of the this compound concentration. Fit the data to determine the EC50.
Visualizations
Caption: Canonical mGluR3 signaling pathway activated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are mGluR3 agonists and how do they work? [synapse.patsnap.com]
- 3. Biphasic Dose-Response Induced by Phytochemicals: Experimental Evidence [mdpi.com]
- 4. Biphasic Dose Response in Low Level Light Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biphasic dose response in low level light therapy - an update - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LY2794193 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with LY2794193, a potent and selective mGlu3 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective agonist for the metabotropic glutamate (B1630785) receptor 3 (mGlu3).[1] Its primary mechanism of action is the activation of the mGlu3 receptor, which is a G-protein coupled receptor (GPCR). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][3]
Q2: What are the binding affinities of this compound for mGlu3 and other receptors?
A2: this compound exhibits high selectivity for the human mGlu3 (hmGlu3) receptor over the human mGlu2 (hmGlu2) receptor. The binding affinities are summarized in the table below.
| Receptor | Kᵢ (nM) | EC₅₀ (nM) |
| hmGlu3 | 0.927 | 0.47 |
| hmGlu2 | 412 | 47.5 |
| Data sourced from MedchemExpress.[1] |
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage (months to years), this compound should be stored at -20°C in a dry and dark environment. For short-term storage (days to weeks), it can be kept at 0 - 4°C.[4] The compound is stable for several weeks during ordinary shipping at ambient temperatures.[4]
Q4: What is the known signaling pathway activated by this compound?
A4: this compound activates the mGlu3 receptor, which primarily couples to the Gαi/o subunit of the G-protein complex. This inhibits adenylyl cyclase, leading to reduced cAMP production. Additionally, mGlu3 receptor activation has been shown to potentially involve the MAP kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K) pathways in certain cell types, such as astrocytes.[3]
Troubleshooting Guides
Issue 1: Poor Compound Solubility
Symptoms:
-
Precipitate observed in stock solutions or assay media.
-
Inconsistent or lower-than-expected compound activity.
-
Phase separation occurs during preparation.[1]
Possible Causes and Solutions:
| Cause | Solution |
| Improper Solvent | This compound is soluble in DMSO.[4] For in vitro stock solutions, use newly opened, anhydrous DMSO to a concentration of up to 200 mg/mL, which may require sonication.[1] For aqueous solutions, solubility is limited (2 mg/mL), and may require sonication and pH adjustment to 14 with NaOH.[1] |
| Precipitation in Aqueous Buffers | Due to its hygroscopic nature, DMSO stock solutions can absorb water, leading to precipitation when further diluted.[1] Prepare fresh dilutions from a high-concentration DMSO stock for each experiment. If using water as the stock solution, filter and sterilize with a 0.22 µm filter before use.[1] |
| Low Temperature | If precipitation occurs upon cooling, gentle warming and/or sonication can be used to redissolve the compound.[1] |
| In Vivo Formulation Issues | For in vivo studies, a common formulation is 10% DMSO in 90% (20% SBE-β-CD in Saline) or 10% DMSO in 90% Corn Oil.[1] It is crucial to prepare a clear stock solution in DMSO first and then add the co-solvents sequentially.[1] In vivo working solutions should be prepared fresh on the day of use.[1] |
Issue 2: Inconsistent or Unexpected In Vitro Results
Symptoms:
-
High variability between replicate wells in cell-based assays.
-
Lack of dose-response or a shifted EC₅₀ value.
-
Biphasic inhibition of spontaneous Ca²⁺ transients observed.[1]
Possible Causes and Solutions:
| Cause | Solution |
| Cell Passage Number and Health | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before starting the experiment. |
| Inaccurate Pipetting | Calibrate pipettes regularly. For multi-well plates, prepare a master mix of reagents to minimize pipetting errors between wells. |
| Edge Effects in Plate-Based Assays | Avoid using the outer wells of 96-well plates as they are more prone to evaporation. Fill the perimeter wells with sterile PBS or media to maintain humidity. |
| Biphasic Response | In cultured rat cortical neurons, this compound exhibits a biphasic inhibition of spontaneous Ca²⁺ transients with a high-affinity EC₅₀ of 0.44 nM and a low-affinity EC₅₀ of 43.6 nM.[1] This is an intrinsic property of the compound in this specific assay and should be considered during data analysis. |
Issue 3: Unexpected In Vivo Effects or Lack of Efficacy
Symptoms:
-
Reduced or no behavioral effect at expected doses.
-
High variability in animal responses.
-
Adverse effects not related to mGlu3 agonism.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Bioavailability/Pharmacokinetics | While this compound has shown good bioavailability in rats (121% following subcutaneous administration), this can vary between species and administration routes.[1] Ensure the chosen dose and route are appropriate for the animal model and desired target engagement. For example, a 3 mg/kg subcutaneous dose in rats results in a Cₘₐₓ of 6.78 µM.[1] |
| Improper Dosing Schedule | The timing of administration relative to the experimental endpoint is critical. In rat studies, this compound was administered 30 minutes prior to the behavioral test.[1] The plasma half-life in rats is approximately 3.1 hours.[1] |
| Off-Target Effects | Although highly selective for mGlu3 over mGlu2, at very high concentrations, off-target effects at other receptors cannot be entirely ruled out. It is important to use the lowest effective dose to minimize potential off-target activity. Include appropriate controls to assess non-specific effects. |
Experimental Protocols
Protocol 1: In Vitro cAMP Formation Assay
This protocol is adapted from studies measuring mGlu3 receptor-mediated inhibition of adenylyl cyclase.[2]
Objective: To measure the effect of this compound on forskolin-stimulated cAMP formation in cultured cells or tissue slices.
Materials:
-
Cultured cells expressing mGlu3 receptors or brain slices (e.g., thalamus, somatosensory cortex).[2]
-
This compound
-
IBMX (0.5 mM)
-
0.4 N Perchloric Acid (PCA)
-
2 N K₂CO₃
-
0.5 N NaOH
-
cAMP ELISA kit
-
Protein assay reagent
Procedure:
-
Incubate cells or slices with 0.5 mM IBMX for 15 minutes.[2]
-
Challenge the samples with the desired concentration of this compound (e.g., 1 µM) for 2 minutes.[2]
-
Add forskolin (e.g., 10 µM) to stimulate adenylyl cyclase and continue incubation for an additional 20 minutes.[2]
-
Stop the reaction by adding 0.4 N PCA.[2]
-
Sonicate the samples for 10-15 seconds.[2]
-
Neutralize the samples by adding 2N K₂CO₃ and centrifuge at 600 x g.[2]
-
Collect the supernatant and measure cAMP levels using a cAMP ELISA kit according to the manufacturer's instructions.[2]
-
Dissolve the pellet in 0.5 N NaOH at 50°C for 2 hours and measure protein concentration for normalization.[2]
Protocol 2: In Vivo Administration in Rodents
This protocol is based on studies investigating the effects of this compound in rats.[1][2]
Objective: To administer this compound to rodents for behavioral or pharmacokinetic studies.
Materials:
-
This compound
-
DMSO
-
20% SBE-β-CD in Saline or Corn Oil
-
Syringes and needles for subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
Procedure for Solution Preparation (Example for 1 mL working solution):
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
For a 10% DMSO, 90% (20% SBE-β-CD in Saline) formulation, add 100 µL of the 50 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in Saline.[1]
-
Mix thoroughly until a clear solution is obtained. Use sonication if necessary.
-
Prepare this working solution fresh on the day of the experiment.[1]
Administration:
-
Administer the prepared solution via the desired route (e.g., s.c. or i.p.).[1][2]
-
For behavioral studies, administration is typically done 30 minutes prior to the test.[1]
Pharmacokinetic Data in Rats (for reference):
| Route | Dose (mg/kg) | Tₘₐₓ (h) | Cₘₐₓ (µM) | AUC (µM*h) | T₁/₂ (h) |
| s.c. | 3 | 0.44 | 6.78 | 9.9 | - |
| i.v. | 1 | - | - | - | 3.1 |
| Data sourced from MedchemExpress.[1] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural basis of the activation of metabotropic glutamate receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
Technical Support Center: Enhancing the Oral Bioavailability of LY2794193
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the oral bioavailability of LY2794193, a potent and selective metabotropic glutamate (B1630785) receptor 3 (mGlu3) agonist. Given the compound's structural similarity to predecessors with low oral bioavailability, this guide offers troubleshooting advice and detailed experimental protocols for established enhancement strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a highly potent and selective agonist for the metabotropic glutamate receptor 3 (mGlu3), a G-protein coupled receptor involved in the modulation of synaptic transmission and neuronal excitability.[1] While preclinical studies have demonstrated its efficacy when administered subcutaneously, with a calculated bioavailability of 121% in rats via this route, data on its oral bioavailability is limited.[1] Its parent compound, LY354740, exhibits poor oral bioavailability, suggesting that this compound may face similar absorption challenges when administered orally.[2] Enhancing its oral bioavailability is crucial for its development as a convenient and effective therapeutic agent for chronic neurological and psychiatric disorders.
Q2: What are the primary signaling pathways activated by this compound?
This compound, as an mGlu3 receptor agonist, primarily signals through the Gαi/o subunit of its G-protein. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3][4] Additionally, activation of mGlu3 receptors can modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphatidylinositol 3-kinase (PI3K) pathway, which are involved in cell survival and synaptic plasticity.[4][5]
Q3: What are the most promising strategies for improving the oral bioavailability of this compound?
For poorly soluble compounds like this compound is likely to be, several formulation strategies can be employed to enhance oral absorption. The most promising approaches include:
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the crystalline drug in a polymer matrix in an amorphous state. The higher energy state of the amorphous form increases the drug's solubility and dissolution rate.[6][7]
-
Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), improve the solubilization of lipophilic drugs in the gastrointestinal tract and can enhance their absorption via the lymphatic pathway, bypassing first-pass metabolism.[8][9][10]
-
Nanoparticle Engineering: Reducing the particle size of the drug to the nanometer range significantly increases the surface area available for dissolution, leading to faster dissolution and improved absorption.[11]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Low in vitro dissolution rate of this compound formulation. | - Incomplete conversion to amorphous state in ASD.- Poor emulsification of lipid-based formulation.- Aggregation of nanoparticles. | - Optimize the drug-to-polymer ratio and solvent selection for ASD preparation.- Screen different surfactants and co-surfactants for lipid formulations.- Incorporate stabilizers in the nanoparticle formulation and optimize homogenization parameters. |
| High variability in in vivo pharmacokinetic data. | - Food effects influencing absorption.- Inconsistent dispersion of the formulation in the GI tract.- Precipitation of the drug in the GI lumen. | - Conduct food-effect studies to assess the impact of fed vs. fasted states.- Ensure uniform particle size and dispersion in the formulation.- For ASDs, select polymers that inhibit recrystallization. For lipid systems, choose excipients that maintain drug in a solubilized state. |
| Evidence of drug degradation during formulation process. | - Thermal degradation during hot-melt extrusion for ASDs.- Chemical instability in the chosen excipients. | - Utilize lower processing temperatures or alternative methods like spray drying for ASDs.- Conduct compatibility studies between this compound and all excipients at relevant temperatures and pH conditions. |
| Poor physical stability of the amorphous/nanoparticle formulation upon storage. | - Recrystallization of the amorphous drug in ASDs.- Particle growth or aggregation in nanosuspensions. | - Select polymers with a high glass transition temperature (Tg) for ASDs and store under controlled humidity.- Optimize surface stabilizers and consider lyophilization for long-term storage of nanoparticles. |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound via mGlu3 Receptor
Caption: Signaling cascade initiated by this compound binding to the mGlu3 receptor.
Experimental Workflow for Bioavailability Enhancement
Caption: Workflow for developing and evaluating bioavailability-enhanced formulations.
Detailed Experimental Protocols
Preparation of this compound Amorphous Solid Dispersion (ASD) by Spray Drying
Objective: To prepare a stable amorphous solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Organic solvent (e.g., methanol, acetone, or a mixture)
-
Spray dryer apparatus
Methodology:
-
Solution Preparation:
-
Dissolve this compound and the selected polymer in the organic solvent at various drug-to-polymer ratios (e.g., 1:1, 1:2, 1:4 w/w).
-
Ensure complete dissolution by stirring or sonication. The total solid concentration should typically be between 2-10% (w/v).
-
-
Spray Drying:
-
Set the spray dryer parameters:
-
Inlet temperature: 100-150°C (optimize based on solvent boiling point and polymer properties).
-
Atomization pressure/gas flow: Adjust to achieve fine droplets.
-
Feed rate: 3-10 mL/min.
-
-
Pump the solution into the spray dryer.
-
The solvent rapidly evaporates, forming solid particles of the drug dispersed in the polymer.
-
-
Secondary Drying:
-
Collect the dried powder from the cyclone separator.
-
Dry the powder further in a vacuum oven at 40-60°C for 24-48 hours to remove residual solvent.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD): To confirm the amorphous nature of the drug in the dispersion.
-
High-Performance Liquid Chromatography (HPLC): To determine drug loading and content uniformity.
-
In Vitro Dissolution Studies: Perform dissolution testing in simulated gastric and intestinal fluids (pH 1.2 and 6.8, respectively) and compare with the crystalline drug.
-
Formulation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a lipid-based system that forms a fine emulsion upon contact with gastrointestinal fluids, enhancing this compound solubilization and absorption.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
Methodology:
-
Excipient Screening:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare mixtures of oil, surfactant, and co-surfactant at various ratios.
-
Titrate each mixture with water and observe the formation of emulsions.
-
Identify the regions that form stable nano- or micro-emulsions.
-
-
SEDDS Formulation:
-
Select an optimal ratio of oil, surfactant, and co-surfactant from the phase diagram.
-
Dissolve this compound in this mixture with gentle heating and vortexing until a clear solution is obtained.
-
-
Characterization:
-
Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the time it takes to form a stable emulsion.
-
Droplet Size and Zeta Potential Analysis: Dilute the SEDDS in water and measure the droplet size and zeta potential using a dynamic light scattering (DLS) instrument.
-
In Vitro Dissolution and Drug Release: Perform dissolution studies using a dialysis method to assess drug release from the emulsion.
-
Preparation of this compound Nanoparticles by Antisolvent Precipitation
Objective: To produce stable nanoparticles of this compound to increase its surface area and dissolution velocity.
Materials:
-
This compound
-
Solvent (e.g., DMSO, acetone)
-
Antisolvent (e.g., water)
-
Stabilizer (e.g., Poloxamer 188, HPMC)
-
High-speed homogenizer or ultrasonicator
Methodology:
-
Organic Phase Preparation:
-
Dissolve this compound in a suitable organic solvent.
-
-
Aqueous Phase Preparation:
-
Dissolve the stabilizer in the antisolvent (water).
-
-
Nanoprecipitation:
-
Inject the organic phase rapidly into the aqueous phase under high-speed homogenization or ultrasonication.
-
The drug precipitates as nanoparticles due to the rapid change in solvent polarity.
-
-
Solvent Removal and Purification:
-
Remove the organic solvent by evaporation under reduced pressure.
-
The nanosuspension can be further concentrated or purified by centrifugation and redispersion.
-
-
Characterization:
-
Particle Size and Zeta Potential: Measure using DLS to determine the average particle size, polydispersity index (PDI), and surface charge.
-
Morphology: Visualize the nanoparticle shape and size using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Crystallinity: Analyze the physical state of the nanoparticles using DSC and XRPD.
-
Saturation Solubility and Dissolution Rate: Determine the increase in solubility and dissolution rate compared to the bulk drug.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LY-2794193 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Structural basis of the activation of metabotropic glutamate receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoparticle Preparation for Magnetothermal Genetic Stimulation in Cell Culture and in the Brain of Live Rodents | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: LY2794193 Vehicle Control for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing LY2794193 in in vivo studies. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: The choice of vehicle for this compound depends on the route of administration. For intraperitoneal (i.p.) injections , sterile saline has been successfully used in rat models[1][2]. For subcutaneous (s.c.) administration , a co-solvent system is often necessary due to the compound's properties. Commonly used formulations include:
-
A mixture of 10% DMSO and 90% corn oil[3].
-
A solution of 10% DMSO in 90% (20% SBE-β-CD in Saline)[3].
It is crucial to ensure the final concentration of any organic solvent, such as DMSO, is minimized to avoid potential toxicity.
Q2: How should I prepare the vehicle formulation for this compound?
A2: To ensure a homogenous and stable formulation, follow these general steps:
-
First, dissolve this compound in the organic co-solvent (e.g., DMSO).
-
Gently warm the solution and/or use sonication if you observe precipitation[3].
-
Slowly add the aqueous component (e.g., saline or corn oil) to the dissolved compound while continuously vortexing or stirring.
-
Visually inspect the final solution for any signs of precipitation before administration. Prepare fresh formulations for each experiment to ensure stability.
Q3: What are the known pharmacokinetic properties of this compound in vivo?
A3: Pharmacokinetic data for this compound has been reported in male Sprague-Dawley rats. The following table summarizes key parameters for intravenous and subcutaneous administration.
| Administration Route | Dose | Cmax (μM) | Tmax (h) | AUC (μM*h) | Half-life (T1/2) (h) | Bioavailability (%) | Reference |
| Intravenous (i.v.) | 1 mg/kg | - | - | - | 3.1 | - | [3] |
| Subcutaneous (s.c.) | 3 mg/kg | 6.78 | 0.44 | 9.9 | - | 121 | [3] |
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and highly selective agonist for the metabotropic glutamate (B1630785) receptor 3 (mGlu3)[4]. The activation of mGlu3 receptors, which are G-protein coupled receptors, leads to the inhibition of adenylyl cyclase[1][5]. This results in a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates various downstream signaling pathways.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in the vehicle | Poor solubility; Incorrect solvent ratio; Temperature fluctuations. | - Increase the proportion of the organic co-solvent (e.g., DMSO) in the formulation. - Gently warm the solution or use sonication to aid dissolution. - Prepare fresh formulations immediately before use. |
| Injection site leakage or irritation | Needle gauge too large; High injection volume; Improper injection technique; Vehicle toxicity. | - Use a smaller gauge needle. - Reduce the injection volume. - Ensure proper injection technique and slow withdrawal of the needle. - Run a vehicle-only control group to assess for any vehicle-induced irritation. |
| High variability in animal response | Inconsistent dosing; Biological variability among animals. | - Ensure accurate and consistent dosing based on individual animal body weight. - Increase the number of animals per group to enhance statistical power. - Ensure animals are properly randomized and matched for age and sex. |
| Unexpected toxicity or adverse effects | High dose of this compound; Vehicle toxicity; Off-target effects. | - Perform a dose-response study to determine the maximum tolerated dose. - Include a vehicle-only control group to rule out vehicle-related toxicity. - If adverse effects persist at lower doses, consider potential off-target effects and consult relevant literature. |
| Lack of expected in vivo effect | Insufficient dose; Poor bioavailability; Inappropriate vehicle for the chosen administration route. | - Increase the dose of this compound based on dose-response studies. - Consider an alternative administration route with potentially higher bioavailability (e.g., i.p. or i.v.). - Optimize the vehicle formulation to improve solubility and absorption. |
Experimental Protocols
Phencyclidine (PCP)-Induced Hyperlocomotion in Rats
This model is used to assess the antipsychotic-like effects of compounds.
Materials:
-
This compound
-
Phencyclidine (PCP)
-
Vehicle (e.g., 10% DMSO in 90% corn oil for s.c. administration)
-
Male Sprague-Dawley rats
-
Open-field activity chambers
Procedure:
-
Habituate the rats to the testing room for at least 1 hour before the experiment.
-
Prepare the this compound solution in the chosen vehicle.
-
Administer this compound (e.g., 1-30 mg/kg, s.c.) or the vehicle control to the rats[3].
-
After a 30-minute pretreatment period, administer PCP (e.g., 5 mg/kg, s.c.) to induce hyperlocomotion[3].
-
Immediately place the rats in the open-field activity chambers and record their locomotor activity for a predefined period (e.g., 60-90 minutes).
-
Analyze the data for parameters such as total distance traveled, stereotypy, and rearing behavior. A dose-related reduction in ambulations is expected with effective doses of this compound[3].
Absence Seizure Model in WAG/Rij Rats
This model is used to evaluate the anti-seizure potential of compounds in a genetic model of absence epilepsy.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline for i.p. administration)[1]
-
Adult WAG/Rij rats with implanted EEG electrodes
-
EEG recording system
Procedure:
-
Allow the rats to acclimate to the recording chamber.
-
Record a baseline EEG for a specified duration to determine the pre-treatment frequency and duration of spike-wave discharges (SWDs), the hallmark of absence seizures.
-
Prepare the this compound solution in sterile saline.
-
Administer this compound (e.g., 1 or 10 mg/kg, i.p.) or the saline vehicle to the rats[1][2].
-
Record the EEG continuously for several hours post-injection (e.g., 3 hours)[1].
-
Analyze the EEG recordings to quantify the number and duration of SWDs in the post-treatment period compared to the baseline. A reduction in the number and duration of SWDs indicates an anti-seizure effect[1][2].
Signaling Pathways and Experimental Workflows
mGlu3 Receptor Signaling Pathway
Activation of the mGlu3 receptor by this compound initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to reduced intracellular cAMP levels.
References
- 1. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and Pharmacological Characterization of C4β-Amide-Substituted 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylates. Identification of (1 S,2 S,4 S,5 R,6 S)-2-Amino-4-[(3-methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (this compound), a Highly Potent and Selective mGlu3 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing LY2794193 Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the potential toxicity of LY2794193 in cell culture experiments. The following information is curated to address specific issues that may arise during your research, with a focus on practical troubleshooting and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and selective agonist for the metabotropic glutamate (B1630785) receptor 3 (mGlu3).[1][2] mGlu3 receptors are G-protein coupled receptors that, upon activation, primarily couple to Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway is involved in the modulation of synaptic transmission and neuronal excitability.
Q2: What are the potential causes of this compound-induced toxicity in cell culture?
While specific toxicity data for this compound in cell culture is limited, as a potent glutamate receptor agonist, its cytotoxic effects are likely linked to excitotoxicity .[3][4] Excitotoxicity is a process of neuronal injury and death resulting from excessive stimulation by excitatory amino acids like glutamate.[4] Key factors that can contribute to this compound-induced toxicity include:
-
Over-activation of Glutamate Receptors: Prolonged or high-concentration exposure to a potent agonist can lead to excessive receptor stimulation, disrupting cellular homeostasis.
-
Calcium Dysregulation: Although mGlu3 receptor activation is primarily linked to cAMP reduction, prolonged stimulation of glutamatergic pathways can indirectly lead to dysregulation of intracellular calcium levels, a central mediator of excitotoxic cell death.[3]
-
Mitochondrial Dysfunction: Excitotoxicity can lead to mitochondrial damage and dysfunction, impairing energy production and increasing the generation of reactive oxygen species (ROS).[5][6]
-
Cell Type Susceptibility: Neuronal cultures, particularly primary neurons, are highly susceptible to excitotoxicity.[1][3] The expression levels of mGlu3 and other glutamate receptors on your specific cell line will significantly influence its sensitivity.
Q3: My cells are showing signs of distress (e.g., rounding up, detaching, cell death) after treatment with this compound. How can I confirm if it's due to the compound?
It is crucial to perform proper controls to ascertain that the observed effects are due to this compound. Here are the essential controls to include in your experiments:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This will help you differentiate between compound-specific effects and solvent toxicity.
-
Untreated Control: This group of cells will not receive any treatment and serves as a baseline for normal cell health and morphology.
-
Positive Control (for excitotoxicity): If working with neuronal cells, treating a set of wells with a known excitotoxin, such as a high concentration of glutamate or NMDA, can help confirm that your cells are susceptible to this mechanism of cell death.
Q4: What are the initial steps to troubleshoot and minimize this compound toxicity?
If you suspect this compound is causing toxicity, consider the following initial troubleshooting steps:
-
Optimize Compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound that elicits the desired biological effect without causing significant cell death.
-
Reduce Exposure Time: Limit the duration of cell exposure to the compound. A time-course experiment can help identify the minimum time required to achieve the intended experimental outcome.
-
Ensure Proper Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum, typically below 0.1%, as higher concentrations can be toxic to cells.
-
Consider the Cell Culture Medium: Some culture media, like Neurobasal, contain components that can be excitotoxic to mature neurons.[7] Using a different basal medium could potentially mitigate toxicity.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to this compound toxicity in cell culture.
| Observed Issue | Potential Cause | Recommended Action |
| High levels of cell death even at low this compound concentrations. | Compound purity is low. | Verify the purity of your this compound stock. If necessary, obtain a new, high-purity batch. |
| Cell line is highly sensitive. | Use a lower concentration range in your dose-response experiments. Consider using a less sensitive cell line if appropriate for your research question. | |
| Cell morphology changes (e.g., neurite retraction, cell body swelling) followed by cell death. | Excitotoxicity. | Co-treat with an NMDA receptor antagonist (e.g., MK-801, AP5) to see if this rescues the cells. This can help confirm an excitotoxic mechanism. |
| Reduce the concentration of this compound and the duration of exposure. | ||
| Inconsistent results between experiments. | Variability in cell density at the time of treatment. | Standardize your cell seeding protocol to ensure consistent cell density across experiments. |
| Freeze-thaw cycles of the compound stock solution. | Aliquot your this compound stock solution upon receipt to minimize freeze-thaw cycles. | |
| Desired biological effect is only seen at toxic concentrations. | Narrow therapeutic window for the specific cell line. | Explore co-treatment with a neuroprotective agent that does not interfere with your primary endpoint. |
| Off-target effects of the compound at high concentrations. | Review literature for known off-target effects of this compound or similar compounds. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the concentration range of this compound that can be used in cell culture experiments without inducing significant cytotoxicity.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a broad range of concentrations (e.g., 0.1 nM to 100 µM).
-
Include the following controls:
-
Untreated Control: Medium only.
-
Vehicle Control: Medium with the same final concentration of DMSO as the highest this compound concentration.
-
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on a plate shaker to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).
-
Protocol 2: Assessing and Mitigating Excitotoxicity in Neuronal Cultures
Objective: To determine if this compound-induced toxicity is mediated by excitotoxicity and to test the efficacy of an NMDA receptor antagonist in preventing this effect.
Materials:
-
Primary neuronal culture or a neuronal cell line
-
Neuronal culture medium
-
24-well cell culture plates
-
This compound stock solution
-
NMDA receptor antagonist (e.g., MK-801 or D-AP5) stock solution
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Phase-contrast microscope
Procedure:
-
Cell Culture and Treatment:
-
Plate neurons in 24-well plates at an appropriate density.
-
Allow the neurons to mature for the recommended period (for primary cultures, this could be 7-14 days in vitro).
-
Prepare the following treatment groups in neuronal culture medium:
-
Untreated Control
-
Vehicle Control
-
This compound (at a concentration found to be moderately toxic from Protocol 1)
-
NMDA receptor antagonist alone
-
This compound + NMDA receptor antagonist (co-treatment)
-
Positive Control (e.g., 100 µM Glutamate)
-
-
Treat the cells and incubate for 24 hours.
-
-
Morphological Assessment:
-
Before proceeding with the LDH assay, examine the cells under a phase-contrast microscope.
-
Note any changes in cell morphology, such as cell body swelling, neurite blebbing, or detachment, in the different treatment groups.
-
-
LDH Assay:
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit.
-
Briefly, this involves collecting a sample of the culture supernatant from each well and measuring the activity of LDH released from damaged cells.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each treatment group relative to a maximum LDH release control (usually obtained by lysing a set of untreated cells).
-
Compare the cytotoxicity in the this compound-treated group with the co-treated group (this compound + NMDA receptor antagonist). A significant reduction in cytotoxicity in the co-treated group suggests an excitotoxic mechanism.
-
Data Presentation
Table 1: Example of a Dose-Response Cytotoxicity Analysis of this compound
| This compound Concentration | % Cell Viability (Mean ± SD) |
| Vehicle Control (0 µM) | 100 ± 5.2 |
| 0.1 nM | 98.7 ± 4.8 |
| 1 nM | 97.1 ± 5.5 |
| 10 nM | 95.3 ± 6.1 |
| 100 nM | 92.4 ± 5.9 |
| 1 µM | 85.6 ± 7.3 |
| 10 µM | 62.1 ± 8.1 |
| 100 µM | 25.4 ± 6.7 |
Table 2: Example of an Excitotoxicity Mitigation Experiment
| Treatment Group | % Cytotoxicity (Mean ± SD) |
| Untreated Control | 5.2 ± 1.1 |
| Vehicle Control | 6.1 ± 1.5 |
| This compound (10 µM) | 45.8 ± 4.3 |
| MK-801 (10 µM) | 7.3 ± 1.8 |
| This compound (10 µM) + MK-801 (10 µM) | 15.2 ± 2.5 |
| Glutamate (100 µM) | 88.9 ± 5.7 |
Visualizations
Caption: Canonical signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound-induced toxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glutamate excitotoxicity in neurons triggers mitochondrial and endoplasmic reticulum accumulation of Parkin, and, in the presence of N-acetyl cysteine, mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Researching glutamate - induced cytotoxicity in different cell lines: a comparative/collective analysis/study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial Dysfunction and Glutamate Excitotoxicity Studied in Primary Neuronal Cultures | Bentham Science [eurekaselect.com]
- 6. Mitochondrial dysfunction and glutamate excitotoxicity studied in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Excitotoxicity Triggered by Neurobasal Culture Medium | PLOS One [journals.plos.org]
Technical Support Center: LY2794193 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing the selective mGlu3 receptor agonist, LY2794193, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected duration of action of this compound in vivo?
A1: The duration of action of this compound is dose-dependent. In a preclinical model of absence epilepsy in WAG/Rij rats, the following was observed after intraperitoneal (i.p.) administration:
-
10 mg/kg: The antiepileptic effect has a rapid onset, with a significant reduction in spike-wave discharges (SWDs) observed 30 minutes post-injection. The peak effect is seen at 60 minutes, with the effect diminishing at 90 minutes and disappearing by 120 minutes.
-
1 mg/kg: This dose shows a more sustained effect. The reduction in SWDs is maintained at 120 minutes and is still present, although reduced, at 150 and 180 minutes post-injection.
Q2: What is the pharmacokinetic profile of this compound in rodents?
A2: Pharmacokinetic data for this compound has been determined in male Sprague-Dawley rats. Following a 1 mg/kg intravenous (i.v.) dose, the plasma half-life (T1/2) is approximately 3.1 hours.[1] After a 3 mg/kg subcutaneous (s.c.) dose, the compound is rapidly absorbed, reaching maximum plasma concentration (Tmax) at 0.44 hours.[1]
Q3: Is there any available in vivo receptor occupancy data for this compound?
A3: Currently, there is no publicly available in vivo receptor occupancy data specifically for this compound. Receptor occupancy studies are crucial for correlating the concentration of a drug at its target site with its pharmacological effect. While direct occupancy data is not available, the dose-dependent duration of the antiepileptic effects observed in preclinical models suggests a time-dependent engagement of the mGlu3 receptor. Researchers may need to conduct their own ex vivo or in vivo binding studies to determine receptor occupancy for their specific experimental conditions.
Q4: What are the known off-target effects or safety concerns with this compound?
A4: There is limited publicly available information on the comprehensive safety and toxicology profile of this compound. As with any research compound, it is essential to handle this compound with appropriate safety precautions. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. In the absence of a specific SDS, researchers should adhere to standard laboratory safety protocols for handling novel chemical entities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Variability in Efficacy | 1. Animal Strain/Species Differences: Pharmacokinetics and pharmacodynamics can vary significantly between different rodent strains and species.2. Route of Administration: The method of administration (e.g., i.p., s.c., i.v., oral) will impact the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.3. Formulation Issues: Poor solubility or stability of the dosing solution can lead to inconsistent dosing. | 1. Ensure the selected animal model is appropriate for the research question. Report the specific strain and species used in all experiments.2. Select the route of administration that best suits the experimental design and ensure consistent technique.3. Verify the solubility and stability of this compound in the chosen vehicle. Prepare fresh dosing solutions for each experiment if stability is a concern. |
| Shorter or Longer Duration of Effect than Expected | 1. Metabolic Differences: The metabolic rate of the animals can influence the clearance of the compound.2. Dosing Accuracy: Inaccurate dosing can lead to variations in the observed effect duration. | 1. Consider potential age, sex, and health status differences in the experimental animals that might affect metabolism.2. Calibrate all dosing equipment and ensure accurate calculation of doses based on the most recent body weights of the animals. |
| Unexpected Behavioral Effects | 1. On-Target Effects: Activation of mGlu3 receptors in different brain regions can lead to various behavioral outcomes.2. Off-Target Effects: Although this compound is reported to be selective, high concentrations could potentially interact with other receptors. | 1. Conduct a thorough literature review on the known functions of mGlu3 receptors in the brain regions of interest.2. If possible, include control experiments with other mGlu3 receptor agonists or antagonists to confirm that the observed effects are target-mediated. Consider performing dose-response studies to identify a therapeutic window with minimal off-target effects. |
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Rat Model of Absence Epilepsy
| Dose (i.p.) | Onset of Action | Peak Effect | Duration of Action |
| 1 mg/kg | Slower onset | Sustained | Reduced but present at 180 min |
| 10 mg/kg | ~30 minutes | 60 minutes | Disappeared by 120 min |
Table 2: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats
| Route of Administration | Dose | T1/2 (hours) | Tmax (hours) | Cmax (µM) | AUC (µM*h) | Bioavailability (%) |
| Intravenous (i.v.) | 1 mg/kg | 3.1 | - | - | - | - |
| Subcutaneous (s.c.) | 3 mg/kg | - | 0.44 | 6.78 | 9.9 | 121 |
Experimental Protocols
Note: These are generalized protocols and should be adapted based on specific experimental needs and institutional guidelines.
1. Efficacy Assessment in the WAG/Rij Rat Model of Absence Epilepsy
-
Animals: Male WAG/Rij rats (e.g., 6-7 months old).
-
Housing: House animals under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Surgical Implantation of EEG Electrodes:
-
Anesthetize rats with an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Implant stainless steel screw electrodes over the fronto-parietal cortex for EEG recording.
-
Implant a reference electrode over the cerebellum.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow a recovery period of at least one week.
-
-
Drug Administration and EEG Recording:
-
Habituate the animals to the recording chamber.
-
Record a baseline EEG for at least 60 minutes.
-
Administer this compound (e.g., 1 or 10 mg/kg, i.p.) or vehicle.
-
Record EEG continuously for at least 3 hours post-injection.
-
-
Data Analysis:
-
Visually inspect EEG recordings for the presence of spike-wave discharges (SWDs).
-
Quantify the number and duration of SWDs in defined time bins (e.g., 30-minute intervals).
-
Compare the post-drug SWD parameters to the baseline values and to the vehicle control group.
-
2. Rodent Pharmacokinetic Study
-
Animals: Male Sprague-Dawley rats.
-
Housing: As described above.
-
Drug Administration:
-
For intravenous (i.v.) administration, cannulate the jugular vein. Administer this compound at the desired dose (e.g., 1 mg/kg).
-
For subcutaneous (s.c.) administration, inject the compound into the dorsal subcutaneous space (e.g., 3 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma.
-
-
Sample Analysis:
-
Store plasma samples at -80°C until analysis.
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate parameters such as half-life (T1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Visualizations
Caption: Presynaptic mGlu3 receptor activation by this compound.
References
Statistical analysis of data from LY2794193 studies
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for conducting experiments with LY2794193, a potent and selective metabotropic glutamate (B1630785) receptor 3 (mGlu3) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent and selective agonist for the metabotropic glutamate receptor 3 (mGlu3).[1][2] Its primary signal transduction mechanism involves the inhibition of adenylyl cyclase activity, which leads to a reduction in intracellular cyclic AMP (cAMP) formation.[3][4] mGlu3 receptors are coupled to Gi/o proteins, and their activation ultimately modulates neuronal excitability and neurotransmitter release.[5][6]
Q2: What is the selectivity profile of this compound?
A2: this compound demonstrates remarkable selectivity for the human mGlu3 receptor over the mGlu2 receptor. The binding affinity (Ki) for hmGlu3 is 0.927 nM, while for hmGlu2 it is 412 nM. Similarly, the half-maximal effective concentration (EC50) for hmGlu3 is 0.47 nM, compared to 47.5 nM for hmGlu2.[1]
Q3: How should I prepare this compound for in vitro and in vivo studies?
A3: For in vitro studies, this compound can be dissolved in DMSO.[7][8] For in vivo administration, a common method involves preparing a stock solution in DMSO and then diluting it with a vehicle such as a solution of 20% SBE-β-CD in saline or corn oil.[7] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use. If precipitation occurs, gentle heating and/or sonication can aid dissolution.[7]
Q4: What are the reported in vivo effects of this compound in preclinical models?
A4: In preclinical studies using WAG/Rij rats, a model for absence epilepsy, intraperitoneal (i.p.) administration of this compound (1 or 10 mg/kg) has been shown to reduce the number and duration of spike-wave discharges (SWDs), which are characteristic of absence seizures.[3][4] Additionally, this compound has been observed to reduce depressive-like behavior in the forced swim test and enhance the protein levels of glutamate transporters GAT1, GLAST, and GLT-1 in the thalamus and somatosensory cortex.[3][4]
Troubleshooting Guides
cAMP Formation Assay
Issue: High variability or low signal-to-noise ratio in cAMP measurements.
-
Possible Cause: Inconsistent cell health or passage number.
-
Solution: Ensure cells are healthy, viable, and within a consistent, low passage number for all experiments.
-
-
Possible Cause: Inefficient agonist stimulation.
-
Solution: Perform a dose-response curve to determine the optimal concentration of this compound. Also, conduct a time-course experiment to identify the peak stimulation time.
-
-
Possible Cause: Phosphodiesterase (PDE) activity degrading cAMP.
-
Solution: Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation and enhance the signal window.
-
-
Possible Cause: Edge effects on the assay plate.
-
Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation, which can alter reagent concentrations.
-
Immunoblotting for GAT1, GLAST, and GLT-1
Issue: Weak or no signal for glutamate transporters.
-
Possible Cause: Insufficient protein loading.
-
Solution: Ensure you are loading an adequate amount of protein per lane (e.g., 20-50 µg of total protein from brain tissue lysates).
-
-
Possible Cause: Poor antibody performance.
-
Solution: Use antibodies that have been validated for the specific species and application. Optimize the primary antibody concentration and incubation time.
-
-
Possible Cause: Inefficient protein transfer.
-
Solution: Verify the efficiency of protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.
-
Issue: Inconsistent protein levels between samples.
-
Possible Cause: Uneven protein loading.
-
Solution: Use a reliable loading control, such as β-actin or GAPDH, to normalize the protein levels of your target transporters. Ensure equal loading across all lanes by performing a total protein quantification assay (e.g., BCA assay) before loading.
-
In Vivo Studies: EEG and Behavioral Testing
Issue: High variability in EEG recordings of spike-wave discharges (SWDs).
-
Possible Cause: Incorrect electrode placement or poor contact.
-
Solution: Ensure that EEG electrodes are correctly and securely implanted. Check electrode impedance before each recording session.
-
-
Possible Cause: Animal stress.
-
Solution: Acclimate animals to the recording chamber and handling procedures to minimize stress-induced artifacts in the EEG.
-
Issue: Inconsistent results in the forced swim test.
-
Possible Cause: Variations in water temperature.
-
Solution: Maintain a consistent water temperature (typically 23-25°C) for all test sessions, as temperature can affect the animals' activity levels.
-
-
Possible Cause: Observer bias in scoring.
-
Solution: Use automated scoring software or have two independent, blinded observers score the behavior to ensure consistency and reduce bias.
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Receptor | Parameter | Value |
| Human mGlu3 | Ki | 0.927 nM |
| EC50 | 0.47 nM | |
| Human mGlu2 | Ki | 412 nM |
| EC50 | 47.5 nM |
Data sourced from MedchemExpress.[1]
Table 2: Effects of this compound on Spike-Wave Discharges (SWDs) in WAG/Rij Rats
| Treatment | Dose (mg/kg, i.p.) | Change in Number of SWDs | Change in Total Duration of SWDs |
| Vehicle | - | - | - |
| This compound | 1 | Reduced | Reduced |
| This compound | 10 | Reduced (faster onset) | Reduced (faster onset) |
Data summarized from a study by Imbriglio et al.[3][4]
Table 3: Effects of this compound on Protein Levels of Glutamate Transporters in WAG/Rij Rats
| Transporter | Brain Region | This compound (1 mg/kg) | This compound (10 mg/kg) |
| GAT1 | Thalamus | Enhanced | Enhanced |
| Somatosensory Cortex | Enhanced | No significant change | |
| GLAST | Thalamus | Enhanced | No significant change |
| Somatosensory Cortex | Enhanced | Enhanced | |
| GLT-1 | Thalamus | No significant change | Enhanced |
| Somatosensory Cortex | Enhanced | Enhanced |
Data summarized from a study by Imbriglio et al.[3][4]
Experimental Protocols
cAMP Formation Assay
-
Cell Culture: Culture cells expressing the mGlu3 receptor to an appropriate density.
-
Cell Stimulation: Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 10-15 minutes.
-
Agonist Addition: Add varying concentrations of this compound to the cells and incubate for a predetermined optimal time. Include a positive control (e.g., forskolin (B1673556) to directly activate adenylyl cyclase) and a vehicle control.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or bioluminescent assays) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.
Immunoblotting for GAT1, GLAST, and GLT-1
-
Tissue Homogenization: Homogenize brain tissue (thalamus and somatosensory cortex) in a lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for GAT1, GLAST, GLT-1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control.
Mandatory Visualization
Caption: Signaling pathway of this compound via the mGlu3 receptor.
References
- 1. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 2. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. animal.research.wvu.edu [animal.research.wvu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Beyond t test and ANOVA: applications of mixed-effects models for more rigorous statistical analysis in neuroscience research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
Validation & Comparative
A Comparative Guide to LY2794193 and LY354740 for mGlu3 Receptor Selectivity
For researchers in neuroscience and drug development, the selective modulation of metabotropic glutamate (B1630785) receptor 3 (mGlu3) presents a promising therapeutic avenue for a range of neurological and psychiatric disorders. This guide provides a detailed comparison of two key research compounds, LY2794193 and LY354740, with a focus on their selectivity for the mGlu3 receptor. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental processes.
Overview of this compound and LY354740
LY354740 is a well-established and potent agonist for Group II mGlu receptors, which include both mGlu2 and mGlu3 subtypes.[1][2] It has been instrumental in elucidating the physiological roles of these receptors.[1][2] More recently, this compound has emerged as a highly potent and selective agonist for the mGlu3 receptor, offering a more targeted tool for investigating the specific functions of this receptor subtype.[3][4] this compound is a C4β-N-linked variant of LY354740, a modification that confers its remarkable mGlu3 selectivity.[4]
Quantitative Comparison of Receptor Selectivity
The following table summarizes the binding affinities (Ki) and functional activities (EC50) of this compound and LY354740 at human mGlu2 and mGlu3 receptors. The data clearly illustrates the superior mGlu3 selectivity of this compound.
| Compound | Receptor | Binding Affinity (Ki) [nM] | Functional Activity (EC50) [nM] | Selectivity (mGlu2/mGlu3) |
| This compound | hmGlu3 | 0.927[3] | 0.47[3] | \multirow{2}{}{444x (Ki), 101x (EC50)} |
| hmGlu2 | 412[3] | 47.5[3] | ||
| LY354740 | hmGlu3 | - | 24.3[5] | \multirow{2}{}{4.76x (EC50)} |
| hmGlu2 | - | 5.1[5] | ||
| hmGlu1a | - | >100,000[5] | - | |
| hmGlu5a | - | >100,000[5] | - | |
| hmGlu4 | - | >100,000[5] | - | |
| hmGlu7 | - | >100,000[5] | - |
Data for LY354740 at other mGlu receptors confirms its selectivity for Group II (mGlu2/3) over Group I (mGlu1/5) and Group III (mGlu4/7) subtypes.[5]
Signaling Pathways
The canonical signaling pathway for the mGlu3 receptor involves its coupling to the Gi/o family of G-proteins.[6] Activation of the receptor by an agonist like this compound or LY354740 leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[7] Additionally, mGlu3 receptor activation has been shown to stimulate the MAP kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K) pathways.[8]
Experimental Protocols
Radioligand Binding Assay (for determining Ki)
This protocol outlines a typical competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound.
-
Membrane Preparation:
-
Culture cells stably expressing the human mGlu receptor subtype of interest (e.g., hmGlu2 or hmGlu3).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [3H]-LY354740) to each well.
-
Add increasing concentrations of the unlabeled test compound (this compound or LY354740).
-
To determine non-specific binding, add a high concentration of a known, potent, unlabeled ligand to a set of wells.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Inhibition (for determining EC50)
This protocol describes a common functional assay to measure the ability of an agonist to inhibit cAMP production.
-
Cell Culture and Plating:
-
Use a cell line stably co-expressing the mGlu receptor of interest and a cAMP-responsive reporter system (e.g., GloSensor™).
-
Plate the cells in a 384-well white, opaque plate and culture overnight.
-
-
Assay Procedure:
-
Wash the cells with a suitable assay buffer.
-
Add increasing concentrations of the test agonist (this compound or LY354740) to the wells.
-
Stimulate the cells with a known adenylyl cyclase activator, such as forskolin (B1673556), to induce cAMP production.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).
-
-
Detection:
-
Add the cAMP detection reagent (e.g., a luciferase-based reagent) to each well.
-
Incubate for a further period to allow the signal to stabilize.
-
Measure the luminescence signal from each well using a plate reader. The signal will be inversely proportional to the amount of cAMP produced.
-
-
Data Analysis:
-
Normalize the data to the response produced by forskolin alone.
-
Plot the normalized response as a function of the agonist concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal inhibition of cAMP production.
-
Conclusion
Both this compound and LY354740 are valuable pharmacological tools for studying Group II mGlu receptors. However, for research focused specifically on the mGlu3 receptor subtype, this compound offers significantly higher selectivity over the mGlu2 receptor compared to LY354740. This enhanced selectivity makes this compound the superior choice for dissecting the distinct physiological and pathological roles of the mGlu3 receptor, thereby paving the way for the development of more targeted therapeutics. Researchers should carefully consider the selectivity profiles presented in this guide when designing experiments to ensure the accurate interpretation of their findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Anxiolytic-like activity of the mGLU2/3 receptor agonist LY354740 in the elevated plus maze test is disrupted in metabotropic glutamate receptor 2 and 3 knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LY-2794193 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Activation of Metabotropic Glutamate Receptors Protects Nerve Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent, stereoselective, and brain region selective modulation of second messengers in the rat brain by (+)LY354740, a novel group II metabotropic glutamate receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
A Comparative Guide to LY2794193 and Other mGlu3 Receptor Agonists for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabotropic glutamate (B1630785) receptor 3 (mGlu3) agonist LY2794193 with other relevant compounds, supported by experimental data and detailed methodologies.
Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play a crucial modulatory role in synaptic transmission and neuronal excitability. Among the eight subtypes, the mGlu3 receptor has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. This compound is a novel, highly potent and selective mGlu3 receptor agonist. This guide compares its pharmacological profile to that of LY379268, a widely studied and potent, but less selective, group II mGluR agonist.
Quantitative Comparison of Agonist Properties
The following tables summarize the binding affinities and functional potencies of this compound and LY379268 for human mGlu2 and mGlu3 receptors.
Table 1: Binding Affinity (Ki) of mGlu3 Receptor Agonists
| Compound | hmGlu3 Ki (nM) | hmGlu2 Ki (nM) | Selectivity (hmGlu2 Ki / hmGlu3 Ki) |
| This compound | 0.927 | 412 | ~444-fold |
| LY379268 | 4.48 | 2.69 | ~0.6-fold (mGlu2 selective) |
Table 2: Functional Potency (EC50) of mGlu3 Receptor Agonists
| Compound | hmGlu3 EC50 (nM) | hmGlu2 EC50 (nM) |
| This compound | 0.47 | 47.5 |
| LY379268 | 4.48 | 2.69 |
Experimental Protocols
The data presented in this guide are derived from standard and robust in vitro pharmacological assays. The general methodologies for these key experiments are outlined below.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. These competitive binding experiments are used to determine the inhibition constant (Ki) of a test compound.
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human mGlu2 or mGlu3 receptor.
-
Incubation: A fixed concentration of a radiolabeled ligand that is known to bind to the target receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound or LY379268).
-
Separation of Bound and Free Ligand: After reaching equilibrium, the reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays (cAMP Accumulation Assay)
Functional assays measure the biological response of a receptor to an agonist. For mGlu3 receptors, which are Gi/Go-coupled, agonist activation leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
-
Cell Culture: Cells stably expressing the human mGlu2 or mGlu3 receptor are cultured and plated.
-
Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Adenylyl cyclase is stimulated with forskolin (B1673556) to increase basal cAMP levels.
-
Agonist Treatment: Cells are then treated with varying concentrations of the test agonist (e.g., this compound or LY379268).
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable method, such as a competitive immunoassay with a labeled cAMP tracer.
-
Data Analysis: The concentration-response curve for the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is plotted, and the EC50 value (the concentration of agonist that produces 50% of the maximal inhibitory effect) is determined.
Caption: Workflow for a cAMP functional assay for Gi/Go-coupled receptors.
Signaling Pathway of mGlu3 Receptor Agonists
This compound and other mGlu3 receptor agonists act through the Gi/Go signaling pathway. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated G protein. The Gαi/o subunit then dissociates and inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cAMP. The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent downstream effects on gene transcription and cellular function.
Caption: Gi/Go-coupled signaling pathway of mGlu3 receptor agonists.
Concluding Remarks
This compound represents a significant advancement in the development of selective mGlu3 receptor agonists. Its high potency and remarkable selectivity for mGlu3 over mGlu2 make it an invaluable tool for elucidating the specific physiological and pathophysiological roles of the mGlu3 receptor. In contrast, while LY379268 is a potent group II mGluR agonist, its comparable activity at both mGlu2 and mGlu3 receptors necessitates careful interpretation of experimental results. For studies aiming to specifically probe the function of the mGlu3 receptor, this compound is the superior choice. The detailed experimental protocols provided herein should enable researchers to rigorously evaluate the activity of these and other mGlu3 receptor agonists in their own experimental systems.
A Comparative Analysis of the mGlu3 Agonist LY2794193 and mGlu3 Positive Allosteric Modulators
A landscape of limited selective tools necessitates a nuanced comparison between the orthosteric agonist LY2794193 and the broader class of dual mGlu2/mGlu3 positive allosteric modulators (PAMs). This guide provides a comprehensive analysis for researchers in neuroscience and drug development, offering a detailed examination of their distinct mechanisms, pharmacological properties, and the experimental frameworks used for their evaluation.
The metabotropic glutamate (B1630785) receptor 3 (mGlu3) is a promising therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia, anxiety, and depression.[1][2] Modulation of mGlu3 activity can be achieved through different pharmacological approaches, primarily through direct activation by orthosteric agonists or by potentiation of the endogenous glutamate signal via positive allosteric modulators (PAMs).
This compound is a highly potent and selective orthosteric agonist of the mGlu3 receptor.[3] It binds to the same site as the endogenous ligand, glutamate, to directly activate the receptor. In contrast, PAMs bind to a distinct, allosteric site on the receptor, and they only enhance the receptor's response to glutamate. This fundamental difference in their mechanism of action is a critical consideration in their therapeutic application.
A significant challenge in the field is the limited availability of potent and truly selective mGlu3 PAMs.[3][4] Much of the research has been conducted with dual mGlu2/mGlu3 PAMs, which modulate both receptor subtypes.[1][2] This guide, therefore, presents a comparative analysis of this compound with representative dual mGlu2/mGlu3 PAMs, highlighting the current state of the art and the existing gaps in pharmacological tools.
Quantitative Data Presentation
The following tables summarize the in vitro pharmacological data for the mGlu3 agonist this compound and representative dual mGlu2/mGlu3 PAMs.
Table 1: In Vitro Potency and Selectivity of this compound (mGlu3 Agonist)
| Compound | Target | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| This compound | hmGlu3 | 0.927 | 0.47 |
| hmGlu2 | 412 | 47.5 |
Data sourced from MedchemExpress.[3]
Table 2: In Vitro Potency of Representative Dual mGlu2/mGlu3 PAMs
| Compound | Target | Functional Potency (EC50, µM) | Efficacy (% Glutamate Max) |
| Compound 20 | mGlu2 | 0.16 | 98 |
| mGlu3 | 2.7 | 52 | |
| Compound 44 | mGlu2 | 0.041 | 100 |
| mGlu3 | 0.46 | 94 | |
| Compound 74 | mGlu2 | 0.021 | 100 |
| mGlu3 | 0.19 | 100 |
Data for Compounds 20, 44, and 74 sourced from a 2014 publication in the Journal of Medicinal Chemistry.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound and mGlu3 PAMs are provided below.
In Vitro Assays
1. Calcium Flux Assay for mGlu3 Receptor Activation
This assay is used to determine the potency and efficacy of compounds that activate Gq-coupled pathways or Gi/o-coupled receptors co-expressed with a promiscuous G-protein.
-
Cell Line: HEK293 cells stably co-expressing the human mGlu3 receptor and a promiscuous G-protein such as Gα15 or Gα16.
-
Assay Principle: Activation of the mGlu3 receptor, when coupled to a promiscuous G-protein, leads to the activation of phospholipase C, which in turn mobilizes intracellular calcium. This change in intracellular calcium concentration is detected by a calcium-sensitive fluorescent dye.
-
Protocol:
-
Cell Plating: Seed the HEK293-hmGlu3-Gα16 cells into 384-well black-walled, clear-bottom microplates at a density of 20,000 cells per well and incubate overnight.
-
Dye Loading: The next day, remove the culture medium and add a calcium-sensitive dye solution (e.g., Fluo-4 AM) to each well. Incubate the plate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of the test compounds (e.g., this compound or a PAM). For PAMs, a co-addition of a sub-maximal concentration (EC20) of glutamate is required.
-
Signal Detection: Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to measure the fluorescence intensity before and after the addition of the compounds.
-
Data Analysis: The increase in fluorescence intensity is proportional to the intracellular calcium concentration. The data is normalized to the maximum response induced by a saturating concentration of glutamate. EC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
2. cAMP Accumulation Assay for Gi/o-Coupled Receptor Inhibition
This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), which is the canonical signaling pathway for Gi/o-coupled receptors like mGlu3.
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human mGlu3 receptor.
-
Assay Principle: The mGlu3 receptor, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay measures the reduction in forskolin-stimulated cAMP accumulation.
-
Protocol:
-
Cell Plating: Plate the cells in a 384-well microplate and incubate overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound (e.g., this compound).
-
Stimulation: Add forskolin (B1673556) (an adenylyl cyclase activator) to all wells, except for the negative control, to stimulate cAMP production.
-
Cell Lysis and Detection: After a defined incubation period, lyse the cells and measure the cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
Data Analysis: The decrease in the detected signal (in a competitive assay format) corresponds to the inhibition of cAMP production. The IC50 values are determined from the concentration-response curves.
-
In Vivo Assays
1. Phencyclidine (PCP)-Induced Hyperlocomotion in Rats
This is a widely used animal model to assess the potential antipsychotic-like activity of novel compounds. PCP, an NMDA receptor antagonist, induces a hyperlocomotor state in rodents that is considered to be a model of the positive symptoms of schizophrenia.[5][6]
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).
-
Protocol:
-
Habituation: Acclimate the rats to the open-field arenas for a period of 30-60 minutes before drug administration.
-
Drug Administration: Administer the test compound (e.g., this compound or a PAM) via the desired route (e.g., intraperitoneal or oral).
-
PCP Challenge: After a pre-treatment period (e.g., 30-60 minutes), administer a psychostimulant dose of PCP (e.g., 2.5-5.0 mg/kg, subcutaneous).
-
Locomotor Activity Recording: Immediately after the PCP injection, place the rats back into the open-field arenas and record their locomotor activity (e.g., distance traveled, beam breaks) for a period of 60-90 minutes.
-
Data Analysis: Compare the locomotor activity of the PCP-treated group with the groups pre-treated with the test compound. A significant reduction in PCP-induced hyperlocomotion is indicative of potential antipsychotic-like efficacy.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: mGlu3 receptor signaling pathway.
Caption: Experimental workflow for mGlu3 PAM evaluation.
Caption: Logical relationship for comparative analysis.
References
- 1. Design and Synthesis of Systemically Active Metabotropic Glutamate Subtype-2 and -3 (mGlu2/3) Receptor Positive Allosteric Modulators (PAMs): Pharmacological Characterization and Assessment in a Rat Model of Cocaine Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of systemically active metabotropic glutamate subtype-2 and -3 (mGlu2/3) receptor positive allosteric modulators (PAMs): pharmacological characterization and assessment in a rat model of cocaine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 4. Advances in translating mGlu2 and mGlu3 receptor selective allosteric modulators as breakthrough treatments for affective disorders and alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Repeated Ropinirole Treatment on Phencyclidine-Induced Hyperlocomotion, Prepulse Inhibition Deficits, and Social Avoidance in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phencyclidine-induced stereotyped behaviour and social isolation in rats: a possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of LY2794193 and Standard Therapies in Absence Epilepsy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel mGlu3 receptor agonist, LY2794193, against established first-line treatments for absence epilepsy: ethosuximide (B1671622), valproic acid, and lamotrigine (B1674446). The following analysis is based on preclinical data from the well-established WAG/Rij rat model of absence epilepsy.
This guide synthesizes quantitative efficacy data, details the experimental methodologies employed in key studies, and visualizes the relevant signaling pathways to offer a comprehensive overview for drug development and research applications.
Efficacy Comparison in the WAG/Rij Rat Model
The efficacy of this compound and standard anti-epileptic drugs (AEDs) in reducing seizure activity, specifically spike-wave discharges (SWDs), in the WAG/Rij rat model is summarized below. This model is a well-validated genetic model for childhood absence epilepsy.
| Compound | Dosage | Route of Administration | Efficacy in Reducing Spike-Wave Discharges (SWDs) |
| This compound | 1 mg/kg | Intraperitoneal (i.p.) | Reduction in the number and total duration of SWDs observed after 60 minutes. |
| 10 mg/kg | Intraperitoneal (i.p.) | Faster onset of action, with a 50% reduction in the number and total duration of SWDs within 30 minutes. | |
| Ethosuximide | ~80 mg/kg/day | Per os (in drinking water) | Significant decrease in the development of SWDs after long-term treatment. |
| 300 mg/kg/day | Per os (in drinking water) | Almost complete suppression of SWDs.[1] | |
| Valproic Acid | 300 mg/kg | Per os (daily) | Showed antiepileptogenic effects in WAG/Rij rats. |
| Lamotrigine | 10 mg/kg | Per os (twice daily for 35 days) | Significant decrease in total SWD duration, number, and mean duration. |
| 15 mg/kg and 30 mg/kg | Intraperitoneal (i.p.) | Reversed diminished prepulse inhibition (a measure of sensorimotor gating) in WAG/Rij rats.[2][3] |
Detailed Experimental Protocols
The methodologies for the key experiments cited in this guide are detailed below to provide a clear understanding of the experimental conditions.
This compound Efficacy Study
-
Animal Model: Symptomatic adult male WAG/Rij rats (6-7 months old), a genetic model of absence epilepsy, were used. Age-matched Wistar rats served as controls.
-
Drug Administration: this compound was administered intraperitoneally (i.p.) at doses of 1 mg/kg and 10 mg/kg.
-
EEG Recording: Electroencephalogram (EEG) recordings were performed to monitor spike-wave discharges (SWDs).
-
Data Analysis: The number and total duration of SWDs were quantified and compared between the treated and control groups.
Ethosuximide Efficacy Studies
-
Animal Model: Male WAG/Rij rats were used.
-
Drug Administration:
-
For long-term studies, ethosuximide was administered in the drinking water at a dose of approximately 80 mg/kg/day or 300 mg/kg/day.[1]
-
Treatment was initiated in young rats (around 1 month of age) before the full development of spontaneous seizures and continued for several weeks or months.
-
-
EEG Recording: EEG was recorded at different time points to assess the development and severity of SWDs.
-
Data Analysis: The number, duration, and frequency of SWDs were compared between ethosuximide-treated and untreated control rats.
Valproic Acid Efficacy Study
-
Animal Model: WAG/Rij rats were used to study the antiepileptogenic effects.
-
Drug Administration: Valproic acid was administered orally (p.o.) at a daily dose of 300 mg/kg.
-
Behavioral and Electrophysiological Analysis: The study assessed the impact of valproic acid on the development of epilepsy and associated comorbidities.
Lamotrigine Efficacy Studies
-
Animal Model: Long-Evans rats with spontaneous SWDs and WAG/Rij rats were used.
-
Drug Administration:
-
EEG and Behavioral Analysis: Cortical activity was recorded to assess SWDs. Prepulse inhibition (PPI) was measured to evaluate sensorimotor gating.
-
Data Analysis: The effects of lamotrigine on SWD characteristics and PPI were compared to vehicle-treated control groups.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms through which this compound and standard AEDs exert their anti-seizure effects are illustrated in the following diagrams.
Caption: Mechanism of action for this compound.
Caption: Mechanisms of action for standard absence epilepsy drugs.
Concluding Remarks
The preclinical data presented in this guide suggest that this compound, a selective mGlu3 receptor agonist, demonstrates significant efficacy in a well-established animal model of absence epilepsy. Its novel mechanism of action, which involves the modulation of glutamate neurotransmission and enhancement of glutamate uptake, distinguishes it from standard first-line therapies that primarily target ion channels or GABAergic systems.
The quantitative data indicates a dose-dependent reduction in seizure activity with this compound, comparable to the effects observed with ethosuximide, valproic acid, and lamotrigine in similar preclinical models. The detailed experimental protocols provided offer a basis for the replication and further investigation of these findings.
For researchers and drug development professionals, this compound represents a promising therapeutic candidate for absence epilepsy. Further investigation, including direct comparative studies and clinical trials, will be crucial to fully elucidate its therapeutic potential and position it within the existing landscape of epilepsy treatments.
References
In Vivo Validation of LY2794193's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of LY2794193, a highly potent and selective metabotropic glutamate (B1630785) receptor 3 (mGlu3) agonist, with alternative compounds. The supporting experimental data is summarized for easy comparison, and detailed methodologies for key experiments are provided.
Mechanism of Action of this compound
This compound exerts its effects by selectively activating mGlu3 receptors. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) formation.[1] In the context of absence seizures, this mechanism is believed to modulate the activity of the cortico-thalamo-cortical circuit, which is implicated in the generation of spike-wave discharges (SWDs).[1] Furthermore, in vivo studies have demonstrated that this compound can enhance the protein levels of the glutamate transporters GAT1, GLAST, and GLT-1 in the thalamus and somatosensory cortex.[1]
References
A Comparative Guide to the Pharmacokinetic Profiles of mGlu3 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic profiles of metabotropic glutamate (B1630785) receptor 3 (mGlu3) agonists. Due to the limited availability of publicly accessible, head-to-head comparative studies on selective mGlu3 agonists, this document focuses on the available data for a key selective agonist, LY2794193, and establishes a framework for comparing future compounds. The aim is to offer an objective summary of performance supported by experimental data to aid in the research and development of novel therapeutics targeting the mGlu3 receptor.
mGlu3 Agonist Pharmacokinetic Data
The following table summarizes the known pharmacokinetic parameters for the selective mGlu3 agonist this compound in male Sprague-Dawley rats. This data provides a baseline for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a selective compound targeting this receptor.
| Compound | Species | Route of Administration | Dose | Cmax (µM) | Tmax (h) | AUC (µM*h) | Half-life (t½) (h) | Bioavailability (%) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Brain Penetration |
| This compound | Male Sprague-Dawley Rat | Intravenous (i.v.) | 1 mg/kg | - | - | - | 3.1 | - | 18.3 | 1.17 | Data not available |
| Male Sprague-Dawley Rat | Subcutaneous (s.c.) | 3 mg/kg | 6.78 | 0.44 | 9.9 | - | 121 | - | - | Data not available |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic assessment of specific mGlu3 agonists are often proprietary. However, a general methodology for conducting such studies in rodents is outlined below. This protocol is representative of the steps typically taken to generate the data presented in the table above.
Objective: To determine the pharmacokinetic profile of an mGlu3 agonist in rodents (e.g., Sprague-Dawley rats) following intravenous and subcutaneous administration.
Materials:
-
mGlu3 agonist test compound
-
Vehicle solution (e.g., saline, PBS with solubilizing agents as required)
-
Male Sprague-Dawley rats (typically 8-10 weeks old)
-
Dosing syringes and needles
-
Blood collection tubes (e.g., with EDTA or heparin)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS for bioanalysis)
Procedure:
-
Animal Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the study, with free access to food and water.
-
Dosing:
-
Intravenous (i.v.) Administration: The mGlu3 agonist is dissolved in a suitable vehicle and administered as a single bolus injection into the tail vein. The dose volume is typically low (e.g., 1-2 mL/kg).
-
Subcutaneous (s.c.) Administration: The mGlu3 agonist, dissolved in vehicle, is injected into the subcutaneous space, usually in the dorsal region.
-
-
Blood Sampling:
-
Blood samples are collected at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
For each time point, a small volume of blood (e.g., 100-200 µL) is drawn, typically from the tail vein or another appropriate site.
-
Blood samples are immediately placed in anticoagulant-treated tubes.
-
-
Plasma Preparation:
-
Blood samples are centrifuged (e.g., at 4°C, 2000 x g for 10 minutes) to separate the plasma.
-
The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.
-
-
Bioanalysis:
-
The concentration of the mGlu3 agonist in the plasma samples is quantified using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
A standard curve is prepared using known concentrations of the test compound in blank plasma to allow for accurate quantification.
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic modeling software (e.g., Phoenix WinNonlin).
-
Key parameters calculated include: Maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), clearance (CL), and volume of distribution (Vd). Bioavailability (F) for the s.c. route is calculated as (AUCs.c. / AUCi.v.) * (Dosei.v. / Doses.c.) * 100.
-
mGlu3 Receptor Signaling Pathway
Activation of the mGlu3 receptor, a member of the Group II metabotropic glutamate receptors, initiates a signaling cascade that primarily results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This canonical pathway plays a crucial role in modulating neuronal excitability and synaptic transmission.
Experimental Workflow for Pharmacokinetic Analysis
The process of determining the pharmacokinetic profile of a drug candidate involves a series of well-defined steps, from initial compound administration to the final data analysis. This workflow ensures the generation of reliable and reproducible data crucial for drug development decisions.
Replicating Published Findings on LY2794193: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published findings on LY2794193, a potent and selective metabotropic glutamate (B1630785) receptor 3 (mGlu3) agonist. It is designed to assist researchers in replicating and building upon existing data by offering a detailed comparison with alternative compounds, complete with experimental protocols and visual aids.
Comparative Analysis of mGlu Receptor Agonists
This compound stands out for its high potency and selectivity for the mGlu3 receptor. The following tables summarize its in vitro pharmacological profile in comparison to other commonly used mGlu receptor agonists.
Table 1: Binding Affinity (Ki) of mGlu Receptor Agonists
| Compound | hmGlu3 Ki (nM) | hmGlu2 Ki (nM) | Other mGluR Ki (nM) | Selectivity (mGlu2/mGlu3) |
| This compound | 0.927 [1] | 412 [1] | - | ~444-fold |
| LY354740 | 94 ± 10 | 99 ± 7 | - | ~1-fold |
| LY379268 | 5.8 | 14.1 | No activity at mGlu1a, 4a, 5a, 7a | ~2.4-fold |
| LY341495 (antagonist) | 1.3 | 2.3 | mGlu8: 173, mGlu7a: 990, mGlu1a: 6800, mGlu5a: 8200, mGlu4a: 22000 | ~1.8-fold |
Table 2: Functional Potency (EC50/IC50) of mGlu Receptor Agonists
| Compound | hmGlu3 EC50/IC50 (nM) | hmGlu2 EC50/IC50 (nM) | Other mGluR EC50/IC50 (nM) |
| This compound | 0.47 [1] | 47.5 [1] | - |
| LY354740 | 24.3 ± 0.5 | 5.1 ± 0.3 | mGlu4, 7, 1a, 5a: >100,000 |
| LY379268 | 4.48 | 2.69 | No activity at mGlu1a, 4a, 5a, 7a |
| LY341495 (antagonist) | 14 | 21 | mGlu1a: 7800, mGlu5a: 8200, mGlu8: 170, mGlu7: 990, mGlu4: 22000 |
In Vivo Pharmacological Profile of this compound
Published studies have demonstrated the in vivo efficacy of this compound in rodent models of neurological and psychiatric disorders.
Table 3: Summary of In Vivo Studies on this compound
| Animal Model | Dosing | Route of Administration | Key Findings | Reference |
| PCP-induced hyperlocomotion in rats | 1, 3, 10, 30 mg/kg | Subcutaneous (s.c.) | Dose-dependent reduction in ambulations.[1] | [1] |
| Absence seizures in WAG/Rij rats | 1, 10 mg/kg | Intraperitoneal (i.p.) | Reduced the number and duration of spike-wave discharges.[2][3] | [2][3] |
| Pharmacokinetics in Male Sprague-Dawley rats | 1 mg/kg | Intravenous (i.v.) | Moderate clearance (18.3 mL/min/kg) and volume of distribution (1.17 L/kg) with a plasma half-life of 3.1 hours.[1] | [1] |
| Pharmacokinetics in Male Sprague-Dawley rats | 3 mg/kg | Subcutaneous (s.c.) | Rapid plasma appearance (Tmax = 0.44 h) with a bioavailability of 121%.[1] | [1] |
Experimental Protocols
To facilitate the replication of these findings, detailed experimental methodologies are provided below.
Radioligand Binding Assay (for Ki determination)
A detailed protocol for the radioligand binding assay specific to the determination of this compound's Ki value was not explicitly available in the reviewed literature. However, a general protocol for competitive radioligand binding assays for mGlu receptors is as follows:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human mGlu3 or mGlu2 receptor.
-
Radioligand: A suitable radioligand, such as [3H]-LY341495, is used.
-
Assay Buffer: A typical buffer would be 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2.
-
Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the competing ligand (e.g., this compound) in the assay buffer.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Formation Assay (for EC50 determination)
This protocol is based on the methodology used to assess the inhibition of forskolin-stimulated cAMP formation.[2]
-
Cell Culture: Use cells stably expressing the human mGlu3 or mGlu2 receptor.
-
Assay Medium: A suitable buffer such as a HEPES-buffered saline solution.
-
Procedure:
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the agonist (e.g., this compound).
-
Stimulate the cells with forskolin (B1673556) to induce cAMP production.
-
Incubate for a defined period.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based).
-
-
Data Analysis: Plot the concentration-response curve and determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP formation.
Calcium Oscillation Assay
A specific, detailed protocol for the calcium oscillation assay used to test this compound was not found in the reviewed literature. However, a general methodology for such an assay in primary neurons is outlined below.
-
Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured on poly-D-lysine coated plates.
-
Calcium Indicator Loading: Neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Procedure:
-
Establish a baseline fluorescence reading of the cultured neurons.
-
Add varying concentrations of the test compound (this compound).
-
Record the changes in intracellular calcium concentration over time using a fluorescence microscope or a plate reader equipped for kinetic reads.
-
-
Data Analysis: Analyze the frequency, amplitude, and duration of the calcium oscillations. Determine the EC50 value for the inhibition of spontaneous calcium transients.
Signaling Pathways and Workflows
mGlu3 Receptor Signaling Pathway
Activation of the mGlu3 receptor, a Gi/o-coupled GPCR, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA).
Caption: mGlu3 Receptor Signaling Cascade.
Experimental Workflow for a GPCR Agonist Radioligand Binding Assay
The following diagram illustrates a typical workflow for determining the binding affinity of a novel agonist for a G-protein coupled receptor (GPCR) using a competitive radioligand binding assay.
Caption: Radioligand Binding Assay Workflow.
References
Structural Basis for LY2794193's Remarkable Selectivity for the mGlu3 Receptor
A comprehensive analysis of LY2794193, a potent and highly selective agonist for the metabotropic glutamate (B1630785) receptor 3 (mGlu3), reveals a nuanced structural basis for its preferential binding over the closely related mGlu2 receptor. This guide provides a comparative overview of this compound's performance against other mGlu2/3 receptor ligands, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
This compound, a derivative of the non-selective group II mGlu receptor agonist LY354740, demonstrates a significant leap in achieving subtype selectivity.[1] This selectivity is critical for dissecting the individual physiological roles of mGlu2 and mGlu3 and for developing more targeted therapeutics for a range of neurological and psychiatric disorders.
Comparative Performance of mGlu2/3 Receptor Agonists
The selectivity of this compound for the human mGlu3 (hmGlu3) receptor over the human mGlu2 (hmGlu2) receptor is evident in both binding affinity (Ki) and functional potency (EC50) data. Below is a summary of these values for this compound and its parent compound, LY354740.
| Compound | hmGlu3 Ki (nM) | hmGlu2 Ki (nM) | Selectivity (hmGlu2 Ki / hmGlu3 Ki) | hmGlu3 EC50 (nM) | hmGlu2 EC50 (nM) | Selectivity (hmGlu2 EC50 / hmGlu3 EC50) |
| This compound | 0.927 | 412 | ~444-fold | 0.47 | 47.5 | ~101-fold |
| LY354740 | 24.3 | 5.1 | ~0.2-fold (mGlu2 selective) | - | - | - |
Data compiled from publicly available sources.[2]
The Structural Determinants of Selectivity
The high degree of homology between mGlu2 and mGlu3 receptors has historically made the development of selective ligands challenging. However, cryogenic electron microscopy (cryo-EM) studies of the human mGlu3 homodimer in complex with this compound have elucidated the key structural features governing its selectivity.[3]
The critical interaction lies within the agonist-binding pocket, specifically involving residue Aspartate 279 (D279) in mGlu3, which corresponds to Glutamate 273 (E273) in mGlu2.[3] The m-methoxyphenyl ring of this compound forms crucial hydrogen bonds with Serine 100 (S100) and D279, a π-π stacking interaction with Tyrosine 150 (Y150), and a cation-π interaction with Arginine 277 (R277).[3]
Site-directed mutagenesis studies have confirmed the pivotal role of D279. Mutating D279 to a glutamate in the mGlu3 receptor resulted in a 15-fold decrease in the potency of this compound.[3] Conversely, introducing an aspartate at the corresponding position in the mGlu2 receptor (E273D) led to a 10-fold increase in this compound's affinity.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical signaling pathway for group II mGlu receptors and a typical experimental workflow for determining the selectivity of a novel agonist.
Caption: Canonical Gi/o-coupled signaling pathway for the mGlu3 receptor.
Caption: A generalized workflow for determining the selectivity of a GPCR agonist.
Experimental Protocols
Radioligand Binding Assay (for Ki determination)
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound.
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing either the human mGlu2 or mGlu3 receptor.
-
Assay Buffer: A suitable binding buffer is prepared (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-LY341495), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Inhibition Functional Assay (for EC50 determination)
This protocol describes a method to measure the functional potency (EC50) of an agonist at Gi/o-coupled receptors like mGlu3 by quantifying the inhibition of cAMP production.
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing the human mGlu3 receptor are cultured to an appropriate confluency.
-
Cell Plating: Cells are seeded into 384-well white opaque plates and incubated overnight.
-
Compound Preparation: Serial dilutions of the test agonist (e.g., this compound) are prepared in an appropriate assay buffer.
-
Assay Procedure:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
The cells are then treated with the various concentrations of the test agonist.
-
Forskolin, an adenylyl cyclase activator, is added to all wells (except for the basal control) to stimulate cAMP production.
-
The plate is incubated for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection: The reaction is stopped, and the intracellular cAMP levels are measured using a commercially available detection kit (e.g., HTRF, AlphaScreen, or a bioluminescent assay).
-
Data Analysis: The data are normalized to the forskolin-only control (100% cAMP production) and the basal control (0% cAMP production). A concentration-response curve is generated, and the EC50 value is determined using a sigmoidal dose-response model.
Site-Directed Mutagenesis
This protocol provides a general outline for creating a point mutation in the mGlu3 receptor.
-
Primer Design: Design complementary forward and reverse primers containing the desired mutation (e.g., to change the codon for D279 to that of glutamate). The primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase, the plasmid DNA containing the wild-type mGlu3 gene as a template, and the mutagenic primers. The reaction cycles are optimized to amplify the entire plasmid.
-
Template DNA Digestion: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental (wild-type) DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
Transformation: The DpnI-treated DNA is transformed into competent E. coli cells.
-
Selection and Sequencing: Transformed colonies are selected, and the plasmid DNA is isolated. The presence of the desired mutation and the absence of any other unintended mutations are confirmed by DNA sequencing.
Cryo-Electron Microscopy
The following is a simplified overview of the workflow for determining the structure of the mGlu3-LY2794193 complex.
-
Protein Expression and Purification: The full-length human mGlu3 receptor is overexpressed in a suitable expression system (e.g., insect or mammalian cells) and purified in the presence of this compound to ensure the stability of the complex.
-
Grid Preparation: A small volume of the purified protein-ligand complex is applied to an EM grid. The grid is then blotted to create a thin film and rapidly plunge-frozen in liquid ethane (B1197151) to vitrify the sample.
-
Data Collection: The vitrified grids are imaged using a transmission electron microscope equipped with a direct electron detector. A large number of images (micrographs) are collected.
-
Image Processing:
-
Motion Correction: The individual frames of each micrograph are aligned to correct for beam-induced motion.
-
CTF Estimation: The contrast transfer function of the microscope is determined for each micrograph.
-
Particle Picking: Individual protein particles are identified and selected from the micrographs.
-
2D Classification: The selected particles are classified into different 2D class averages to remove noise and select for high-quality particles.
-
3D Reconstruction: An initial 3D model is generated, and the 2D class averages are used to reconstruct a 3D density map.
-
3D Refinement: The 3D map is refined to high resolution.
-
-
Model Building and Refinement: An atomic model of the mGlu3-LY2794193 complex is built into the final 3D density map and refined to fit the experimental data.
References
Orthosteric vs. Allosteric Modulation of mGlu3 Receptors: A Comparative Guide for Researchers
An in-depth analysis of two distinct approaches to modulating the metabotropic glutamate (B1630785) receptor 3, offering a comparative overview of their mechanisms, pharmacological profiles, and the experimental methodologies used for their characterization.
The metabotropic glutamate receptor 3 (mGlu3), a class C G-protein coupled receptor (GPCR), has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders. Its modulation can be achieved through two primary mechanisms: orthosteric and allosteric modulation. Orthosteric ligands bind to the highly conserved glutamate binding site, directly activating or blocking the receptor. In contrast, allosteric modulators bind to a topographically distinct site, offering a more nuanced "dimmer switch" approach to receptor modulation by enhancing or inhibiting the effects of the endogenous agonist, glutamate. This guide provides a detailed comparison of these two modulatory approaches, supported by quantitative data, experimental protocols, and signaling pathway diagrams to aid researchers in the field of drug discovery and neuropharmacology.
Quantitative Comparison of mGlu3 Receptor Modulators
The pharmacological profiles of orthosteric and allosteric modulators of the mGlu3 receptor are distinct. Orthosteric agonists typically exhibit high potency in activating the receptor, while antagonists competitively block this activation. Allosteric modulators, on the other hand, are characterized by their ability to modulate the potency and/or efficacy of an orthosteric agonist. The following tables summarize the quantitative data for representative orthosteric and allosteric modulators of the mGlu3 receptor.
| Orthosteric Agonists | Receptor | EC50 (nM) | Notes |
| LY379268 | hmGlu3 | 4.48 | A potent and selective group II mGlu receptor agonist.[1][2][3][4][5] |
| LY354740 | hmGlu3 | 24.3 | A highly selective and potent group II mGlu receptor agonist.[6][7][8][9][10] |
| Orthosteric Antagonists | Receptor | Ki (nM) | IC50 (nM) | Notes |
| MGS0039 | mGluR3 | 4.5 | - | A potent and selective group II mGluR antagonist.[11][12] |
| LY341495 | mGlu3 | - | 14 | A potent group II mGlu receptor antagonist.[5] |
| Negative Allosteric Modulators (NAMs) | Receptor | IC50 (nM) | Notes |
| VU0650786 | mGlu3 | 392 | A potent, selective, and CNS penetrant mGlu3 NAM.[13][14][15][16][17] |
| ML289 | mGlu3 | 649 | A selective mGlu3 NAM with greater than 15-fold selectivity over mGlu2.[8] |
| Positive Allosteric Modulators (PAMs) | Receptor | EC50 (nM) | Notes |
| Compound 74 (from Dhanya et al., 2014) | mGlu3 | ~1,000 | A dual mGlu2/3 PAM.[6] |
| VU6023326 | mGlu3 | Potent (specific EC50 not provided) | A recently reported dual mGlu2/mGlu3 PAM.[9] |
Signaling Pathways and Modulation
The mGlu3 receptor primarily couples to the Gαi/o subunit of the G-protein complex. Activation of the receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, mGlu3 receptor activation can modulate the activity of various ion channels and other downstream signaling cascades, including the MAPK and PI3K pathways, which are implicated in synaptic plasticity.[1][18] Allosteric modulators can fine-tune this signaling in a manner distinct from the "on/off" switch of orthosteric ligands.
Caption: mGlu3 receptor signaling and points of modulation.
Experimental Protocols
The characterization of orthosteric and allosteric modulators of mGlu3 receptors relies on a suite of in vitro assays. Below are detailed methodologies for three key experiments.
Experimental Workflow
Caption: General workflow for mGlu3 modulator characterization.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound to the mGlu3 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membranes from cells expressing recombinant human mGlu3 receptors.
-
Radioligand: [3H]LY341495 (a high-affinity group II mGlu receptor antagonist).[18]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2.
-
Test compounds and non-specific binding control (e.g., 10 µM LY341495).
-
96-well filter plates (e.g., Millipore GF/C).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound dilution (or vehicle for total binding, or non-specific control), 50 µL of [3H]LY341495 (final concentration ~1 nM), and 50 µL of mGlu3 receptor-containing membranes (20-50 µg protein/well).
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the mGlu3 receptor by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.[10][14][19]
Materials:
-
Membranes from cells expressing recombinant human mGlu3 receptors.
-
[35S]GTPγS (final concentration ~0.1 nM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.
-
GDP (final concentration 10 µM).
-
Test compounds (agonists, PAMs, NAMs).
-
Non-specific binding control (unlabeled GTPγS, 10 µM).
-
96-well filter plates and scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound. For PAMs and NAMs, also prepare a constant concentration of an orthosteric agonist (e.g., glutamate at its EC20).
-
In a 96-well plate, add 20 µL of assay buffer, 20 µL of test compound dilution, 20 µL of GDP, 20 µL of mGlu3 membranes, and 20 µL of [35S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration and wash with ice-cold buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity.
-
Data analysis involves plotting the stimulated [35S]GTPγS binding against the compound concentration to determine EC50 (for agonists and PAMs) or IC50 (for NAMs).
cAMP Functional Assay
This assay measures the functional consequence of mGlu3 receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Materials:
-
Cells stably expressing the human mGlu3 receptor.
-
Assay medium: DMEM with 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Test compounds.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
Procedure:
-
Plate the mGlu3-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with assay medium and pre-incubate for 30 minutes at 37°C.
-
Add serial dilutions of the test compound (for agonists) or the test compound followed by a fixed concentration of an agonist (for antagonists/NAMs) or an agonist at its EC20 (for PAMs).
-
Incubate for 15-30 minutes at 37°C.
-
Add forskolin (final concentration ~1-5 µM) to all wells except the basal control.
-
Incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of forskolin-stimulated cAMP accumulation and determine the EC50 or IC50 values.
Conclusion
Both orthosteric and allosteric modulation of mGlu3 receptors offer promising avenues for therapeutic intervention. Orthosteric ligands provide a direct and potent means of activating or blocking the receptor. However, the high conservation of the orthosteric site across mGlu receptor subtypes can pose a challenge for achieving selectivity.[2] Allosteric modulators, by targeting less conserved sites, can offer greater subtype selectivity and a more subtle, physiological modulation of receptor function.[2][3] The choice between these two strategies will depend on the specific therapeutic goal and the desired pharmacological profile. The experimental protocols detailed in this guide provide a robust framework for the identification and characterization of novel mGlu3 receptor modulators, facilitating the advancement of new therapies for neurological and psychiatric disorders.
References
- 1. Advances in translating mGlu2 and mGlu3 receptor selective allosteric modulators as breakthrough treatments for affective disorders and alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Modulation of Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptor homo- and heterodimers exhibit distinct responses to orthosteric and allosteric ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design and synthesis of systemically active metabotropic glutamate subtype-2 and -3 (mGlu2/3) receptor positive allosteric modulators (PAMs): pharmacological characterization and assessment in a rat model of cocaine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of the First Selective mGlu3 NAM from an mGlu5 PAM Hit - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Allosteric modulators enhance agonist efficacy by increasing the residence time of a GPCR in the active state - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. Discovery of a novel metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulator (PAM) extended probe: Characterization of ML292, a potent and selective mGlu4 PAM which produces efficacy alone or in combination with L-DOPA in preclinical rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. LY341495 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. [3H]LY341495 binding to group II metabotropic glutamate receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LY2794193 and Genetic Knockout/Knockdown for mGlu3 Receptor Validation
For researchers in neuroscience and drug development, validating the specific role of the metabotropic glutamate (B1630785) receptor 3 (mGlu3) is crucial for advancing therapies targeting this receptor. This guide provides a comparative overview of two primary validation methods: the use of the selective mGlu3 agonist, LY2794193, and genetic approaches such as mGlu3 knockout (KO) and knockdown.
This guide synthesizes experimental data from multiple studies to offer a comprehensive comparison of these validation tools, their experimental protocols, and their demonstrated effects in preclinical models.
Performance Comparison: Pharmacological vs. Genetic Approaches
Data Summary: Neuroprotection Against Excitotoxicity
One key function of mGlu3 is its role in neuroprotection. A pivotal study investigated the neuroprotective effects of the mGlu2/3 agonist LY379268 against NMDA-induced excitotoxicity in wild-type (WT), mGlu2 KO, and mGlu3 KO mice. This allows for a direct comparison of pharmacological activation in the presence and absence of the target receptor.
| Experimental Group | Treatment | Outcome Measure: Lesion Size (% of Control) | Interpretation |
| Wild-Type Mice | Vehicle | 100% | Baseline NMDA-induced lesion |
| LY379268 | 66% | Significant neuroprotection | |
| mGlu2 KO Mice | Vehicle | 100% | Baseline NMDA-induced lesion |
| LY379268 | 42% | Enhanced neuroprotection | |
| mGlu3 KO Mice | Vehicle | 100% | Baseline NMDA-induced lesion |
| LY379268 | 100% | Loss of neuroprotection |
Data synthesized from studies investigating the effects of mGlu2/3 agonists in knockout mice.
These data strongly suggest that the neuroprotective effect of LY379268 is mediated through the mGlu3 receptor. The complete loss of protection in mGlu3 KO mice serves as a powerful validation of the receptor's role in this process.
Data Summary: In Vivo Efficacy of this compound in an Epilepsy Model
A separate study demonstrates the in vivo efficacy of the selective mGlu3 agonist this compound in a WAG/Rij rat model of absence epilepsy. This provides evidence of the compound's ability to modulate neuronal circuits and produce a therapeutic effect through mGlu3 activation.
| Treatment Group | Dose (mg/kg, i.p.) | Outcome Measure: Reduction in Spike-Wave Discharges (SWDs) |
| Vehicle | - | Baseline |
| This compound | 1 | Significant reduction |
| This compound | 10 | Significant and more rapid reduction |
Data from a study of this compound in a rat model of epilepsy.[1][2]
Experimental Protocols
Detailed methodologies are essential for the replication and extension of these findings. Below are summarized protocols for key experiments cited in this guide.
NMDA-Induced Excitotoxicity in Mice
This protocol is used to assess the neuroprotective effects of compounds against glutamate-induced cell death.
-
Animal Model: Adult male C57BL/6J wild-type, mGlu2 KO, and mGlu3 KO mice.
-
Drug Administration: The mGlu2/3 agonist LY379268 is administered intraperitoneally (i.p.) at a dose of 10 mg/kg.
-
Induction of Excitotoxicity: 30 minutes after drug administration, mice are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted into the striatum. NMDA (N-methyl-D-aspartate) is then infused through the cannula to induce a localized excitotoxic lesion.
-
Assessment of Lesion Size: 24 to 48 hours post-lesion, animals are euthanized, and brains are collected. Brains are sectioned and stained with a marker for cell viability (e.g., TTC staining) or a neuronal marker (e.g., NeuN) to quantify the volume of the lesion.
In Vivo Administration of this compound and EEG Recording in Rats
This protocol is designed to evaluate the anti-seizure effects of this compound.
-
Animal Model: Adult male WAG/Rij rats, a genetic model of absence epilepsy.
-
Surgical Implantation: Rats are surgically implanted with electrodes for electroencephalogram (EEG) recording from the cortical surface.
-
Drug Administration: this compound is dissolved in saline and administered i.p. at doses of 1 or 10 mg/kg.[1][2]
-
EEG Recording and Analysis: EEG is recorded continuously before and after drug administration. The number and duration of spike-wave discharges (SWDs), the characteristic EEG feature of absence seizures, are quantified to determine the effect of the compound.[1]
Western Blotting for mGlu3 Receptor Expression
This protocol is used to confirm the absence of mGlu3 protein in knockout models.
-
Tissue Preparation: Brain tissue (e.g., cortex or hippocampus) is dissected from wild-type and mGlu3 KO mice.
-
Protein Extraction: Tissue is homogenized in a lysis buffer containing protease inhibitors to extract total protein.
-
SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the mGlu3 receptor, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The signal is visualized using a chemiluminescent substrate, revealing the presence or absence of the mGlu3 protein.
Visualizations: Pathways and Workflows
Signaling Pathway of mGlu3 Receptor
The mGlu3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can modulate various downstream effectors, influencing neurotransmitter release and cellular excitability.
Caption: Canonical signaling pathway of the mGlu3 receptor.
Experimental Workflow: Pharmacological vs. Genetic Validation
This diagram illustrates the logical flow for comparing the effects of a pharmacological agent with a genetic knockout to validate a drug's mechanism of action.
References
A Comparative Guide to In Vitro Assays for the mGlu3 Agonist LY2794193
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of common in vitro assays for characterizing the potent and selective metabotropic glutamate (B1630785) receptor 3 (mGlu3) agonist, LY2794193. The following sections detail the quantitative performance of this compound across various assay platforms, provide comprehensive experimental protocols, and illustrate the underlying signaling pathways and workflows.
Data Presentation: Quantitative Comparison of this compound Activity
The potency and selectivity of this compound have been determined using several key in vitro assays. The data below summarizes its performance at human mGlu3 and mGlu2 receptors.
| Assay Type | Parameter | hmGlu3 Value | hmGlu2 Value | Selectivity (hmGlu2/hmGlu3) |
| Radioligand Binding | Ki | 0.927 nM[1] | 412 nM[1] | ~444-fold |
| Functional (Ca2+ Oscillation) | EC50 | 0.47 nM[1] | 47.5 nM[1] | ~101-fold |
| Functional (Ca2+ Oscillation) - Biphasic Response | High-Affinity EC50 | 0.44 nM[1] | - | - |
| Low-Affinity EC50 | 43.6 nM[1] | - | - |
Key In Vitro Assays for this compound Characterization
The primary mechanism of action for mGlu3 receptors involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Functional assays for this compound, therefore, typically measure events downstream of G-protein activation.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for its receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for mGlu3 and other receptors.
Experimental Protocol:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human mGlu3 or mGlu2 receptor.
-
Compound Dilution: A range of concentrations of this compound is prepared.
-
Incubation: The cell membranes are incubated with a known concentration of a radiolabeled antagonist (e.g., [3H]LY341495) and varying concentrations of the unlabeled test compound (this compound).
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that displaces 50% of the radioligand) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
cAMP Inhibition Assay
This functional assay measures the ability of an agonist to inhibit the production of cAMP, a key second messenger.
Objective: To determine the functional potency (EC50) of this compound in inhibiting adenylyl cyclase.
Experimental Protocol:
-
Cell Culture: Cells expressing the mGlu3 receptor are cultured in appropriate media.
-
Adenylyl Cyclase Stimulation: The cells are treated with a stimulator of adenylyl cyclase, such as forskolin (B1673556), to induce cAMP production.
-
Compound Treatment: The cells are co-incubated with forskolin and varying concentrations of this compound.[2]
-
Lysis: After incubation, the cells are lysed to release the intracellular cAMP.
-
Detection: The concentration of cAMP is measured using various methods, such as competitive enzyme-linked immunosorbent assay (ELISA)[2], homogeneous time-resolved fluorescence (HTRF), or bioluminescent assays like the GloSensor™ cAMP Assay.[3]
-
Data Analysis: A dose-response curve is generated by plotting the inhibition of cAMP production against the concentration of this compound to determine the EC50 value.
Calcium (Ca2+) Flux/Oscillation Assay
This assay measures changes in intracellular calcium concentration, which can be modulated by mGlu3 receptor activation in certain cellular contexts.
Objective: To assess the functional potency of this compound by measuring its effect on intracellular calcium levels.
Experimental Protocol:
-
Cell Preparation: Rat cortical neurons or other suitable cells are plated in a multi-well format.[1]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[4] Intracellular esterases cleave the AM ester, trapping the dye inside the cells.
-
Baseline Measurement: A baseline fluorescence reading is taken before the addition of the compound.
-
Compound Addition: Varying concentrations of this compound are added to the wells.
-
Signal Detection: Changes in fluorescence, corresponding to changes in intracellular calcium concentration, are monitored in real-time using a fluorescence plate reader (e.g., a FlexStation).
-
Data Analysis: The peak fluorescence response is plotted against the concentration of this compound to generate a dose-response curve and determine the EC50. In some systems, like rat cortical neurons, this compound can exhibit a biphasic response, indicating high and low-affinity effects.[1]
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins, an early event in the GPCR signaling cascade.[5]
Objective: To quantify the ability of this compound to stimulate G-protein activation at the mGlu3 receptor.
Experimental Protocol:
-
Membrane Preparation: Cell membranes expressing the mGlu3 receptor are prepared.
-
Reaction Mixture: The membranes are incubated in a buffer containing GDP, MgCl2, and varying concentrations of this compound.
-
G-protein Activation: The reaction is initiated by the addition of [35S]GTPγS, a non-hydrolyzable analog of GTP. Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Incubation: The reaction is allowed to proceed for a defined period.
-
Separation: The reaction is terminated, and the membrane-bound [35S]GTPγS is separated from the unbound nucleotide, typically by filtration.
-
Detection: The amount of radioactivity incorporated into the membranes is measured by scintillation counting.
-
Data Analysis: The amount of [35S]GTPγS bound is plotted against the concentration of this compound to determine the EC50 and the maximal efficacy (Emax).
Visualizations
Signaling Pathway of this compound at the mGlu3 Receptor
Caption: Signaling pathway of this compound at the mGlu3 receptor.
Generalized Experimental Workflow for In Vitro Assays
Caption: Generalized workflow for in vitro characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 4. bu.edu [bu.edu]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Meta-analysis of LY2794193: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of LY2794193, a highly potent and selective mGlu3 receptor agonist. Herein, we objectively compare its performance with alternative compounds, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
This compound has emerged as a significant tool in neuroscience research, demonstrating therapeutic potential in a range of psychiatric and neurological disorders, including schizophrenia, anxiety, depression, and epilepsy. Its high selectivity for the metabotropic glutamate (B1630785) receptor 3 (mGlu3) offers a refined approach to modulating glutamatergic neurotransmission.
Comparative Performance Analysis
This compound is a derivative of the non-selective group II mGlu receptor agonist, LY354740. Its enhanced selectivity for mGlu3 over mGlu2 receptors represents a significant advancement in the field. This section provides a quantitative comparison of this compound with other relevant compounds.
Binding Affinity and Potency
The following table summarizes the binding affinity (Ki) and potency (EC50) of this compound in comparison to the non-selective agonist LY354740. The data highlights the remarkable selectivity of this compound for the human mGlu3 receptor.
| Compound | Receptor | Ki (nM) | EC50 (nM) | Reference |
| This compound | hmGlu3 | 0.927 | 0.47 | [1] |
| hmGlu2 | 412 | 47.5 | [1] | |
| LY354740 | hmGlu2 | - | 4.0 | [2] |
| hmGlu3 | - | 24.3 | [2] |
In Vivo Efficacy
The following table presents a summary of the in vivo effects of LY2794al and its comparators in preclinical models of neurological and psychiatric disorders.
| Model | Compound | Dose (mg/kg) | Route | Effect | Reference |
| PCP-induced Hyperlocomotion | This compound | 1-30 | s.c. | Dose-related reduction in ambulations | [1] |
| LY354740 | 1-10 | i.p. | No effect on amphetamine-induced hyperlocomotion | [3] | |
| Absence Seizures (WAG/Rij rats) | This compound | 1 and 10 | i.p. | Reduced number and duration of spike-wave discharges | [4][5][6] |
| LY379268 | - | - | Enhanced spike-wave discharges | [4] | |
| Depressive-like Behavior (Forced Swim Test) | This compound | 1 and 10 | i.p. | Reduced immobility time | [4][5][6] |
| Cocaine-induced Reinstatement | LY379268 | 1.0 and 3.0 | - | Attenuated reinstatement | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound.
cAMP Formation Assay
This protocol outlines the measurement of cyclic adenosine (B11128) monophosphate (cAMP) formation in response to mGlu3 receptor activation, a key downstream signaling event.
Objective: To quantify the inhibition of forskolin-stimulated cAMP production by this compound in cells expressing mGlu3 receptors.
Materials:
-
Cells stably expressing the human mGlu3 receptor
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)
-
384-well white opaque microplates
Procedure:
-
Cell Culture: Culture mGlu3-expressing cells to ~80-90% confluency.
-
Cell Plating: Harvest cells and seed them into a 384-well plate at a density of 2,000-4,000 cells/well. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a stock solution of forskolin.
-
Assay: a. Remove culture medium from the wells. b. Add 5 µL of this compound dilutions to the respective wells. c. Add 5 µL of forskolin solution to all wells except the basal control. The final concentration of forskolin should be one that elicits a submaximal cAMP response (typically 1-10 µM). d. Incubate for 30 minutes at room temperature. e. Add 10 µL of the cAMP detection reagent from the assay kit. f. Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate using a plate reader compatible with the assay kit's detection method (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET).
-
Data Analysis: Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of this compound and determine the EC50 value.
Phencyclidine (PCP)-Induced Hyperlocomotion in Rats
This protocol describes a behavioral model used to assess the antipsychotic-like potential of this compound.
Objective: To evaluate the effect of this compound on the increase in locomotor activity induced by the NMDA receptor antagonist, phencyclidine (PCP).
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Phencyclidine (PCP)
-
Vehicle (e.g., saline)
-
Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.
Procedure:
-
Acclimation: Acclimate the rats to the testing room for at least 1 hour before the experiment.
-
Habituation: Place each rat individually into an open-field chamber and allow for a 30-minute habituation period.
-
Drug Administration: a. Administer this compound (e.g., 1, 3, 10, 30 mg/kg, s.c.) or vehicle. b. 30 minutes after this compound administration, administer PCP (e.g., 5 mg/kg, s.c.) or vehicle.
-
Locomotor Activity Recording: Immediately after PCP administration, place the rats back into the activity chambers and record locomotor activity (e.g., distance traveled, number of beam breaks) for 60-90 minutes.
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals). Compare the total locomotor activity between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Forced Swim Test (FST) in Rats
This protocol details a widely used behavioral assay to screen for antidepressant-like effects.
Objective: To assess the effect of this compound on the duration of immobility in rats subjected to a forced swimming session.
Materials:
-
Male WAG/Rij rats (or other suitable strain)
-
This compound
-
Vehicle (e.g., saline)
-
A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
Procedure:
-
Drug Administration: Administer this compound (e.g., 1 or 10 mg/kg, i.p.) or vehicle 60 minutes before the test.
-
Test Session: a. Gently place each rat individually into the water-filled cylinder. b. The total duration of the test is 6 minutes. c. A trained observer, blind to the treatment conditions, should record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.
-
Post-Test: After the test, remove the rats from the water, dry them with a towel, and place them in a warm environment before returning them to their home cages.
-
Data Analysis: Compare the mean duration of immobility between the different treatment groups using an appropriate statistical test (e.g., t-test or ANOVA).
Signaling Pathways and Experimental Workflows
This section provides diagrams generated using Graphviz (DOT language) to visualize the signaling pathways of this compound, experimental workflows, and logical relationships.
Caption: Canonical signaling pathway of the mGlu3 receptor activated by this compound.
Caption: Experimental workflow for the PCP-induced hyperlocomotion model.
References
- 1. Effects of Repeated Ropinirole Treatment on Phencyclidine-Induced Hyperlocomotion, Prepulse Inhibition Deficits, and Social Avoidance in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the mGlu(5) receptor positive allosteric modulator ADX47273 and the mGlu(2/3) receptor agonist LY354740 in tests for antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blockade of phencyclidine-induced hyperlocomotion by clozapine and MDL 100,907 in rats reflects antagonism of 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. animal.research.wvu.edu [animal.research.wvu.edu]
- 6. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preferential Effects of the Metabotropic Glutamate 2/3 Receptor Agonist LY379268 on Conditioned Reinstatement versus Primary Reinforcement: Comparison between Cocaine and a Potent Conventional Reinforcer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of LY2794193: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of the mGlu3 Receptor Agonist, LY2794193.
Researchers and scientists handling this compound are advised to adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) with comprehensive disposal instructions for this compound is not publicly available, established best practices for the disposal of research-grade chemical compounds should be followed. This guide provides a procedural framework based on general laboratory safety principles.
I. Personal Protective Equipment (PPE) and Spill Management
Prior to handling this compound for disposal, it is imperative to be outfitted with the appropriate personal protective equipment. This includes, but is not limited to:
-
Safety Goggles: To protect against accidental splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To prevent skin and clothing contamination.
In the event of a spill, the area should be immediately secured. The spilled material should be contained using an absorbent, inert material such as sand, earth, or vermiculite. The absorbed material must then be collected and placed into a designated, sealed container for hazardous waste disposal.
II. Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in accordance with all federal, state, and local environmental regulations. The following steps provide a general guideline for its safe disposal:
-
Waste Segregation: this compound waste, including any contaminated labware or absorbent materials, must be segregated from general laboratory trash. It should be collected in a clearly labeled, leak-proof container designated for chemical waste. High-density polyethylene (B3416737) (HDPE) containers are a suitable choice.
-
Avoid Drain Disposal: As a precautionary measure, this compound, whether in pure form or in solution, should not be disposed of down the sanitary sewer. Introducing concentrated chemical compounds into aquatic systems can have unintended environmental consequences.
-
Container Labeling: The waste container must be accurately labeled with the chemical name ("this compound") and any known hazard classifications.
-
Consult with Environmental Health and Safety (EHS): Before final disposal, consult with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. They will provide guidance on the specific requirements for your location and the nature of the waste.
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through a certified hazardous waste management service.
III. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. All laboratory personnel must be trained in proper chemical handling and waste disposal procedures and should consult their institution's specific safety protocols and local regulations.
Essential Safety and Logistical Guidance for Handling LY2794193
Disclaimer: A specific Safety Data Sheet (SDS) for LY2794193 was not located during the information gathering process. The following guidance is based on general laboratory safety principles for handling research chemicals of unknown toxicity and information from chemical suppliers. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment and consult their institution's Environmental Health and Safety (EHS) department before handling this compound.
This document provides essential safety and logistical information for the handling, storage, and disposal of this compound, a potent and selective mGlu3 receptor agonist. The information is intended for an audience of researchers, scientists, and drug development professionals.
Physical and Chemical Properties
Limited information is available regarding the specific physical and chemical properties of this compound. The following table summarizes the available data from supplier information.
| Property | Value | Source |
| Molecular Formula | C16H18N2O6 | Patsnap Synapse[1] |
| CAS Number | 2173037-97-1 | MedchemExpress.com[2] |
| Appearance | Solid | Not specified |
| Purity | >98% | Not specified |
Personal Protective Equipment (PPE)
Given the unknown toxicological properties of this compound, a cautious approach to personal protection is imperative. The following PPE is mandatory when handling this compound:
| PPE Category | Specific Requirements |
| Hand Protection | Nitrile or neoprene gloves should be worn.[3] Regularly inspect gloves for any signs of degradation or puncture. |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles are required.[3] If there is a splash hazard, a face shield should also be worn.[3] |
| Body Protection | A standard laboratory coat is required.[3] For procedures with a higher risk of contamination, a flame-resistant lab coat may be necessary.[3] |
| Respiratory Protection | Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] |
Operational Plan: Safe Handling and Storage
Adherence to strict operational procedures is crucial to ensure the safety of laboratory personnel and the integrity of the research.
Handling Protocol:
-
Preparation: Before handling, ensure that all necessary PPE is donned correctly and that a chemical fume hood is operational.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of the solid compound within the fume hood to prevent the generation and dispersal of dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Spill Management: In the event of a spill, treat it as a major incident.[3] Evacuate the immediate area and notify the appropriate safety personnel.[3] Do not attempt to clean a significant spill without proper training and equipment.
Storage Protocol:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
Keep the container tightly sealed and clearly labeled as hazardous.[3]
-
For long-term storage, consult the supplier's recommendations, which may include storage in an explosion-proof refrigerator or freezer.[3]
Disposal Plan
As the specific hazards of this compound are unknown, it must be disposed of as hazardous chemical waste in accordance with institutional, local, and federal regulations.[4][5]
Disposal Protocol:
-
Waste Segregation: Do not mix this compound waste with other waste streams.[4] It should be collected in a dedicated, properly labeled hazardous waste container.
-
Container Management: The waste container must be compatible with the chemical, in good condition, and kept securely closed except when adding waste.[5]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[6]
-
Pickup and Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
References
- 1. LY-2794193 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. twu.edu [twu.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. danielshealth.com [danielshealth.com]
- 6. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
